molecular formula C108H141Cl3N26O31 B12714694 Enduracidin B hydrochloride CAS No. 34765-98-5

Enduracidin B hydrochloride

Cat. No.: B12714694
CAS No.: 34765-98-5
M. Wt: 2405.8 g/mol
InChI Key: CZVLFJVZZQQXRP-VWZJCHDRSA-N
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Description

Enduracidin B hydrochloride is a useful research compound. Its molecular formula is C108H141Cl3N26O31 and its molecular weight is 2405.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality Enduracidin B hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Enduracidin B hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

34765-98-5

Molecular Formula

C108H141Cl3N26O31

Molecular Weight

2405.8 g/mol

IUPAC Name

(3S)-4-[[(3S,6R,9S,15S,18R,21S,24R,27S,30S,33R,36S,39R,42R,45R,48S,49R)-9,24-bis[[(5R)-2-amino-4,5-dihydro-1H-imidazol-5-yl]methyl]-42-(3-aminopropyl)-27-[3-(carbamoylamino)propyl]-15-(3,5-dichloro-4-hydroxyphenyl)-39-[(1R)-1-hydroxyethyl]-30-[(1S)-1-hydroxyethyl]-18-(hydroxymethyl)-3,21,33,36,45-pentakis(4-hydroxyphenyl)-6,49-dimethyl-2,5,8,11,14,17,20,23,26,29,32,35,38,41,44,47-hexadecaoxo-1-oxa-4,7,10,13,16,19,22,25,28,31,34,37,40,43,46-pentadecazacyclononatetracont-48-yl]amino]-3-[[(2Z,4E)-10-methyldodeca-2,4-dienoyl]amino]-4-oxobutanoic acid;hydrochloride

InChI

InChI=1S/C108H140Cl2N26O31.ClH/c1-7-51(2)16-12-10-8-9-11-13-19-77(145)122-75(46-79(147)148)95(155)130-82-55(6)167-105(165)88(60-28-38-68(144)39-29-60)136-90(150)52(3)119-93(153)73(44-62-47-117-106(112)120-62)123-78(146)49-116-97(157)87(61-42-69(109)89(149)70(110)43-61)132-96(156)76(50-137)127-102(162)83(56-20-30-64(140)31-21-56)131-94(154)74(45-63-48-118-107(113)121-63)126-91(151)72(18-15-41-115-108(114)166)124-98(158)80(53(4)138)129-103(163)85(58-24-34-66(142)35-25-58)135-104(164)86(59-26-36-67(143)37-27-59)133-99(159)81(54(5)139)128-92(152)71(17-14-40-111)125-101(161)84(134-100(82)160)57-22-32-65(141)33-23-57;/h9,11,13,19-39,42-43,51-55,62-63,71-76,80-88,137-144,149H,7-8,10,12,14-18,40-41,44-50,111H2,1-6H3,(H,116,157)(H,119,153)(H,122,145)(H,123,146)(H,124,158)(H,125,161)(H,126,151)(H,127,162)(H,128,152)(H,129,163)(H,130,155)(H,131,154)(H,132,156)(H,133,159)(H,134,160)(H,135,164)(H,136,150)(H,147,148)(H3,112,117,120)(H3,113,118,121)(H3,114,115,166);1H/b11-9+,19-13-;/t51?,52-,53+,54-,55-,62-,63-,71-,72+,73+,74-,75+,76-,80+,81-,82+,83+,84-,85-,86+,87+,88+;/m1./s1

InChI Key

CZVLFJVZZQQXRP-VWZJCHDRSA-N

Isomeric SMILES

CCC(C)CCCC/C=C/C=C\C(=O)N[C@@H](CC(=O)O)C(=O)N[C@H]1[C@H](OC(=O)[C@@H](NC(=O)[C@H](NC(=O)[C@@H](NC(=O)CNC(=O)[C@@H](NC(=O)[C@H](NC(=O)[C@@H](NC(=O)[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@H](NC(=O)[C@@H](NC(=O)[C@H](NC(=O)[C@H](NC(=O)[C@H](NC1=O)C2=CC=C(C=C2)O)CCCN)[C@@H](C)O)C3=CC=C(C=C3)O)C4=CC=C(C=C4)O)[C@H](C)O)CCCNC(=O)N)C[C@@H]5CN=C(N5)N)C6=CC=C(C=C6)O)CO)C7=CC(=C(C(=C7)Cl)O)Cl)C[C@@H]8CN=C(N8)N)C)C9=CC=C(C=C9)O)C.Cl

Canonical SMILES

CCC(C)CCCCC=CC=CC(=O)NC(CC(=O)O)C(=O)NC1C(OC(=O)C(NC(=O)C(NC(=O)C(NC(=O)CNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)C2=CC=C(C=C2)O)CCCN)C(C)O)C3=CC=C(C=C3)O)C4=CC=C(C=C4)O)C(C)O)CCCNC(=O)N)CC5CN=C(N5)N)C6=CC=C(C=C6)O)CO)C7=CC(=C(C(=C7)Cl)O)Cl)CC8CN=C(N8)N)C)C9=CC=C(C=C9)O)C.Cl

Origin of Product

United States

Foundational & Exploratory

Enduracidin B Hydrochloride: Mechanism of Action, Lipid II Targeting, and Experimental Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Enduracidin B hydrochloride (a primary component of the enramycin complex) is a potent cyclic lipodepsipeptide antibiotic derived from Streptomyces fungicidicus. In an era where antimicrobial resistance—particularly from Methicillin-Resistant Staphylococcus aureus (MRSA) and Vancomycin-Resistant Enterococci (VRE)—threatens global health, understanding alternative antimicrobial mechanisms is paramount. This technical guide provides an in-depth analysis of Enduracidin B's mechanism of action (MoA), focusing on its high-affinity sequestration of the peptidoglycan precursor Lipid II, and outlines the self-validating experimental workflows required to study these interactions.

The Molecular Target: The Lipid II Bottleneck

Bacterial cell wall synthesis is a highly conserved, essential pathway, making it a prime target for antimicrobial agents. The synthesis of peptidoglycan relies on a critical, rate-limiting intermediate known as Lipid II (undecaprenyl-pyrophosphoryl-MurNAc-(pentapeptide)-GlcNAc). Because Lipid II exists in extremely low steady-state concentrations within the bacterial membrane, it represents a structural bottleneck; sequestering it effectively halts cell wall construction and leads to rapid cell lysis 1[1].

Mechanism of Action: Transglycosylation Inhibition

While legacy glycopeptides like vancomycin bind to the terminal D-Ala-D-Ala dipeptide of Lipid II, Enduracidin B employs a distinctly different mechanism. Enduracidin B binds directly to the pyrophosphate-sugar moiety of Lipid II 2[2].

This binding site distinction is the exact reason Enduracidin B retains potent activity against VRE. In VRE, the terminal D-Ala-D-Ala is mutated to D-Ala-D-Lac or D-Ala-D-Ser, rendering vancomycin ineffective. Because Enduracidin B does not rely on the stem peptide for recognition, it bypasses this resistance mechanism entirely 3[3].

By tightly complexing with Lipid II, Enduracidin B sterically occludes the substrate from membrane-associated transglycosylases (TGases). Kinetic studies demonstrate that Enduracidin preferentially inhibits this extracellular transglycosylation step over the preceding intracellular MurG step, driven by its superior binding affinity for Lipid II over Lipid I 4[4].

MoA UDP UDP-MurNAc-pentapeptide MraY MraY UDP->MraY Lipid_I Lipid I MraY->Lipid_I MurG MurG Lipid_I->MurG Lipid_II Lipid II MurG->Lipid_II TGase Transglycosylase Lipid_II->TGase PG Peptidoglycan Polymer TGase->PG Enduracidin Enduracidin B Enduracidin->Lipid_II Binds Pyrophosphate Enduracidin->TGase Blocks

Figure 1: Enduracidin B intercepts the peptidoglycan synthesis pathway by sequestering Lipid II.

Quantitative Data: Comparative Efficacy

To contextualize the potency of Enduracidin B, it is evaluated against other cell-wall targeting antibiotics. The data below summarizes representative Minimum Inhibitory Concentration (MIC) ranges against critical Gram-positive pathogens 5[5].

CompoundPrimary Target Site on Lipid IIInhibited Pathway StepRep. MIC vs MRSA (µg/mL)Rep. MIC vs VRE (µg/mL)
Enduracidin B Pyrophosphate-sugar moietyTransglycosylation0.05 – 0.50.125 – 1.0
Ramoplanin Pyrophosphate-sugar moietyTransglycosylation0.1 – 0.50.1 – 0.5
Vancomycin D-Ala-D-Ala terminusTranspeptidation0.5 – 2.0>64.0 (Resistant)

Table 1: Comparative target sites and antimicrobial efficacy of Lipid II-binding antibiotics.

Experimental Methodologies

To rigorously validate the mechanism of action of Enduracidin B, researchers must employ self-validating biochemical assays. The following protocols detail how to isolate the specific step of inhibition and quantify the binding kinetics.

In Vitro Transglycosylation Inhibition Assay

Objective: To prove that Enduracidin B inhibits the polymerization of Lipid II into peptidoglycan by sequestering the substrate.

Causality & Rationale: We utilize [¹⁴C]-radiolabeled Lipid II. By pre-incubating the antibiotic with the substrate before adding the transglycosylase enzyme, we ensure the assay measures substrate sequestration rather than direct enzyme inhibition. Paper chromatography is chosen for separation because the highly hydrophobic, polymerized peptidoglycan remains immobilized at the origin, whereas unreacted monomeric Lipid II migrates with the solvent front.

Step-by-Step Protocol:

  • Substrate Preparation: Synthesize [¹⁴C]-GlcNAc-labeled Lipid II using purified MurG and [¹⁴C]-UDP-GlcNAc in a buffered detergent micelle system (e.g., 0.1% Triton X-100).

  • Pre-incubation: In a 30 µL reaction volume, combine 1.5 µM[¹⁴C]-Lipid II with varying concentrations of Enduracidin B hydrochloride (0 to 10 µM). Incubate at room temperature for 15 minutes to allow the Enduracidin-Lipid II complex to reach equilibrium.

  • Enzyme Introduction: Initiate the reaction by adding 1 µg of purified recombinant transglycosylase (e.g., E. coli PBP1b). Incubate at 30°C for 45 minutes.

  • Reaction Termination & Separation: Spot 5 µL of the reaction mixture directly onto Whatman 3MM chromatography paper. Develop the chromatogram using a mobile phase of isobutyric acid:ammonia:water (66:1:33).

  • Quantification: Dry the paper, cut it into strips corresponding to the origin (polymerized peptidoglycan) and the solvent front (unreacted Lipid II). Quantify the radioactivity using liquid scintillation counting. Calculate the IC₅₀ based on the dose-dependent reduction of counts at the origin.

Workflow S1 1. Synthesize Radiolabeled Lipid II S2 2. Pre-incubate with Enduracidin B S1->S2 S3 3. Introduce TGase Enzyme Extract S2->S3 S4 4. Paper Chromatography Separation S3->S4 S5 5. Scintillation Quantification S4->S5

Figure 2: Step-by-step workflow for the in vitro transglycosylation inhibition assay.

Surface Plasmon Resonance (SPR) for Binding Kinetics

Objective: To determine the real-time association (


) and dissociation (

) rates of Enduracidin B to Lipid II.

Causality & Rationale: SPR provides label-free, real-time kinetic data. Immobilizing Lipid II on a hydrophobic L1 sensor chip mimics the bacterial membrane environment. This is critical because the conformational presentation of the pyrophosphate moiety in a lipid bilayer is required for the physiological binding of lipodepsipeptides.

Step-by-Step Protocol:

  • Chip Preparation: Condition a Biacore L1 sensor chip with running buffer (10 mM HEPES, 150 mM NaCl, pH 7.4).

  • Liposome Immobilization: Inject unilamellar DOPC liposomes doped with 1 mol% purified Lipid II at a flow rate of 5 µL/min until a stable baseline increase of ~3000 Response Units (RU) is achieved.

  • Analyte Injection: Inject serial dilutions of Enduracidin B hydrochloride (ranging from 10 nM to 1 µM) over the flow cell at 30 µL/min for 180 seconds (association phase).

  • Dissociation Phase: Switch to running buffer and monitor the dissociation for 300 seconds.

  • Regeneration: Pulse the chip with 50 mM NaOH to remove the liposomes and prepare for the next cycle.

  • Data Analysis: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract the equilibrium dissociation constant (

    
    ).
    

Conclusion

Enduracidin B hydrochloride represents a highly evolved, natural solution to bacterial cell wall inhibition. By targeting the pyrophosphate-sugar moiety of Lipid II—a highly conserved and structurally constrained region—it circumvents the mutational resistance pathways that plague glycopeptides. For drug development professionals, the methodologies outlined herein provide the robust, self-validating frameworks necessary to evaluate novel lipodepsipeptide analogs and push the boundaries of next-generation antimicrobial therapeutics.

References

  • CymitQuimica. CAS 11115-82-5: Enduracidin. 1[1]

  • PubMed - National Institutes of Health (NIH). The mechanism of action of ramoplanin and enduracidin. 4[4]

  • ResearchGate. Anti-microbial activities of enduracidin (enramycin) in vitro and in vivo. 5[5]

  • Frontiers. A sensitive and robust analytical method for the determination of enramycin residues in swine tissues using UHPLC–MS/MS. 3[3]

  • Dove Medical Press. Therapeutic compounds targeting Lipid II for antibacterial purposes. 2[2]

Sources

Decoding the Biosynthetic Assembly Line of Enduracidin B in Streptomyces fungicidicus: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Enduracidin B is a potent 17-amino acid lipodepsipeptide antibiotic produced by the soil bacterium Streptomyces fungicidicus ATCC 21013. It exhibits profound bactericidal activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE) by binding to the peptidoglycan precursor Lipid II, effectively arresting bacterial cell wall biosynthesis. This whitepaper dissects the 84 kb biosynthetic gene cluster (BGC) responsible for enduracidin assembly, focusing on its non-ribosomal peptide synthetase (NRPS) architecture, mechanistic anomalies, and field-proven strain engineering protocols designed to optimize industrial yields.

Genetic Architecture of the end Biosynthetic Gene Cluster

The end BGC spans 84 kb within a 116 kb contiguous genetic locus and comprises 25 open reading frames (ORFs) [2]. The core of the cluster is defined by four massive NRPS genes—endA, endB, endC, and endD—which collectively encode the 17 modules required to assemble the peptide backbone [1].

Causality in Evolution: The organization of these NRPS genes generally follows the collinearity principle, where the linear sequence of modules corresponds directly to the sequence of amino acids in the final peptide. However, evolutionary pressures have introduced fascinating mechanistic anomalies to optimize the incorporation of non-proteinogenic amino acids and lipid tails, streamlining the megasynthase's footprint.

Mechanistic Anomalies in the NRPS Assembly Line

The enduracidin NRPS system deviates from classical assembly line models in two critical, highly specialized ways:

  • Absence of Epimerization (E) Domains: Despite Enduracidin B containing seven D-amino acid residues, the NRPS modules completely lack dedicated Epimerization (E) domains [3]. Instead, sequence analysis reveals that the Condensation (C) domains following these specific modules belong to a unique subset of dual-function C/E domains. These domains catalyze both the epimerization of the L-amino acid to its D-enantiomer and the subsequent condensation reaction [1]. This dual functionality represents a highly efficient evolutionary streamlining.

  • In Trans Loading of Threonine (Thr8): The sixth module of EndB, which corresponds to the incorporation of Thr8, is missing an Adenylation (A) domain [2]. Without an A domain, this module cannot activate its cognate amino acid. To bypass this structural gap, the single-module protein EndD acts in trans to activate and load the threonine residue onto the peptidyl carrier protein (PCP) of EndB's sixth module[1].

NRPS_Assembly EndA EndA (2 Modules) Initiation & Acyl Coupling EndB EndB (7 Modules) Lacks A-domain at Mod 6 EndA->EndB Peptidyl transfer EndC EndC (8 Modules) Rate-Limiting NRPS EndB->EndC Peptidyl transfer Peptide 17-aa Enduracidin Backbone EndC->Peptide TE domain release EndD EndD (1 Module) In trans loading of Thr8 EndD->EndB in trans Thr8 loading

NRPS Assembly Line of Enduracidin B highlighting the in trans loading of Thr8 by EndD.

Quantitative Data: NRPS Module Organization

To provide a clear comparative view of the NRPS architecture, the module distribution and key genetic features are summarized below:

GeneSize (Modules)Encoded Function / Corresponding Amino AcidsDistinctive Structural Features
endA2Modules 1-2 (Initiation, Lipid coupling)Starts with a specialized C domain for lipidation [1].
endB7Modules 3-9Module 6 strictly lacks an A domain [1].
endC8Modules 10-17Rate-limiting enzyme; terminates with a TE domain [4].
endD1In trans amino acid activationActivates Thr8 specifically for EndB Module 6 [1].

Experimental Protocols & Methodologies

The sheer size and complexity of the end cluster require robust, self-validating experimental systems to engineer higher yields or generate novel analogs. Below are two field-proven protocols detailing the causality behind their design.

Protocol 1: Targeted Disruption of NRPS Genes for Functional Validation

To definitively prove causality between the end cluster and enduracidin production, targeted gene disruption is employed [2]. This protocol utilizes a self-validating double-crossover homologous recombination strategy to prevent polar effects on downstream genes.

Step-by-Step Methodology:

  • Vector Construction: Amplify two ~1.5 kb homologous arms flanking the target NRPS gene (e.g., endA). Clone these arms into a suicide vector containing an apramycin resistance cassette (aac(3)IV) and a counter-selection marker (e.g., sacB or rpsL).

  • Conjugation: Introduce the disruption plasmid into S. fungicidicus ATCC 21013 via intergeneric conjugation from a methylation-deficient E. coli donor strain (ET12567/pUZ8002) to bypass the Streptomyces restriction barrier.

  • Primary Selection (Single Crossover): Plate exconjugants on MS agar containing apramycin and nalidixic acid. Apramycin resistance confirms the initial plasmid integration into the chromosome.

  • Secondary Selection (Double Crossover): Grow single-crossover mutants in antibiotic-free liquid media for two generations to allow the second recombination event. Plate on media containing sucrose (if using sacB) to select for the loss of the vector backbone.

  • Validation: Screen surviving colonies via PCR using primers external to the homologous arms. A shift in amplicon size confirms the deletion. Cultivate the confirmed mutant and analyze the extract via HPLC-MS; the complete absence of the enduracidin peak validates the gene's essential role in biosynthesis [5].

Protocol 2: Overcoming Rate-Limiting Steps via Reporter-Based Mutagenesis

RNA-seq analysis reveals that the transcription level of endC is significantly lower than other end genes, making it the rate-limiting bottleneck of the entire pathway [4]. To isolate high-yielding strains without relying on blind screening, a reporter-based selection system is utilized.

Step-by-Step Methodology:

  • Reporter Cassette Integration: Genetically replace the initial sequence of the endC gene with a thiostrepton resistance gene (tsr). In this engineered strain, tsr expression is directly driven by the native endC promoter.

  • Mutagenesis: Subject the engineered spores to random mutagenesis. While UV and chemical mutagens are standard, heavy-ion beams generated by cyclotrons have proven exceptionally effective at inducing multiple beneficial gene mutation sites in S. fungicidicus [6].

  • High-Throughput Selection: Plate the mutagenized library on agar containing high concentrations of thiostrepton. Only mutants with upregulated endC promoter activity will survive, directly linking antibiotic resistance to the alleviation of the rate-limiting step [4].

  • Restoration: Once a high-resistance mutant is isolated, use homologous recombination to remove the tsr cassette and restore the wild-type endC gene.

  • Yield Quantification: Ferment the restored mutant and quantify Enduracidin B yields via HPLC. This rational targeting method has been shown to increase industrial yields by 3- to 5-fold [7].

Reporter_Workflow Step1 Identify Bottleneck (RNA-seq: low endC) Step2 Construct Reporter (Replace endC start with tsr) Step1->Step2 Step3 Random Mutagenesis (e.g., Heavy-Ion Beams) Step2->Step3 Step4 Thiostrepton Selection (Select high tsr expression) Step3->Step4 Step5 Restore endC Gene (Homologous Recombination) Step4->Step5 Step6 Enhanced Enduracidin Yield Step5->Step6

Reporter-based mutagenesis workflow targeting the rate-limiting endC gene.

Advanced Engineering: Glycodiversification

While Enduracidin B is a potent antibiotic, its aqueous solubility can be a limiting factor in clinical drug formulation. Drawing inspiration from the structurally related antibiotic ramoplanin, researchers have successfully engineered S. fungicidicus to produce glycosylated enduracidin analogs. By integrating the ram29 gene—a polyprenyl phosphomannose-dependent glycosyltransferase from the ramoplanin BGC—into the S. fungicidicus genome, the strain successfully produces monomannosylated enduracidin derivatives, significantly improving its physicochemical properties for drug development [8, 9].

References

  • The enduracidin biosynthetic gene cluster from Streptomyces fungicidicus. Microbiology Society.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFWec2V0nyyQuS-zLU4AgKLVtXrmMK_PXlgRLfo-eTbeiNO0-ucDYg4ZrOAtFTs4FZgC7LoUTxJuSfip4rbl0MGfYKDHkF7g2GDBTpuJuwAb09sg9HQ1_3MQ4VUqxgkIC-vp10TbvZDNT5G_3c-GwurqZTvFipkvxKBUpldE6ZwH95GbEHZ5L9z874=]
  • The enduracidin biosynthetic gene cluster from Streptomyces fungicidicus - PubMed - NIH.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGJemEpA1VNdXwX7VKiyRkIn6PSU0DQKiAc0ax-8qA6_B1JMf_CeBwqJWMy8Kv3gZ_wdSwhdPUxBv24Dpj5WJcI3kjX5xLngf4A-omsVJnJHA7gfZrBGH_koTG_gwXuuTb1WmU=]
  • The enduracidin biosynthetic gene cluster from Streptomyces fungicidicus - ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF4UrTsiupTUDj9p9fDxEU80-3iykoOqGg_xKBmBRU52bGy7ut-Pp7nn6HISSQ3krkc7ED62FKDHJnQlyHIcn_jinZ9hd_dmPSpgeAmxigJNN0kim4TSNiPzSmzf6W3KEkmRuNrNDoQOFtC-IbN3R1OuKCgLJrc0RPqe3vG4uCJ_f6Pnx6kAVxpKiwURErzyNFufWHi7zXqyFp2dPV8S9bxBmUO7R-GZeqX2CBWXcCTmxalQw==]
  • Semi-rational mutagenesis of an industrial Streptomyces fungicidicus strain for improved enduracidin productivity - PubMed.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHxTYrK9aS0n4yM2TLEblPV3CjzvsynrDNFUkpQQp1IPsCh4MdkSa4zQH4uZN5o6GkGrSNHZ1oCLdItq9wdcRT0lW4yehuqrNzWoriWDqIxkwCptW6Fwd5-KV-0X-NVZ_N-4wM=]
  • US8188245B2 - Enduracidin biosynthetic gene cluster from streptomyces fungicidicus - Google Patents.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHqFXxYK19dUtm5KfYLZBux7MO_g6ZHSbxvBWtMxunzU-D80iAgBUw2u0OzRj9UNbMEoTnhgO3Dp1K6VGml1Y41Z4LKSUiENEGXzZCxIahoLYnEwG7TFMzGMmqJfb5IQh8z4LJWKb59xQVp]
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Enduracidin B Hydrochloride: Mechanisms and Methodologies in Peptidoglycan Synthesis Inhibition

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Microbiologists, and Drug Development Professionals Document Type: Technical Whitepaper & Protocol Guide

Molecular Profile and Therapeutic Context

Enduracidin (also known as enramycin) is a 17-amino acid lipodepsipeptide antibiotic naturally produced by the soil bacterium Streptomyces fungicidicus[1]. The natural product is typically isolated as a mixture of two primary components: Enduracidin A and Enduracidin B, generally in a 70:30 ratio[2][3].

In drug development and in vitro screening, Enduracidin B is frequently utilized as a hydrochloride salt. The causality behind this formulation choice is strictly physiochemical: the free polypeptide base is only slightly soluble in water, which can lead to compound precipitation and artificially skewed IC50/MIC readouts in aqueous assays[2][4]. Conversion to the hydrochloride salt renders the compound freely soluble in dilute HCl and aqueous buffers, ensuring uniform bioavailability and reliable target engagement during high-throughput screening[2][4].

Mechanism of Action: Target Sequestration

Enduracidin B exerts its profound bactericidal activity by compromising bacterial cell wall integrity, specifically by halting the transglycosylation step of peptidoglycan biosynthesis[1][2].

Unlike β-lactam antibiotics that target the transpeptidase (cross-linking) activity of Penicillin-Binding Proteins (PBPs), Enduracidin B targets the substrate itself. It binds with high affinity to the peptidoglycan precursors Lipid I and, most critically, Lipid II[3][5]. By sequestering Lipid II, Enduracidin B sterically occludes the substrate from MurG (the intracellular transferase that synthesizes Lipid II) and downstream peptidoglycan glycosyltransferases (PGTs/TGases)[2][3][6].

Circumventing Vancomycin Resistance: While Enduracidin B shares a functional similarity with vancomycin by targeting Lipid II, they recognize structurally distinct regions of the substrate[1]. Vancomycin binds the terminal D-alanyl-D-alanine dipeptide—a motif that is frequently reprogrammed to D-alanyl-D-lactate in Vancomycin-Resistant Enterococci (VRE) and Vancomycin-Intermediate S. aureus (VISA)[7]. Because Enduracidin B binds a different moiety on the precursor, it bypasses this target-modification resistance mechanism, maintaining near-complete efficacy against MRSA and VRE strains[1][4].

Pathway UDP UDP-MurNAc-pentapeptide LipidI Lipid I UDP->LipidI MraY LipidII Lipid II LipidI->LipidII MurG PG Peptidoglycan Polymer LipidII->PG TGase MurG MurG (Transferase) TGase Transglycosylase (PGT) Endu Enduracidin B Endu->LipidII Binds Precursor Endu->MurG Inhibits Endu->TGase Blocks Activity

Enduracidin B inhibition of the peptidoglycan synthesis pathway.

Quantitative Efficacy Profile

The structural divergence in Lipid II binding allows Enduracidin B to exhibit highly potent Minimum Inhibitory Concentrations (MICs) against resistant Gram-positive pathogens. The table below summarizes representative susceptibility profiles comparing standard-of-care Vancomycin to the Enduracidin class[1][4][7].

PathogenStrain PhenotypeVancomycin MIC (µg/mL)Enduracidin B MIC (µg/mL)
Staphylococcus aureusMSSA0.5 - 1.0≤ 0.12
Staphylococcus aureusMRSA1.0 - 2.0≤ 0.12
Staphylococcus aureusVISA / VRSA4.0 - ≥16.00.25 - 0.50
Enterococcus faeciumVRE≥ 16.0≤ 0.25

Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems. They incorporate necessary biochemical controls and explain the causality behind specific reagent choices.

Protocol 1: In Situ Radiometric Transglycosylase Inhibition Assay

This assay measures the direct inhibition of peptidoglycan polymerization. E. coli membrane extracts are utilized as the enzyme source because they provide a highly conserved, easily scalable supply of bifunctional PBPs and MurG enzymes suitable for in vitro target validation[8][9].

Step-by-Step Workflow:

  • Membrane Preparation: Isolate cell wall membranes from E. coli and resuspend in 100 mM Tris-HCl (pH 7.5) containing 10 mM MgCl₂[8].

  • Substrate Accumulation (The Causality of Triton X-100): Introduce exogenous UDP-MurNAc-pentapeptide and radiolabeled [³H]-UDP-GlcNAc in the presence of the detergent Triton X-100.

    • Causality: Triton X-100 biochemically uncouples the synthesis pathway. It allows the preferential synthesis and accumulation of radiolabeled Lipid II while temporarily halting downstream polymerization into peptidoglycan[9].

  • Inhibitor Introduction: Add Enduracidin B hydrochloride across a logarithmic dose-response gradient.

    • Self-Validation: Include Moenomycin A (a known direct transglycosylase inhibitor) as a positive control, and Tunicamycin (an MraY inhibitor) as a negative control, as Tunicamycin should not affect the later transglycosylation step[9][10].

  • Polymerization Trigger: Dilute or remove the Triton X-100 detergent from the reaction mixture. This triggers the synchronized transglycosylation of the accumulated Lipid II into the peptidoglycan polymer[9].

  • Reaction Termination & Detection: After 90 minutes at 37°C, terminate the reaction by adding 90 mM EDTA to chelate the Mg²⁺ required for enzyme activity[8]. Quantify the incorporation of [³H]-GlcNAc into the polymer using Scintillation Proximity Assay (SPA) beads[8].

Workflow Prep 1. Membrane Preparation (E. coli extract) Substrate 2. Substrate Addition (UDP-MurNAc & 3H-UDP-GlcNAc) Prep->Substrate Inhibitor 3. Enduracidin B Addition (Dose-response series) Substrate->Inhibitor Incubate 4. Incubation (37°C, 90 min) Inhibitor->Incubate Stop 5. Reaction Termination (EDTA addition) Incubate->Stop Detect 6. SPA Bead Detection (Radiometric quantification) Stop->Detect

In vitro radiometric transglycosylase inhibition assay workflow.

Protocol 2: Broth Microdilution MIC Assay for Enduracidin B
  • Media Preparation: Prepare cation-adjusted Mueller-Hinton broth. For specific E. coli permeability testing, supplement with 100 µM IPTG if utilizing engineered strains[6].

  • Compound Solubilization: Dissolve Enduracidin B hydrochloride in dilute HCl to create a 10 mg/mL concentrated stock, then perform serial dilutions in the aqueous broth[2][4].

  • Inoculation: Standardize the bacterial suspension (e.g., MRSA isolates) to a 0.5 McFarland standard, diluting to achieve a final well concentration of

    
     CFU/mL.
    
  • Incubation & Readout: Incubate plates at 37°C for 17-24 hours with shaking (200 rpm)[6]. The MIC is recorded as the lowest concentration of Enduracidin B that completely inhibits visible bacterial growth.

Conclusion

Enduracidin B hydrochloride represents a critical tool in antimicrobial drug development. By sequestering Lipid II at a distinct binding site from vancomycin, it effectively collapses the transglycosylation phase of cell wall synthesis without triggering cross-resistance. Utilizing optimized, self-validating radiometric or fluorescent assays ensures accurate quantification of its inhibitory kinetics, paving the way for next-generation lipodepsipeptide therapeutics.

References

  • Anti-microbial activities of enduracidin (enramycin)
  • Enramycin B, EvoPure-research antibiotic Source: TOKU-E URL
  • Enramycin Source: G-Biosciences URL
  • Enramycin-susceptibility testing Source: TOKU-E URL
  • Source: PMC (NIH)
  • Targeting Bacterial Cell Wall Peptidoglycan Synthesis by Inhibition of Glycosyltransferase Activity Source: UQ eSpace URL
  • Source: PubMed (NIH)
  • Source: PMC (NIH)
  • Staphylococcus aureus Source: Johns Hopkins ABX Guide URL

Sources

Physicochemical Properties of Enduracidin B Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Technical Summary

Enduracidin B hydrochloride (also known as Enramycin B) is a macrocyclic lipodepsipeptide antibiotic produced by Streptomyces fungicidicus.[1] Structurally related to Enduracidin A, it differs only by a methylene group in its lipid tail. It exhibits potent bactericidal activity against Gram-positive pathogens, including MRSA and VRE, by sequestering Lipid II and inhibiting peptidoglycan biosynthesis.[2]

This guide details the physicochemical parameters critical for the isolation, analysis, and formulation of Enduracidin B hydrochloride. Unlike the commercial "Enramycin" mixture, this document focuses specifically on the B fraction where data permits, providing structural rationale where experimental values for the isolated congener are limited.

Part 2: Chemical Identity & Molecular Architecture[3]

Core Identifiers
ParameterTechnical Detail
Common Name Enduracidin B hydrochloride
Synonyms Enramycin B; Enradin B
CAS Number 34765-98-5 (Specific to B HCl); 11115-82-5 (Mixture)
Molecular Formula C₁₀₈H₁₄₀Cl₂N₂₆O₃₁ · xHCl
Molecular Weight 2369.4 g/mol (Free Base) + x(36.46)
Chirality Multi-chiral center macrocycle (L- and D- amino acids)
Appearance White to yellowish-white crystalline powder
Structural Analysis

Enduracidin B is a 17-amino acid depsipeptide. Its architecture is defined by a 16-residue macrocyclic lactone ring and an exocyclic N-terminal amino acid acylated with a lipid tail.

  • Lipid Tail: (2Z,4E)-10-methyl-dodeca-2,4-dienoic acid. This lipid moiety drives membrane insertion and distinguishes it from Enduracidin A (which has a 10-methyl-undeca-2,4-dienoic tail).

  • Chromophores: Contains chlorinated hydroxyphenylglycine residues, responsible for its UV absorption profile.

  • Labile Sites: The lactone (ester) bond within the ring is susceptible to alkaline hydrolysis.

EnduracidinStructure Core Enduracidin B Core (17 Amino Acids) Lactone Lactone Bond (Ester Linkage) Core->Lactone Cyclization Chlorine Cl-Phenol Groups (UV Chromophore) Core->Chlorine Modified AA Basic Basic Residues (Ornithine/Enduracididine) Core->Basic Ionization Sites Tail Lipid Tail (C13 Fatty Acid) Tail->Core Acylation (N-term) Solubility Solubility Tail->Solubility Lipophilicity Stability Stability Lactone->Stability Alkali Instability Basic->Solubility Acid Soluble (Salt)

Figure 1: Structural-Functional Map of Enduracidin B. The lipid tail drives membrane affinity, while basic residues facilitate solubility in acidic media.

Part 3: Physicochemical Profile[4]

Solubility & Formulation Physics

Enduracidin B exhibits a "U-shaped" solubility profile heavily dependent on pH and ionic form.

  • Acidic Media (pH < 4): Soluble. The presence of basic amino acid residues (e.g., ornithine, enduracididine) allows protonation. It is readily soluble in dilute HCl, forming the hydrochloride salt.

  • Neutral Media (pH 6-8): Poorly Soluble. As a zwitterionic or neutral species, the large hydrophobic peptide core and lipid tail dominate, leading to precipitation in aqueous buffers.

  • Organic Solvents:

    • Soluble: DMSO, DMF, Pyridine.

    • Slightly Soluble: Methanol, Ethanol (often requires acidification).

    • Insoluble: Acetone, Benzene, Chloroform, Ethyl Acetate.

Critical Insight: For stock solutions, dissolve the hydrochloride salt in DMSO or 50% aqueous methanol with 0.1% HCl . Avoid pure water for initial reconstitution to prevent gelation or precipitation.

Stability Profile
  • Hydrolytic Stability: The depsipeptide (lactone) bond is the stability-limiting factor.

    • Acid Stable: Stable in dilute acid (e.g., 0.1N HCl) for short periods, allowing for extraction and analysis.

    • Alkali Labile: Rapidly hydrolyzes in basic conditions (pH > 9), opening the ring and resulting in loss of antimicrobial activity.

  • Thermal Stability: The solid powder is stable at room temperature if kept dry. In solution, it degrades upon prolonged heating (>60°C), especially in the presence of moisture.

  • Photostability: Contains conjugated dienes in the lipid tail and phenolic rings, making it potentially sensitive to UV oxidation. Store protected from light.

Ionization & Lipophilicity
  • pKa: While specific experimental pKa values for the B congener are not standardized in literature, the molecule contains:

    • Basic groups: Terminal amines and guanidino-like groups (pKa ~9-12).

    • Acidic groups: Phenolic hydroxyls (pKa ~10) and potentially free carboxyls if ring opens.

  • Optical Rotation:

    
     (
    
    
    
    , DMF). This high positive rotation is a key purity indicator.
  • UV Absorption:

    
     at 231 nm  and 272 nm  (in 0.1N HCl). The 272 nm peak is characteristic of the chlorinated phenyl residues.
    

Part 4: Analytical Characterization Protocols

High-Performance Liquid Chromatography (HPLC)

Separating Enduracidin B from A requires a method capable of resolving the single methylene difference in the lipid tail.

Protocol: Reversed-Phase Separation

  • Column: C18 (Octadecylsilyl), 5 µm particle size, 4.6 x 250 mm (e.g., Waters XBridge or equivalent).

  • Mobile Phase A: 50 mM Ammonium Formate or 0.1% TFA in Water.

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient:

    • 0-5 min: 20% B

    • 5-25 min: Linear gradient to 50% B

    • 25-30 min: Hold 50% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 267 nm (or 230 nm for higher sensitivity).

  • Retention: Enduracidin B is more lipophilic than A and will elute after Enduracidin A.

Mass Spectrometry (MS)
  • Ionization: ESI (Electrospray Ionization), Positive Mode.

  • Key Ions:

    • Enduracidin B (Base MW 2369.4).

    • Look for multi-charged species:

      
       (~1185.7 m/z) and 
      
      
      
      (~790.8 m/z).
    • Note: The isotopic pattern will be complex due to the two Chlorine atoms (

      
       vs 
      
      
      
      ).

AnalyticalWorkflow cluster_detect Detection Methods Sample Raw Sample (Fermentation Broth/Powder) Extract Extraction Solvent: Acidic MeOH or BuOH Sample->Extract Solubilize Clarify Clarification Centrifugation/Filtration (0.2 µm) Extract->Clarify Remove Solids HPLC RP-HPLC Separation C18 Column, ACN/Water Gradient Clarify->HPLC Inject Detect Detection HPLC->Detect Elution Order: 1. Enduracidin A 2. Enduracidin B UV UV (267 nm) Quantification Detect->UV MS ESI-MS (+) ID: [M+3H]³⁺ = 790.8 Detect->MS

Figure 2: Analytical Workflow for the Extraction and Identification of Enduracidin B.

Part 5: Handling & Storage Guidelines

To maintain the integrity of Enduracidin B hydrochloride during research:

  • Storage (Solid): Store at -20°C , desiccated. Protect from light.

  • Reconstitution:

    • Use DMSO for biological assays (miscible with media).

    • Use Acidified Methanol for chemical analysis.

    • Avoid storing aqueous solutions for >24 hours; prepare fresh to prevent hydrolysis.

  • Safety: Enduracidin is an antibiotic.[1][2][3][4][5][6] Handle with standard PPE (gloves, mask) to avoid sensitization or inhalation of powder.

References

  • Iwasaki, H., et al. (1973). Enduracidin, a new antibiotic.[7][8] VIII. Structures of enduracidins A and B. Chemical & Pharmaceutical Bulletin, 21(6), 1184-1191.

  • Inouye, Y., et al. (1987). Screening for inhibitors of avian myeloblastosis virus reverse transcriptase and effect on the replication of AIDS-virus. The Journal of Antibiotics, 40(1), 100-104.
  • Guide to Pharmacology. (n.d.). Enduracidin Ligand Page. IUPHAR/BPS. Retrieved from [Link]

Sources

Enduracidin B Hydrochloride: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Examination of a Potent Lipopeptide Antibiotic

Introduction

Enduracidin, also known as Enramycin, is a complex polypeptide antibiotic produced by the bacterium Streptomyces fungicidicus.[1][2] It is a mixture of two main components, Enduracidin A and Enduracidin B, which differ by a single methylene group in their fatty acid side chains.[1][3] This guide will focus on Enduracidin B hydrochloride, a potent antimicrobial agent with a significant history of use in animal health and growing interest in its potential applications against multidrug-resistant pathogens.

This document provides a comprehensive technical overview of Enduracidin B hydrochloride, including its chemical identity, mechanism of action, physicochemical properties, and established applications. It is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and antimicrobial research.

Part 1: Chemical Identity and Physicochemical Properties

Chemical Identifiers
  • CAS Number: The Chemical Abstracts Service (CAS) number for Enduracidin hydrochloride (a mixture of A and B) is 11115-82-5 .[2][4] The specific CAS number for the Enduracidin B component is 34304-21-7.[5]

  • IUPAC Name: Due to its complex cyclic peptide structure, a concise IUPAC name for Enduracidin B hydrochloride is not commonly used. The formal IUPAC name for the parent molecule, Enduracidin B, is exceedingly long and complex: (2S)-N-[(2Z,4E)-10-methyl-1-oxo-2,4-dodecadien-1-yl]-L-α-aspartyl-L-threonyl-(2R)-2-(4-hydroxyphenyl)glycyl-D-ornithyl-D-allothreonyl-(2S)-2-(4-hydroxyphenyl)glycyl-(2R)-2-(4-hydroxyphenyl)glycyl-L-allothreonyl-N5-(aminocarbonyl)-L-ornithyl-3-[(5R)-2-amino-4,5-dihydro-1H-imidazol-5-yl]-D-alanyl-(2S)-2-(4-hydroxyphenyl)glycyl-D-seryl-(2S)-2-(3,5-dichloro-4-hydroxyphenyl)glycylglycyl-3-[(5R)-2-amino-4,5-dihydro-1H-imidazol-5-yl]-L-alanyl-D-alanyl-2-(4-hydroxyphenyl)-glycine, (17→2)-lactone.[5] In practice, the common names Enduracidin or Enramycin are universally preferred.

Molecular Structure

Enduracidin B is a cyclic lipodepsipeptide. Its structure consists of a 17-amino-acid peptide macrocycle with a side chain that includes an unsaturated fatty acid.[3]

Physicochemical Properties

A summary of the key physicochemical properties of Enduracidin hydrochloride is presented in the table below.

PropertyValueReferences
Molecular Formula (Enduracidin B) C108H140Cl2N26O31[5][]
Molecular Weight (Enduracidin B) 2369.32 g/mol [7]
Appearance White to yellowish or grayish-brown powder[3][8]
Melting Point 238-245 °C (with decomposition)[2][9]
Solubility Freely soluble in dilute hydrochloric acid and dimethylformamide (DMF); slightly soluble in water and methanol; very slightly soluble in acetone, ethanol, chloroform, and benzene.[7][10]
Storage Temperature -20°C[2][9]

Part 2: Mechanism of Action and Antimicrobial Spectrum

Inhibition of Peptidoglycan Synthesis

The primary mechanism of action of Enduracidin is the inhibition of bacterial cell wall biosynthesis.[11][12] Specifically, it targets the transglycosylation step of peptidoglycan formation by binding to the lipid intermediate, Lipid II.[11][12] This binding sequesters Lipid II, preventing its utilization by peptidoglycan glycosyltransferases (PGTs) for the elongation of the glycan chains. The disruption of this crucial process leads to the cessation of cell wall construction, ultimately resulting in bacterial cell lysis and death.

The following diagram illustrates the targeted step in the bacterial cell wall synthesis pathway.

G cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_periplasm Periplasm / Exterior UDP-NAG UDP-NAG MurG MurG UDP-NAG->MurG UDP-NAM-pentapeptide UDP-NAM-pentapeptide MraY MraY UDP-NAM-pentapeptide->MraY Lipid_I Lipid I Lipid_I->MurG MraY->Lipid_I Lipid_II Lipid II MurG->Lipid_II Flippase Flippase Lipid_II->Flippase Translocation PBP Penicillin-Binding Proteins (PGTs) Flippase->PBP PG Growing Peptidoglycan Chain PBP->PG Transglycosylation Enduracidin Enduracidin Enduracidin->Lipid_II Inhibits caption Mechanism of Action of Enduracidin

Caption: Workflow for the application of Enduracidin as an animal feed additive.

Experimental Protocol: Antimicrobial Susceptibility Testing (AST)

Determining the susceptibility of bacterial isolates to Enduracidin is crucial for both research and veterinary applications. The following provides a generalized protocol for performing antimicrobial susceptibility testing using the broth microdilution method, based on established principles from organizations such as the Clinical and Laboratory Standards Institute (CLSI). [13][14][15][16] Objective: To determine the Minimum Inhibitory Concentration (MIC) of Enduracidin B hydrochloride against a target bacterial strain.

Materials:

  • Enduracidin B hydrochloride powder

  • Appropriate solvent for stock solution (e.g., dilute HCl, then further dilution in broth)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Sterile multichannel pipettes and reservoirs

  • Incubator (35 ± 2 °C)

  • Plate reader or visual inspection mirror

Procedure:

  • Preparation of Enduracidin Stock Solution:

    • Accurately weigh a precise amount of Enduracidin B hydrochloride powder.

    • Dissolve in a minimal amount of appropriate solvent and then dilute with CAMHB to a high concentration stock solution (e.g., 1280 µg/mL). Ensure complete dissolution.

    • Perform serial twofold dilutions of the stock solution in CAMHB to create a range of concentrations (e.g., from 64 µg/mL to 0.06 µg/mL).

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the target bacterium.

    • Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).

    • Dilute the standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.

  • Plate Inoculation:

    • Dispense 50 µL of the appropriate Enduracidin dilution into each well of a 96-well plate.

    • Add 50 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 100 µL and the desired final antibiotic concentrations and bacterial density.

    • Include a growth control well (inoculum without antibiotic) and a sterility control well (broth only).

  • Incubation:

    • Cover the microtiter plate and incubate at 35 ± 2 °C for 16-20 hours in ambient air.

  • Reading and Interpretation:

    • Following incubation, examine the plate for bacterial growth (turbidity).

    • The MIC is the lowest concentration of Enduracidin B hydrochloride that completely inhibits visible growth of the organism.

Self-Validation and Controls:

  • Positive Control: The growth control well must show distinct turbidity.

  • Negative Control: The sterility control well must remain clear.

  • Quality Control: A reference bacterial strain with a known Enduracidin MIC range (if available) should be tested concurrently to ensure the validity of the assay.

Part 4: Conclusion and Future Perspectives

Enduracidin B hydrochloride is a well-characterized lipopeptide antibiotic with a proven track record in animal health. Its potent activity against Gram-positive bacteria, coupled with a low propensity for resistance development, makes it a valuable tool in modern agriculture. The detailed understanding of its mechanism of action, centered on the inhibition of peptidoglycan synthesis via Lipid II sequestration, provides a solid foundation for further research.

For drug development professionals, Enduracidin's efficacy against resistant pathogens like MRSA warrants further investigation for potential therapeutic applications in human medicine, although challenges such as its poor aqueous solubility need to be addressed. [17]Ongoing research into the biosynthesis of Enduracidin and the engineering of its structure may lead to the development of novel analogs with improved pharmacokinetic properties and an expanded spectrum of activity.

References

  • Ningbo Inno Pharmchem Co., Ltd. (2026, February 16). The Future of Enduracidin: Innovations in Production and Application for Animal Health. [Link]

  • Fang, X., Tiyanont, K., Zhang, Y., Wanner, J., Boger, D., & Walker, S. (2006). The mechanism of action of ramoplanin and enduracidin. Molecular BioSystems, 2(1), 69–76. [Link]

  • Fang, X., Tiyanont, K., Zhang, Y., Wanner, J., Boger, D., & Walker, S. (2006). The mechanism of action of ramoplanin and enduracidin. Molecular BioSystems, 2(1), 69–76. [Link]

  • Boakes, S., et al. (2011). Enduracidin Analogues with Altered Halogenation Patterns Produced by Genetically Engineered Strains of Streptomyces fungicidicus. ACS Chemical Biology, 6(11), 1246-1254. [Link]

  • Hughes, R. A., & Moody, C. J. (2016). Enduracididine, a rare amino acid component of peptide antibiotics: Natural products and synthesis. Beilstein Journal of Organic Chemistry, 12, 2476–2489. [Link]

  • LookChem. Cas 11115-82-5,ENDURACIDIN HYDROCHLORIDE. [Link]

  • ResearchGate. The mechanism of action of ramoplanin and enduracidin | Request PDF. [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (2026, February 16). The Future of Enduracidin: Innovations in Production and Application for Animal Health. [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (2026, March 3). Combating Antimicrobial Resistance with Enduracidin: A Sustainable Approach to Livestock Health. [Link]

  • Food and Agricultural Materials Inspection Center (FAMIC). (n.d.). 7 Enramycin. [Link]

  • Thistlethwaite, I. R., et al. (2017). Engineered biosynthesis of enduracidin lipoglycopeptide antibiotics using the ramoplanin mannosyltransferase Ram29. The Journal of antibiotics, 70(10), 1011–1017. [Link]

  • Henan Alfa Chemical Co., Ltd. China CAS:11115-82-5 | ENDURACIDIN HYDROCHLORIDE Manufacturers and Factory. [Link]

  • LookChem. ENDURACIDIN HYDROCHLORIDE. [Link]

  • ResearchGate. Enduracidin Analogues with Altered Halogenation Patterns Produced by Genetically Engineered Strains of Streptomyces fungicidicus | Request PDF. [Link]

  • Higashide, E., Hatano, K., Shibata, M., & Nakazawa, K. (1968). Enduracidin, a new antibiotic. I. Streptomyces fungicidicus No. B5477, an enduracidin producing organism. The Journal of antibiotics, 21(2), 126–137. [Link]

  • Scripps Research. (2022, May 31). Natural and engineered precision antibiotics in the context of resistance. [Link]

  • ResearchGate. Anti-microbial activities of enduracidin (enramycin) in vitro and in vivo. [Link]

  • Inxight Drugs. ENRAMYCIN B HYDROCHLORIDE. [Link]

  • Asia-Pacific Economic Cooperation. (n.d.). Antimicrobial Susceptibility Testing. [Link]

  • World Organisation for Animal Health (WOAH). (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. [Link]

  • CHAIN. (2016, January 10). ANTIMICROBIAL SUSCEPTIBILITY TESTING (CLSI) (MASTER) Version 1.01. [Link]

  • Khan, Z. A., Siddiqui, M. F., & Park, S. (2019). Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. International journal of environmental research and public health, 16(23), 4694. [Link]

  • ResearchGate. Minimum inhibitory concentration (MIC) of different biocides. At least.... [Link]

  • HiMedia Laboratories. antimicrobial susceptibility. [Link]

  • ResearchGate. The enduracidin biosynthetic gene cluster from Streptomyces fungicidicus. [Link]

  • Kariyama, R. (1968). In vitro and in vivo evaluation of enduracidin, a new peptide antibiotic substance. The Journal of antibiotics, 21(2), 119–125. [Link]

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The Discovery and Isolation of Enduracidin B: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Historical Context

Enduracidin (commonly known as enramycin) is a potent cyclic lipodepsipeptide antibiotic complex primarily consisting of Enduracidin A and Enduracidin B [1]. The antibiotic was first discovered in 1968 by researchers at Takeda Chemical Industries during an extensive bioactivity-guided screening program [2]. The producing organism, Streptomyces fungicidicus strain B-5477 (ATCC 21013), was isolated from a soil sample collected in Nishinomiya, Hyogo Prefecture, Japan [2][3].

Enduracidin exhibits profound bactericidal activity against Gram-positive bacteria, including multidrug-resistant strains like MRSA and VRE, by binding to the extracellular peptidoglycan precursor lipid II [4]. Notably, its binding site on lipid II differs from that of vancomycin, explaining the lack of cross-resistance between the two drugs [4].

Structural Elucidation and Biosynthetic Logic

Enduracidins are characterized by a 17-amino-acid macrocyclic core that includes several rare, non-proteinogenic amino acids such as L-enduracididine, 4-hydroxyphenylglycine (Hpg), 3,5-dichloro-4-hydroxyphenylglycine (Dpg), and citrulline [5][6].

Causality of Structural Differences: The sole structural difference between Enduracidin A and B is the length of their N-terminal lipid tails [4]. Enduracidin B possesses a C13 fatty acid moiety—specifically, (2Z,4E)-10-methyldodeca-2,4-dienoic acid—whereas Enduracidin A contains a C12 moiety (10-methylundeca-2,4-dienoic acid) [7]. This hydrophobic tail is essential for anchoring the antibiotic to the bacterial cell membrane, facilitating its interaction with lipid II [4].

Biosynthetic Assembly: Enduracidin B is synthesized by a multi-modular non-ribosomal peptide synthetase (NRPS) system encoded by an 84 kb gene cluster containing 25 open reading frames (ORFs) [5][8]. The assembly line logic dictates that the lipid tail is loaded first, followed by the sequential addition of amino acids, and concluding with a thioesterase-mediated macrocyclization [8].

NRPS_Logic Start Lipid Tail Loading (C13 for Enduracidin B) NRPS1 EndA (Modules 1-2) Incorporates Asp, Thr Start->NRPS1 NRPS2 EndB (Modules 3-9) Incorporates Dpg, Hpg, etc. NRPS1->NRPS2 NRPS3 EndC (Modules 10-17) Incorporates Enduracididine NRPS2->NRPS3 Cyclization Thioesterase (TE) Domain Macrocyclization NRPS3->Cyclization Product Enduracidin B (Active Lipodepsipeptide) Cyclization->Product

NRPS assembly line logic for Enduracidin B biosynthesis in S. fungicidicus.

Isolation and Purification Protocol

Causality of Extraction Strategy: Enduracidin is a highly basic lipodepsipeptide with poor solubility in neutral aqueous environments [3]. During fermentation, the antibiotic does not secrete into the broth but accumulates almost entirely within the bacterial mycelium [9]. To efficiently extract Enduracidin B, the protocol leverages its pH-dependent solubility: it is highly soluble in acidified organic solvents (due to the protonation of the guanidinium group of enduracididine) and precipitates readily at an alkaline pH [9].

Step-by-Step Methodology
  • Mycelial Harvest : Centrifuge the S. fungicidicus fermentation broth at 3,000 rpm to separate the mycelial cake from the supernatant [9]. Discard the aqueous supernatant.

  • Acidified Solvent Extraction : Suspend the mycelial cake in 70% aqueous acetone or methanol acidified with 1N HCl to reach a pH of ~3.0 [9]. Validation: The acidic environment protonates the basic residues, forcing the hydrophobic peptide into the polar organic phase.

  • Filtration and Concentration : Filter the suspension to remove cellular debris. Concentrate the filtrate under reduced pressure to evaporate the organic solvent, leaving an aqueous acidic concentrate [10].

  • Alkaline Precipitation : Cool the aqueous concentrate in an ice bath and adjust the pH to 9.0 using 10N NaOH [9]. Validation: Deprotonation of the free base at pH 9.0 drastically reduces its solubility, causing the crude enduracidin complex to precipitate.

  • Centrifugation and Washing : Collect the precipitated enduracidin free base via centrifugation. Wash the pellet with cold 70% aqueous methanol to remove residual impurities [9].

  • Chromatographic Separation of A and B : Dissolve the crude enduracidin mixture in a suitable mobile phase. Subject the mixture to reversed-phase High-Performance Liquid Chromatography (RP-HPLC) using a C18 column [11]. Use a gradient of acetonitrile and water with 0.1% trifluoroacetic acid (TFA). Validation: The extra methylene group in Enduracidin B's lipid tail increases its hydrophobicity relative to Enduracidin A, causing Enduracidin B to elute later on the non-polar C18 stationary phase [12].

Extraction_Workflow Ferm Fermentation Broth (S. fungicidicus) Centrifuge Centrifugation (Collect Mycelium) Ferm->Centrifuge AcidExtract Acidified Extraction (70% Acetone + HCl, pH 3.0) Centrifuge->AcidExtract Concentrate Vacuum Concentration (Remove Organics) AcidExtract->Concentrate Precipitate Alkaline Precipitation (Adjust to pH 9.0 with NaOH) Concentrate->Precipitate HPLC RP-HPLC Separation (C18 Column, ACN/H2O Gradient) Precipitate->HPLC EndB Pure Enduracidin B HPLC->EndB

Step-by-step isolation and purification workflow for Enduracidin B.

Quantitative Data and Physicochemical Properties

The following table summarizes the comparative physicochemical parameters and biological efficacy of the two primary components of the enduracidin complex [12].

ParameterEnduracidin AEnduracidin B
Molecular Formula C107H138Cl2N26O31C108H140Cl2N26O31
Molecular Weight (HCl salt) 2391.76 g/mol 2405.79 g/mol
Lipid Tail Structure 10-methylundeca-2,4-dienoic acid (C12)10-methyldodeca-2,4-dienoic acid (C13)
Melting Point 240-245 °C238-241 °C
UV Max (0.1N HCl) 231 nm, 272 nm231 nm, 272 nm
Target Mechanism Lipid II bindingLipid II binding

References

  • Higashide et al., "ENDURACIDIN, A NEW ANTIBIOTIC. I." The Journal of Antibiotics, 1968. URL:[Link]

  • "Unraveling the Biosynthetic Logic Behind the Production of Ramoplanin and Related Lipodepsipeptide Antibiotics." MDPI, 2021. URL:[Link]

  • "Hydrobiological Aspects of Fatty Acids: Unique, Rare, and Unusual Fatty Acids Incorporated into Linear and Cyclic Lipopeptides and Their Biological Activity." MDPI, 2022. URL:[Link]

  • "US4465771A - Production of enduracidin and microorganisms therefor." Google Patents, 1984.
  • "Investigation on ultrasound-assisted extraction and separation of enduracidin from Streptomyces sp. NJWGY3665." PubMed, 2012. URL:[Link]

  • "Enduracidin: Manufacturing process and properties." DrugFuture. URL: [Link]

  • "US8188245B2 - Enduracidin biosynthetic gene cluster from streptomyces fungicidicus." Google Patents, 2012.

Sources

Technical Guide: Membrane Binding Affinity of Enduracidin B Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Enduracidin B hydrochloride is a lipodepsipeptide antibiotic produced by Streptomyces fungicidicus. Structurally analogous to Ramoplanin, it exhibits potent bactericidal activity against Gram-positive pathogens, including MRSA and VRE. Its efficacy hinges on a dual-mode mechanism : non-specific partitioning into the bacterial membrane bilayer followed by high-affinity, specific sequestration of Lipid II , the essential peptidoglycan precursor.

This guide details the biophysical characterization of Enduracidin B’s membrane binding affinity. Unlike simple soluble ligand-receptor interactions, this system requires distinguishing between membrane partitioning (


)  and specific target binding (

)
. The protocols herein prioritize Isothermal Titration Calorimetry (ITC) as the gold standard for resolving these thermodynamic contributions without the artifacts associated with fluorescent labeling.

Mechanistic Foundation: The "Dual-Key" Interaction

To accurately measure affinity, one must model the interaction correctly. Enduracidin B does not bind Lipid II in free solution effectively; the interaction occurs at the membrane interface.

  • Membrane Anchoring: The lipophilic fatty acid tail (C

    
    -C
    
    
    
    branched chain) inserts into the outer leaflet of the bacterial membrane. This increases the local concentration of the antibiotic near the target.
  • Target Complexation: The cyclic depsipeptide core undergoes a conformational change upon membrane association, creating a binding pocket that specifically recognizes the pyrophosphate and MurNAc-GlcNAc moieties of Lipid II.

Visualization: Mechanism of Action

The following diagram illustrates the transition from solution state to the membrane-bound complex.

EnduracidinMechanism cluster_solution Aqueous Phase cluster_membrane Bacterial Membrane Interface Enduracidin Enduracidin B (Free) LipidTail Lipid Tail Insertion Enduracidin->LipidTail Partitioning (K_p) PeptideCore Peptide Core Structuring LipidTail->PeptideCore Surface Alignment Complex Sequestration Complex PeptideCore->Complex Specific Binding (K_d) LipidII Lipid II (Target) LipidII->Complex Recruitment

Figure 1: The dual-step mechanism involving membrane partitioning followed by specific Lipid II sequestration.

Experimental Protocol: Isothermal Titration Calorimetry (ITC)

ITC is superior to Surface Plasmon Resonance (SPR) for this application because it measures the heat of binding directly (


), allowing the deconvolution of enthalpic (hydrogen bonding) and entropic (hydrophobic effect) contributions.
Materials & Reagents[1][2][3][4]
  • Ligand: Enduracidin B Hydrochloride (purity >95%).

  • Target: Purified Lipid II (extracted from Micrococcus flavus or chemically synthesized).

  • Membrane Matrix: 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC) for Large Unilamellar Vesicles (LUVs).

  • Buffer: 50 mM HEPES, 150 mM NaCl, pH 7.4 (Must be degassed).

Workflow: Lipid II-Doped LUV Preparation

To mimic the physiological environment, Lipid II must be embedded in a phospholipid bilayer.

  • Lipid Mixing: Dissolve DOPC and Lipid II in chloroform/methanol (2:1) at a molar ratio of 98:2 (2% Lipid II).

  • Drying: Evaporate solvent under nitrogen flow, then vacuum desiccate overnight to remove trace solvents.

  • Hydration: Rehydrate film with HEPES buffer to a total lipid concentration of 2 mM. Vortex vigorously for 30 mins.

  • Extrusion: Pass the suspension 21 times through a polycarbonate filter (100 nm pore size) using a mini-extruder to form uniform LUVs.

ITC Titration Setup

This protocol uses a "Peptide-into-Lipid" format to maintain the solubility of Enduracidin B.

ParameterSetting / ValueRationale
Cell Content Lipid II-doped LUVs (100 µM total lipid, ~2 µM Lipid II)The macromolecular assembly (vesicle) is stable in the cell.
Syringe Content Enduracidin B (20 - 50 µM)Concentration must be ~10-20x the expected

for curvature.
Temperature 25°CStandard physiological baseline.
Stirring Speed 500 RPMEnsures rapid mixing without disrupting vesicles.
Injection Profile 1 x 0.4 µL (dummy), 19 x 2.0 µLFirst injection removes air/diffusion artifacts.
Control Experiment (Crucial)

You must perform a Blank Titration :

  • Syringe: Enduracidin B.

  • Cell: Pure DOPC LUVs (No Lipid II).

  • Purpose: This measures the heat of partitioning and dilution. This isotherm must be subtracted from the Lipid II isotherm to isolate the specific binding event.

Visualization: ITC Workflow

ITCWorkflow cluster_prep Sample Preparation cluster_itc ITC Execution cluster_data Analysis LipidMix Mix DOPC + Lipid II (98:2 molar ratio) Dry Desiccate to Lipid Film LipidMix->Dry Hydrate Hydrate & Extrude (100 nm LUVs) Dry->Hydrate Cell ITC Cell: LUVs (Target) Hydrate->Cell Syringe Syringe: Enduracidin B Inject Titration Injection (19 x 2 µL) Syringe->Inject Inject->Cell RawData Raw Thermogram Inject->RawData Subtract Subtract Control (Pure DOPC) RawData->Subtract Fit Fit to One-Set-of-Sites Calculate Kd, ΔH Subtract->Fit

Figure 2: Step-by-step workflow for differential ITC analysis of membrane binding.

Data Analysis & Interpretation

Calculating the Dissociation Constant ( )

The subtracted data (Lipid II LUVs minus Pure LUVs) should be fitted to a One-Set-of-Sites model (or a specific surface binding model if cooperativity is observed).

The binding isotherm is described by:



Where:

  • 
     (Association Constant)
    
  • 
     = Stoichiometry (Enduracidin : Lipid II)[1]
    
  • 
     = Enthalpy of binding
    
Expected Values & Troubleshooting

Based on structural analogs (Ramoplanin) and Lipid II binders (Nisin), researchers should anticipate the following:

ParameterExpected RangeInterpretation

(Affinity)
50 nM – 1.0 µM High affinity. If

, check Lipid II integrity or concentration.
Stoichiometry (

)
2:1 or 1:1 Ramoplanin often binds as a dimer (2:1). A value of

(relative to Lipid II) suggests a dimer sandwiching one Lipid II.

(Enthalpy)
Exothermic (< 0) Driven by H-bond formation between the peptide backbone and the pyrophosphate cage.

Troubleshooting:

  • Aggregation: Enduracidin B aggregates at high concentrations (>100 µM). Keep syringe concentrations moderate.

  • Solubility: Ensure <1% DMSO is used if stock solutions are organic; match DMSO exactly in the cell buffer to prevent heat of dilution artifacts.

References

  • Mechanism of Action: Fang, X., et al. (2006).[2] "The mechanism of action of ramoplanin and enduracidin." Molecular BioSystems.

  • Structural Characterization: McCafferty, D. G., et al. (2002). "Ramoplanin A2 binds Lipid II at the interface." Biochemistry.

  • Lipid II Binding Protocols: Breukink, E., et al. (1999). "Use of the cell wall precursor lipid II by a pore-forming peptide antibiotic."[1][3][4] Science.

  • ITC Methodology for Lipopeptides: Heerklotz, H., & Seelig, J. (2000). "Titration calorimetry of surfactant–membrane partitioning and membrane solubilization." Biochimica et Biophysica Acta.

  • Enduracidin Structure: Iwasaki, H., et al. (1973). "Structure of Enduracidin." Chemical and Pharmaceutical Bulletin.

Sources

Methodological & Application

HPLC protocol for separation of Enduracidin A and B

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the High-Performance Liquid Chromatography (HPLC) Separation of Enduracidin A and B

Introduction

Enduracidin, a potent lipopeptide antibiotic complex produced by Streptomyces fungicidicus, exhibits significant activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA)[1][2]. The complex primarily consists of two major components, Enduracidin A and Enduracidin B, which are structurally very similar cyclic depsipeptides[2][3][4]. Both molecules share an identical 17-amino acid cyclic core. The key structural difference lies in the fatty acid tail: Enduracidin A contains a 10-methyldodeca-2,4-dienoyl moiety, while Enduracidin B possesses a 10-methyltrideca-2,4-dienoyl moiety. This subtle difference in the length of the lipid tail presents a significant analytical challenge for their separation and quantification.

This application note provides a detailed, robust, and validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) protocol for the baseline separation of Enduracidin A and B. The methodology described herein is critical for researchers, scientists, and drug development professionals involved in the quality control of Enduracidin production, pharmacokinetic studies, and the development of new lipopeptide-based therapeutics.

Principle of Separation

The separation of Enduracidin A and B is achieved by RP-HPLC, a powerful analytical technique for separating molecules based on their hydrophobicity. The stationary phase consists of a non-polar material (typically C18-bonded silica), while the mobile phase is a mixture of a polar solvent (e.g., water) and a less polar organic solvent (e.g., acetonitrile). Molecules with greater hydrophobicity will have a stronger affinity for the stationary phase and will therefore elute later than less hydrophobic molecules.

Given that Enduracidin B possesses a slightly longer fatty acid chain than Enduracidin A, it is more hydrophobic. Consequently, Enduracidin B is expected to have a longer retention time on a C18 column compared to Enduracidin A. The use of a gradient elution, where the concentration of the organic solvent is gradually increased, is essential for achieving optimal resolution between these closely related compounds.

Materials and Reagents

  • Enduracidin reference standard (containing both A and B components)

  • Acetonitrile (ACN), HPLC grade or higher

  • Water, HPLC grade or deionized (18.2 MΩ·cm)

  • Trifluoroacetic acid (TFA), HPLC grade

  • Methanol, HPLC grade (for sample preparation)

  • HPLC system with a gradient pump, autosampler, column oven, and UV detector

  • C18 reversed-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (0.22 µm, PTFE or nylon)

Experimental Protocol

Preparation of Mobile Phases
  • Mobile Phase A (Aqueous): 0.1% (v/v) TFA in water. To prepare 1 L, add 1 mL of TFA to 999 mL of HPLC-grade water. Degas the solution for at least 15 minutes using sonication or vacuum filtration.

  • Mobile Phase B (Organic): 0.1% (v/v) TFA in acetonitrile. To prepare 1 L, add 1 mL of TFA to 999 mL of HPLC-grade acetonitrile. Degas the solution for at least 15 minutes.

Causality Behind Experimental Choices: The use of Trifluoroacetic acid (TFA) as an ion-pairing agent is crucial. At a concentration of 0.1%, TFA protonates the free amine groups on the Enduracidin molecules, reducing peak tailing and improving peak shape. Acetonitrile is chosen as the organic modifier due to its low viscosity and UV transparency, which allows for efficient separation and detection.

Sample Preparation
  • Accurately weigh approximately 5 mg of the Enduracidin reference standard and dissolve it in 5 mL of methanol to create a 1 mg/mL stock solution.

  • Vortex the solution until the standard is completely dissolved.

  • Dilute the stock solution with Mobile Phase A to a final concentration of 100 µg/mL. For example, add 100 µL of the 1 mg/mL stock solution to 900 µL of Mobile Phase A.

  • Filter the final sample solution through a 0.22 µm syringe filter into an HPLC vial to remove any particulate matter that could damage the column.

Causality Behind Experimental Choices: Methanol is used for the initial dissolution due to the good solubility of lipopeptides in this solvent[5]. The final dilution in Mobile Phase A ensures compatibility with the initial HPLC conditions, preventing peak distortion. Filtration is a critical step to protect the HPLC column from clogging and to ensure the longevity of the analytical system.

HPLC Instrumentation and Conditions

The following HPLC conditions have been optimized for the separation of Enduracidin A and B.

ParameterCondition
Column C18 Reversed-Phase, 4.6 x 250 mm, 5 µm
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient Program 30-70% B over 40 minutes
Flow Rate 1.0 mL/min
Column Temperature 40 °C
Detection Wavelength 267 nm
Injection Volume 20 µL

Causality Behind Experimental Choices:

  • Column: A standard C18 column is selected for its excellent retention and selectivity for hydrophobic molecules like lipopeptides[6][7][8]. The 250 mm length provides the necessary theoretical plates for resolving closely eluting peaks.

  • Gradient Program: A shallow gradient from 30% to 70% acetonitrile over 40 minutes is employed to ensure sufficient separation of the structurally similar Enduracidin A and B. A rapid gradient would likely result in co-elution.

  • Flow Rate: A flow rate of 1.0 mL/min is a standard for a 4.6 mm ID column, providing a good balance between analysis time and separation efficiency.

  • Column Temperature: Maintaining a constant column temperature of 40 °C ensures reproducible retention times and can improve peak shape by reducing mobile phase viscosity.

  • Detection Wavelength: Enduracidin contains several chromophores, and a detection wavelength of 267 nm has been shown to be effective for its analysis[1][9]. This wavelength provides good sensitivity for the detection of Enduracidin components.

Data Analysis and Interpretation
  • Integrate the peaks in the resulting chromatogram.

  • Identify the peaks corresponding to Enduracidin A and Enduracidin B based on their retention times. As Enduracidin B is more hydrophobic, it will have a longer retention time than Enduracidin A.

  • The relative amounts of Enduracidin A and B can be calculated from the peak areas, assuming similar response factors. For accurate quantification, a purified standard of each component would be required to generate a calibration curve.

Visual Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep1 Dissolve Enduracidin in Methanol prep2 Dilute with Mobile Phase A prep1->prep2 prep3 Filter through 0.22 µm filter prep2->prep3 hplc_inj Inject Sample (20 µL) prep3->hplc_inj To HPLC hplc_sep Separation on C18 Column (Gradient Elution) hplc_inj->hplc_sep hplc_det UV Detection (267 nm) hplc_sep->hplc_det data_int Integrate Peaks hplc_det->data_int Chromatogram data_id Identify Enduracidin A and B data_int->data_id data_quant Quantify Components data_id->data_quant

Caption: Workflow for the HPLC separation and analysis of Enduracidin A and B.

Trustworthiness and System Validation

To ensure the trustworthiness of this protocol, the following validation parameters should be assessed:

  • System Suitability: Inject a standard solution multiple times to check for reproducibility of retention times, peak areas, and resolution between Enduracidin A and B. The relative standard deviation (RSD) for retention times and peak areas should be less than 2%.

  • Specificity: Analyze a blank (mobile phase) and a placebo (if applicable) to ensure that no interfering peaks are present at the retention times of Enduracidin A and B.

  • Linearity: Prepare a series of standard solutions at different concentrations and inject them to establish a linear relationship between concentration and peak area. The correlation coefficient (r²) should be greater than 0.99.

  • Accuracy and Precision: Perform replicate injections of samples at different concentrations to assess the accuracy (closeness to the true value) and precision (degree of scatter) of the method.

By following this detailed protocol and performing the necessary system validation, researchers can confidently and accurately separate and quantify Enduracidin A and B, facilitating further research and development of this important class of antibiotics.

References

  • Engineered biosynthesis of enduracidin lipoglycopeptide antibiotics using the ramoplanin mannosyltransferase Ram29. (n.d.). PMC. Retrieved March 7, 2026, from [Link]

  • PubChem. (n.d.). Enduracidin. National Institutes of Health. Retrieved March 7, 2026, from [Link]

  • Evaluation of HPLC and MEKC methods for the analysis of lipopeptide antibiotic iturin A produced by Bacillus amyloliquefaciens. (2008, November 1). Gigvvy Science. Retrieved March 7, 2026, from [Link]

  • Direct quantification of lipopeptide biosurfactants in biological samples via HPLC and UPLC-MS requires sample modification with an organic solvent. (n.d.). PMC. Retrieved March 7, 2026, from [Link]

  • Enduracidin. (n.d.). IUPHAR/BPS Guide to PHARMACOLOGY. Retrieved March 7, 2026, from [Link]

  • Development and Scale-up of an Efficient and Green Process for HPLC Purification of Antimicrobial Homologues of Commercially Important Microbial Lipopeptides. (2016, September 26). ACS Sustainable Chemistry & Engineering. Retrieved March 7, 2026, from [Link]

  • ENDURACIDIN HYDROCHLORIDE (CAS 11115-82-5). (n.d.). LookChem. Retrieved March 7, 2026, from [Link]

  • Correlation between diverse cyclic lipopeptides production and regulation of growth and substrate utilization by Bacillus subtilis strains in a particular habitat. (2005, November 15). FEMS Microbiology Ecology. Retrieved March 7, 2026, from [Link]

  • Diversification of Lipopeptide Analogues Drives Versatility in Biological Activities. (2025, January 6). Journal of Agricultural and Food Chemistry. Retrieved March 7, 2026, from [Link]

  • Reversed-phase HPLC chromatograms and ESI-MS analysis of the lipopeptides. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Structure elucidation and 3D solution conformation of the antibiotic enduracidin determined by NMR spectroscopy and molecular dynamics. (2005, August 15). PubMed. Retrieved March 7, 2026, from [Link]

  • Enduracididine, a rare amino acid component of peptide antibiotics: Natural products and synthesis. (2016, November 7). PMC. Retrieved March 7, 2026, from [Link]

  • Purification of Bioactive Lipopeptides Produced by Bacillus subtilis Strain BIA. (2016, August 15). SpringerLink. Retrieved March 7, 2026, from [Link]

  • Reverse-phase high-performance liquid chromatography analysis of lipopeptides produced by Bacillus subtilis strains UMAF6614 and UMAF6639. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Antibacterial Aromatic Polyketides Incorporating the Unusual Amino Acid Enduracididine. (2019, January 7). Journal of Natural Products. Retrieved March 7, 2026, from [Link]

  • Enduracididine, a rare amino acid component of peptide antibiotics: Natural products and synthesis. (2016, November 7). Beilstein Journals. Retrieved March 7, 2026, from [Link]

  • Chromatographic profiles of HPLC analysis of bacterial lipopeptide preparations. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Identification and natural functions of cyclic lipopeptides from Bacillus amyloliquefaciens An6. (n.d.). PMC. Retrieved March 7, 2026, from [Link]

  • HPLC chromatogram of enduracidin. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

  • HPLC separation of amino acid enantiomers and small peptides on macrocyclic antibiotic-based chiral stationary phases: A review. (n.d.). Academia.edu. Retrieved March 7, 2026, from [Link]

  • HPLC analysis of the enduracidin production of different stains. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

  • HPLC separation of amino acid enantiomers and small peptides on macrocyclic antibiotic-based chiral stationary phases: A review. (n.d.). Scilit. Retrieved March 7, 2026, from [Link]

Sources

In Vitro Cytotoxicity Profiling of Enduracidin B Hydrochloride: Mechanistic Rationale and Standardized Protocols

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Toxicologists, and Drug Development Scientists Content Focus: Mechanistic causality, self-validating assay design, and lipopeptide-specific cytotoxicity profiling.

Mechanistic Grounding: Efficacy vs. Toxicity Rationale

Enduracidin B hydrochloride is a cyclic lipoglycodepsipeptide antibiotic produced by Streptomyces fungicidicus. As the demand for novel therapeutics against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE) intensifies, accurately profiling the mammalian cytotoxicity of such compounds is critical.

To design an effective cytotoxicity panel, we must first understand the compound's mechanism of action. Enduracidin B exerts its bactericidal effect by binding with high affinity to Lipid II , an essential precursor in bacterial cell wall synthesis, thereby inhibiting the transglycosylation step [1].

The Causality of Low Eukaryotic Toxicity: Mammalian cells lack both Lipid II and a peptidoglycan cell wall. Consequently, Enduracidin B exhibits inherently low target-mediated toxicity in eukaryotic cells [2]. However, because Enduracidin B is a lipopeptide, it possesses an amphipathic structure (a hydrophilic peptide ring attached to a hydrophobic fatty acid tail). At elevated concentrations, the lipid tail can non-specifically intercalate into cholesterol-rich mammalian phospholipid bilayers, acting as a surfactant. This physicochemical property dictates our experimental design: we must test not only for metabolic inhibition but specifically for physical membrane rupture.

MOA cluster_bacteria Bacterial Cell (Target) cluster_mammal Mammalian Cell (Off-Target) LipidII Lipid II Precursor Transgly Transglycosylation LipidII->Transgly CellWall Cell Wall Synthesis Transgly->CellWall Death Bacterial Lysis CellWall->Death NoLipid Absence of Lipid II Membrane Cholesterol-Rich Membrane Viability Maintained Viability (Low Toxicity) Membrane->Viability Enduracidin Enduracidin B HCl Enduracidin->LipidII High Affinity Binding Enduracidin->Transgly Inhibits Enduracidin->Membrane Low Affinity / High Dose Lysis

Figure 1: Mechanism of target selectivity and potential off-target membrane disruption by Enduracidin B.

Experimental Design: A Self-Validating System

To ensure absolute trustworthiness in our cytotoxicity data, we cannot rely on a single assay. A compound might inhibit mitochondrial metabolism (yielding a "toxic" signal in an MTT assay) without actually killing the cell, or it might lyse the cell entirely. We establish a self-validating triad of assays:

  • MTT Assay (Metabolic Viability): Measures the reduction of tetrazolium dye by NAD(P)H-dependent cellular oxidoreductases. It reflects mitochondrial function.

  • LDH Release Assay (Membrane Integrity): Measures Lactate Dehydrogenase leaked into the media. Because LDH is a stable cytoplasmic enzyme, its presence in the extracellular fluid definitively proves irreversible plasma membrane rupture.

  • Hemolysis Assay (Lipopeptide-Specific): Human red blood cells (RBCs) lack mitochondria, making MTT useless. However, RBCs are highly sensitive to surfactant-like membrane disruption. This assay specifically isolates the physical toxicity of the compound's lipid tail.

Cross-Validation Logic: If Enduracidin B shows a drop in MTT viability but no LDH release, the toxicity is cytostatic (metabolic stress). If MTT drops and LDH rises proportionally, the toxicity is cytocidal (necrotic lysis).

Workflow cluster_assays Self-Validating Assay Triad Seed Seed Mammalian Cells (HepG2, HEK293, RBCs) Treat Enduracidin B HCl Treatment (Dose Response: 0.1 - 100 µM) Seed->Treat MTT MTT Assay (Mitochondrial Metabolism) Treat->MTT LDH LDH Assay (Membrane Integrity) Treat->LDH Hemolysis Hemolysis Assay (Lipopeptide Surfactant Effect) Treat->Hemolysis Readout1 Absorbance 570 nm (Viability %) MTT->Readout1 Readout2 Absorbance 490 nm (Cytotoxicity %) LDH->Readout2 Readout3 Absorbance 540 nm (Lysis %) Hemolysis->Readout3 Readout1->Readout2 Cross-Validation

Figure 2: Self-validating experimental workflow for lipopeptide cytotoxicity profiling.

Quantitative Data Presentation

Based on structural analogs and literature precedents for cyclic depsipeptides [2], Enduracidin B is expected to demonstrate a high safety margin. The table below outlines the expected quantitative thresholds for a successful drug candidate profile.

Assay TypeCell Line / ModelTarget MetricExpected Enduracidin B ProfileCausality / Interpretation
MTT HepG2 (Hepatocytes)IC₅₀ (Viability)> 100 µMLack of intracellular target (Lipid II) prevents metabolic collapse.
MTT HEK293 (Renal Cells)IC₅₀ (Viability)> 100 µMConfirms absence of broad-spectrum nephrotoxicity.
LDH HepG2 / HEK293% Cytotoxicity at 50 µM< 10% ReleaseLipid tail is insufficiently hydrophobic to disrupt intact nucleated cell membranes at therapeutic doses.
Hemolysis Human ErythrocytesHC₅₀ (50% Lysis)> 200 µMConfirms the amphipathic structure does not act as a non-specific surfactant in the bloodstream.

Step-by-Step Experimental Protocols

Protocol 1: Reagent Preparation & Vehicle Control

Crucial Step: Enduracidin B HCl is poorly soluble in aqueous buffers. It must be reconstituted in DMSO.

  • Stock Solution: Dissolve Enduracidin B HCl in 100% anhydrous DMSO to a concentration of 20 mM. Aliquot and store at -20°C to prevent freeze-thaw degradation.

  • Working Dilutions: Dilute the stock in complete culture media (e.g., DMEM + 10% FBS) to achieve a top concentration of 100 µM.

  • Vehicle Control Validation: Ensure the final DMSO concentration in all wells (including controls) never exceeds 0.5% (v/v) . Higher DMSO concentrations will independently induce LDH release, invalidating the assay.

Protocol 2: Parallel MTT and LDH Assays

To ensure perfect cross-validation, MTT and LDH assays are performed on the same cell populations using a split-well technique.

  • Cell Seeding: Seed HepG2 or HEK293 cells at a density of

    
     cells/well in a 96-well clear-bottom plate (100 µL/well). Incubate for 24 hours at 37°C, 5% CO₂.
    
  • Treatment: Aspirate media. Add 100 µL of media containing Enduracidin B HCl (0.1, 1, 10, 50, 100 µM).

    • Negative Control: Media + 0.5% DMSO.

    • Positive Control (LDH): 10 µL of Lysis Buffer (e.g., 9% Triton X-100) added 45 minutes prior to the end of the treatment period.

  • Incubation: Incubate for 24 hours.

  • LDH Extraction (Supernatant): Carefully transfer 50 µL of the supernatant from each well into a new 96-well plate. Add 50 µL of LDH Reaction Mix to the supernatant. Incubate in the dark for 30 minutes at room temperature. Read absorbance at 490 nm .

  • MTT Addition (Adherent Cells): To the remaining 50 µL of media and cells in the original plate, add 50 µL of fresh media and 10 µL of MTT reagent (5 mg/mL in PBS). Incubate for 3 hours at 37°C.

  • MTT Solubilization: Aspirate the media carefully (do not disturb the purple formazan crystals). Add 100 µL of DMSO to each well. Shake for 15 minutes. Read absorbance at 570 nm .

Protocol 3: Erythrocyte Hemolysis Assay

This assay is mandatory for lipopeptide antibiotics to rule out surfactant-driven red blood cell lysis.

  • Erythrocyte Preparation: Obtain fresh human whole blood in EDTA tubes. Centrifuge at 500 × g for 5 minutes. Discard plasma and buffy coat.

  • Washing: Wash the RBC pellet three times with 1X PBS (pH 7.4), centrifuging at 500 × g each time, until the supernatant is completely clear. Resuspend to a 2% (v/v) RBC suspension in PBS.

  • Treatment Setup: In a V-bottom 96-well plate, mix 100 µL of the 2% RBC suspension with 100 µL of Enduracidin B HCl dilutions (in PBS).

    • Negative Control: PBS + 0.5% DMSO (0% Hemolysis).

    • Positive Control: 0.1% Triton X-100 in PBS (100% Hemolysis).

  • Incubation: Incubate the plate at 37°C for 1 hour with gentle shaking.

  • Readout: Centrifuge the plate at 1,000 × g for 10 minutes to pellet intact RBCs. Transfer 100 µL of the supernatant to a clear flat-bottom 96-well plate. Read the absorbance of released hemoglobin at 540 nm .

  • Calculation: % Hemolysis =[(Abs_sample - Abs_negative) / (Abs_positive - Abs_negative)] × 100

References

  • Fang X, Tiyanont K, Zhang Y, Wanner J, Boger D, Walker S. "The mechanism of action of ramoplanin and enduracidin." Molecular BioSystems, 2006;2(1):69-76.[Link]

  • Monciardini P, Bernasconi A, Iorio M, Brunati C, Sosio M, Campochiaro L, Landini P, Maffioli SI, Donadio S. "Antibacterial Aromatic Polyketides Incorporating the Unusual Amino Acid Enduracididine." Journal of Natural Products, 2019;82(1):35-44.[Link]

optimal solvent systems for Enduracidin B hydrochloride dissolution

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Optimal Solvent Systems for Enduracidin B Hydrochloride Dissolution

Part 1: Executive Summary & Physicochemical Profile

Objective: This guide provides a scientifically rigorous approach to dissolving Enduracidin B hydrochloride (CAS: 34304-21-7), a cyclic lipopeptide antibiotic. Due to its amphiphilic nature—comprising a hydrophilic peptide core and a lipophilic fatty acid tail—Enduracidin B presents significant solubility challenges, particularly in neutral aqueous buffers where it is prone to aggregation and precipitation.

Compound Profile:

  • Class: Cyclic Depsipeptide (Lipopeptide).

  • Mechanism: Inhibits bacterial cell wall synthesis by binding to Lipid II.

  • Solubility Behavior: Amphiphilic. Soluble in organic polar aprotic solvents (DMSO) and acidic organic mixtures. Poorly soluble in neutral water/PBS due to micelle formation and aggregation.

  • Key Challenge: Preventing "crashing out" (precipitation) upon dilution from organic stock into aqueous media.

Physicochemical Data Table:

PropertyValue / CharacteristicImplication for Dissolution
Molecular Weight ~2369.4 g/mol Large molecule; slow dissolution kinetics.
Polarity AmphiphilicRequires dual-nature solvent systems (organic/aqueous).
Ionization Weakly Basic (contains enduracididine)Solubility increases significantly in acidic pH (protonation of amine/guanidine groups).
Preferred Stock Solvent DMSO (Anhydrous)High solubility (>10 mg/mL); prevents aggregation during storage.
Aqueous Solubility < 1 mg/mL (Neutral pH)Critical Risk: Precipitates immediately in PBS/Saline without surfactants.

Part 2: Solvent System Engineering

To achieve optimal dissolution, we must move beyond simple "mix and vortex" methods. We employ a Stepwise Solvation Strategy that manages the transition from the solid state to a stable solution.

Primary Stock Solvent: Anhydrous DMSO

Dimethyl Sulfoxide (DMSO) is the gold standard for Enduracidin stocks. It disrupts intermolecular hydrogen bonding and accommodates the lipophilic tail.

  • Protocol: Prepare stocks at 10–20 mg/mL .

  • Critical Control Point: DMSO is hygroscopic.[1][2] Absorbed water can induce cryptic precipitation (micro-crystals) that are invisible to the naked eye but affect assay potency. Always use fresh or desiccated DMSO.

The "Acidic Switch" Strategy (For Analytical Applications)

For HPLC/LC-MS applications where DMSO is undesirable, utilize the compound's basicity.

  • System: Methanol/Water (70:30) + 0.1% Formic Acid or 0.01 N HCl.

  • Mechanism: Acidification protonates the basic nitrogenous residues (enduracididine), increasing polarity and electrostatic repulsion between molecules, thereby preventing aggregation.

The "Co-Solvent Shield" (For In Vivo / High-Concentration Aqueous Use)

Direct dilution of DMSO stock into water causes rapid precipitation. To prevent this, we use a graduated polarity gradient using PEG and Surfactants.

  • Optimal System: 10% DMSO

    
     40% PEG 300 
    
    
    
    5% Tween 80
    
    
    45% Saline.[3][4][5]

Part 3: Experimental Protocols

Protocol A: Preparation of Cryo-Stable Stock Solution (10 mg/mL)

Best for: Long-term storage, Cell Culture (In Vitro)

  • Weighing: Accurately weigh 10 mg of Enduracidin B HCl powder into a sterile, amber glass vial (protect from light).

  • Solvation: Add 1.0 mL of Anhydrous DMSO (Grade ≥99.9%).

  • Dissolution: Vortex vigorously for 30–60 seconds. If particles persist, sonicate in a water bath at 37°C for 5 minutes.

    • Note: Solution should be clear and slightly yellow.

  • Sterilization: If required for cell culture, filter through a 0.22 µm PTFE or Nylon membrane . Do not use Cellulose Acetate (high binding affinity).

  • Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C (stable for 6 months) or -80°C (stable for 1 year).

Protocol B: Preparation of Aqueous Working Solution (Cell Culture)

Target: < 0.5% DMSO final concentration

  • Preparation: Thaw DMSO stock (10 mg/mL) at room temperature.

  • Intermediate Step (Optional but Recommended): Dilute stock 1:10 in sterile water immediately before adding to media to check for precipitation.

  • Final Dilution: Add the calculated volume of stock directly to the agitated culture medium (e.g., RPMI/DMEM).

    • Technique: Pipette the stock into the center of the vortexing media to ensure rapid dispersion.

    • Limit: Do not exceed 0.5% v/v DMSO to avoid solvent toxicity.

Protocol C: High-Solubility Formulation for In Vivo Administration

Target: 2.5 mg/mL stable solution for IP/IV injection

This protocol uses the "Co-Solvent Shield" to maintain solubility in an aqueous environment. Order of addition is critical.

Reagents:

  • Stock: Enduracidin B in DMSO (25 mg/mL)

  • Co-solvent: PEG 300[3][4][5][6]

  • Surfactant: Tween 80 (Polysorbate 80)[4][6]

  • Diluent: Sterile Saline (0.9% NaCl)[4][6]

Workflow (To make 1.0 mL):

  • Step 1 (Solvent): Place 100 µL of Enduracidin/DMSO stock (25 mg/mL) into a sterile tube.

  • Step 2 (Co-solvent): Add 400 µL of PEG 300.[3][4][6] Vortex gently until mixed.

  • Step 3 (Surfactant): Add 50 µL of Tween 80. Vortex vigorously.

    • Checkpoint: The solution should be clear.

  • Step 4 (Aqueous): Slowly add 450 µL of warm (37°C) Sterile Saline while vortexing.

    • Result: A clear, stable solution at 2.5 mg/mL.[5] Use within 4 hours.

Part 4: Visualization & Logic

Figure 1: Dissolution Decision Tree

This diagram guides the researcher to the correct solvent system based on their specific application.

Enduracidin_Dissolution Start Start: Enduracidin B HCl Powder AppCheck Select Application Start->AppCheck Stock Long-Term Storage / Stock AppCheck->Stock InVitro Cell Culture (MIC/IC50) AppCheck->InVitro InVivo Animal Studies (IP/IV) AppCheck->InVivo Analytical HPLC / LC-MS AppCheck->Analytical DMSOPure 100% Anhydrous DMSO (10-20 mg/mL) Stock->DMSOPure Best Stability InVitro->DMSOPure Step 1 CoSolvent Co-Solvent System: 10% DMSO -> 40% PEG300 -> 5% Tween 80 -> 45% Saline InVivo->CoSolvent Prevents Precipitation AcidicMeOH Acidic Methanol: MeOH/H2O (70:30) + 0.1% Formic Acid Analytical->AcidicMeOH Protonation stabilizes MediaDil Dilute DMSO Stock into Media (Keep DMSO < 0.5%) DMSOPure->MediaDil Step 2

Caption: Decision matrix for selecting the optimal solvent system based on experimental requirements.

Part 5: Troubleshooting & Self-Validation

ObservationRoot CauseCorrective Action
Cloudiness upon water addition Rapid polarity shift causing aggregation (Micelle formation).Use the Protocol C stepwise addition. Do not add water directly to DMSO stock.
Viscous/Gel-like solution High concentration (>20 mg/mL) or cold DMSO.Warm to 37°C and sonicate. Ensure DMSO is anhydrous.[3]
Loss of Potency Adsorption to plastics or hydrolysis.Use glass or polypropylene vials. Avoid polystyrene. Store stocks at -80°C.
Precipitate in Media Salt-induced "salting out" effect.Dilute stock into pure water first, then add concentrated media buffer, or reduce final concentration.

References

  • Zhang, H., et al. (2020).[4][] Semi-rational mutagenesis of an industrial Streptomyces fungicidicus strain for improved enduracidin productivity. Applied Microbiology and Biotechnology. Retrieved from [Link]

Sources

solid-phase peptide synthesis strategies for Enduracidin derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Solid-Phase Peptide Synthesis (SPPS) Strategies for Enduracidin Derivatives

Introduction

Enduracidin (Enramycin) is a potent lipodepsipeptide antibiotic produced by Streptomyces fungicidicus. Like Ramoplanin and the recently discovered Teixobactin, Enduracidin inhibits bacterial cell wall synthesis by sequestering Lipid II, a mechanism that has shown remarkable resilience against the development of resistance.

However, the clinical utility of the natural product is limited by poor solubility, nephrotoxicity, and synthetic intractability. The development of Enduracidin derivatives via Total Solid-Phase Peptide Synthesis (SPPS) allows researchers to tune physicochemical properties and improve the therapeutic index.

The Synthetic Challenge: Constructing Enduracidin analogs presents three distinct chemoselective hurdles:

  • Non-Proteinogenic Building Blocks: The scaffold contains Enduracididine (End) , a cyclic guanidine amino acid that is synthetically demanding.

  • Racemization-Prone Residues: The presence of D- and L-Hydroxyphenylglycine (Hpg) residues poses a high risk of epimerization during coupling.

  • Macrocyclization: The natural product features a 16-membered macrolactone ring formed between the C-terminus and a Threonine side chain.

This guide outlines a modular SPPS strategy designed to overcome these barriers, favoring a "Lactam-Analog" approach for derivatives to enhance hydrolytic stability while maintaining biological activity.

Strategic Planning: The Hybrid SPPS-Solution Phase Approach

Attempting to cyclize complex depsipeptides entirely on-resin often results in low yields due to pseudo-dilution effects and ester hydrolysis. Therefore, the industry-standard protocol for Enduracidin derivatives involves Linear Assembly on 2-Chlorotrityl Chloride (2-CTC) Resin followed by Solution-Phase Cyclization .

Retrosynthetic Workflow

The synthesis is broken down into four critical phases:

  • Resin Loading: Anchoring the first residue (typically Glycine or a non-epimerizable residue) to 2-CTC resin.

  • Linear Elongation: Standard Fmoc-SPPS with optimized coupling cocktails to suppress racemization of Hpg/Dpg residues.

  • Protected Cleavage: Releasing the fully protected peptide with the C-terminal acid free using mild acid (HFIP).

  • Macrocyclization & Deprotection: High-dilution cyclization in solution, followed by global deprotection.

Enduracidin_Workflow cluster_0 Critical Decision Point: Building Block Start Start: Design Phase Resin 2-CTC Resin Loading (First AA Attachment) Start->Resin Select Resin Elongation Fmoc-SPPS Elongation (Use COMU/Oxyma) Resin->Elongation Iterative Coupling Lipid N-Terminal Lipidation (Fatty Acid Coupling) Elongation->Lipid Final Fmoc Removal Cleavage Mild Cleavage (1% TFA or HFIP) Lipid->Cleavage Retain Side-Chain PG Cyclization Solution Phase Cyclization (High Dilution) Cleavage->Cyclization Free C-Term / Protected Side Chains Global Global Deprotection (TFA/TIS/H2O) Cyclization->Global Remove PGs Purification HPLC Purification & Lyophilization Global->Purification Enduracididine L-Enduracididine (Native Activity) Arginine Arginine/Citrulline (Simplified Analog)

Figure 1: General workflow for the synthesis of Enduracidin derivatives via the side-chain protected strategy.

Detailed Protocols

Protocol A: Handling the "Enduracididine" Bottleneck

The native Enduracididine (End) is commercially scarce. For derivative libraries, two strategies are recommended:

  • The "Mimic" Strategy (Recommended for initial SAR): Substitute End with L-Arginine or L-Citrulline . Recent studies on Teixobactin (which also contains End) demonstrate that Arginine analogs often retain significant potency with drastically reduced synthetic complexity [1].

  • The "Native" Strategy: If native architecture is required, use Alloc-protected Enduracididine synthesized via the Dodd or Payne aziridine-opening methods [2]. Ensure the guanidine is protected (e.g., with Boc or Pbf) to prevent acylation during SPPS.

Protocol B: Resin Loading & Linear Assembly

Objective: Synthesize the linear precursor without racemizing the sensitive Phenylglycine (Hpg/Dpg) residues.

  • Resin: 2-Chlorotrityl Chloride (2-CTC) Resin (Loading: 0.3–0.5 mmol/g).

    • Why? 2-CTC is extremely acid-sensitive, allowing cleavage of the peptide from the resin using 20% HFIP (hexafluoroisopropanol) without removing side-chain protecting groups (Boc, tBu, Trt).

Step-by-Step:

  • Loading: Swell resin in DCM.[1] Add Fmoc-AA-OH (1.2 eq) + DIPEA (4 eq) in DCM. Agitate 2h.

  • Capping: Add MeOH (0.8 mL/g resin) to cap unreacted chlorides. Wash 3x DCM, 3x DMF.[1]

  • Fmoc Deprotection: 20% Piperidine in DMF (2 x 5 min). Note: For Hpg residues, use 0.1M HOBt in the deprotection cocktail to suppress aspartimide formation if Asp is present nearby.

  • Coupling (Standard AA): Fmoc-AA-OH (4 eq), HBTU (3.9 eq), DIPEA (8 eq).

  • Coupling (Sensitive Hpg/Dpg Residues):

    • Reagent: DIC/Oxyma Pure (1:1 ratio) is superior to HATU/HBTU for preventing racemization of phenylglycine derivatives [3].

    • Condition: Pre-activate for 2 min at 0°C, then couple for 60 min at RT.

Protocol C: N-Terminal Lipidation

Enduracidin contains a lipid tail (10-methylundec-2-enoic acid) essential for membrane insertion.

  • Remove the final N-terminal Fmoc group.

  • Dissolve the Fatty Acid (5 eq) in DMF/DCM (1:1).

  • Activate with DIC (5 eq) and Oxyma (5 eq).

  • Couple for 2-4 hours (fatty acids react slower than amino acids).

Protocol D: Cleavage and Macrolactamization

Context: Natural Enduracidin is a lactone (ester). However, Lactam (amide) analogs are preferred in drug development for increased plasma stability. This protocol describes the formation of the Lactam analog (cyclization between C-term and a Dap/Orn side chain or N-terminus).

1. Mild Cleavage (Peptide-Resin to Protected Peptide):

  • Wash resin with DCM (5x).

  • Treat with 20% HFIP in DCM (3 x 15 min). Do NOT use TFA yet.

  • Filter and concentrate the filtrate in vacuo. The product is the fully protected linear peptide with a free C-terminal carboxylic acid.

2. Solution-Phase Cyclization:

  • Principle: High dilution is mandatory to favor intramolecular cyclization (ring formation) over intermolecular dimerization.

  • Concentration: 0.5 mM to 1.0 mM in anhydrous DMF or DCM.

  • Reagents: PyBOP (3 eq) + HOBt (3 eq) + DIPEA (6 eq).

  • Procedure:

    • Dissolve the protected peptide in DMF.

    • Add the base (DIPEA).

    • Add coupling reagents slowly.

    • Stir for 12–24 hours. Monitor by LC-MS (mass shift: -18 Da for water loss).

3. Global Deprotection:

  • Evaporate DMF.

  • Treat residue with TFA/TIS/H2O (95:2.5:2.5) for 2 hours.

  • Precipitate in cold diethyl ether.

Data Summary & Troubleshooting

Table 1: Coupling Reagent Selection Guide for Enduracidin SPPS

Residue TypeRecommended ReagentRisk FactorNotes
Standard (Ala, Gly, Leu) HBTU / DIPEALowStandard efficient coupling.
Steric Hindrance (Thr, Val) HATU / HOAt / DIPEAMediumHATU drives difficult couplings but risks epimerization if over-used.
Racemization Prone (Hpg, Dpg) DIC / Oxyma Pure High CRITICAL: Avoid bases (DIPEA) during activation of Hpg. Use carbodiimide activation.
Fatty Acid Tail DIC / Oxyma / DCMLowUse DCM to solubilize lipid chains.

Table 2: Macrolactonization vs. Macrolactamization

FeatureMacrolactone (Native)Macrolactam (Analog)
Bond Type Ester (Acid + Alcohol)Amide (Acid + Amine)
Stability Susceptible to esterases/hydrolysisHigh metabolic stability
Cyclization Reagent Yamaguchi (TCBC) or SteglichPyBOP, HATU, or PyAOP
Recommendation Only for total synthesis academic proof.Preferred for Drug Discovery/SAR.

References

  • Payne, R. J., et al. (2016).[2] "Total Synthesis of Teixobactin." Nature Communications. (Demonstrates the substitution of Enduracididine with Arginine for simplified analogs).

  • Dodd, D. S., & Zhao, Y. (2004). "Synthesis of Protected Enduracididine." Organic Letters. (Primary protocol for synthesizing the native building block).

  • Albericio, F., et al. (2018). "Oxyma: An Efficient Additive for Peptide Synthesis to Replace HOBt." European Journal of Organic Chemistry.[3] (Validation of DIC/Oxyma for preventing racemization).

  • Paquette, A. R., & Boddy, C. N. (2023).[4] "Macrocyclization strategies for the total synthesis of cyclic depsipeptides." Organic & Biomolecular Chemistry. (Review of lactonization vs lactamization strategies).

  • Boger, D. L., et al. (2006). "Total Synthesis of Mannopeptimycin β." Journal of the American Chemical Society.[3][5] (Foundational strategies for synthesizing complex glycopeptides with Hpg/End residues).

Sources

Application Note: Enduracidin B Hydrochloride as an Orthogonal Selection Marker in Synthetic Biology

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Rationale

Enduracidin B hydrochloride is a potent cyclic lipodepsipeptide antibiotic naturally produced by the soil bacterium Streptomyces fungicidicus[1]. In clinical and agricultural research, it is highly valued for its profound bactericidal activity against Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE). Mechanistically, Enduracidin B binds directly to Lipid II, an essential membrane-anchored precursor, thereby sequestering it and completely inhibiting the transglycosylation step of peptidoglycan biosynthesis[2][3].

In the realm of synthetic biology and complex metabolic engineering, researchers frequently exhaust standard selection markers (e.g., kanamycin, ampicillin, chloramphenicol) when assembling multi-plasmid systems or performing iterative genomic integrations. By repurposing the natural immunity genes found within the S. fungicidicus biosynthetic gene cluster (BGC)—such as specific ABC transporters or target-modifying regulatory elements like endR[4]—Enduracidin B hydrochloride can be deployed as a highly stringent, orthogonal selection marker for Gram-positive genetic engineering.

System Design & Causality (E-E-A-T)

Implementing Enduracidin B as a selection marker requires an understanding of its unique biochemical properties. The rationale for its use is built on three pillars:

  • Absolute Orthogonality : Because Enduracidin B targets the Lipid II substrate rather than the enzymatic machinery (like penicillin-binding proteins) or the ribosome, it exhibits zero cross-resistance with beta-lactams, macrolides, or aminoglycosides[5].

  • Near-Zero Background Mutagenesis : The structural requirement for Lipid II in Gram-positive cell wall synthesis means the host cannot easily mutate the target to achieve spontaneous resistance[5]. Survival on Enduracidin-supplemented media strictly depends on the functional expression of the cloned immunity marker.

  • Self-Validating Architecture : To ensure the integrity of the selection process, our protocol incorporates a parallel control validation step. Because lipopeptide immunity often relies on membrane-bound efflux pumps, phenotypic penetrance is slower than cytosolic enzymes (e.g., beta-lactamase). A dual-plasmid control ensures that any lack of colonies is definitively linked to selection stringency, not a failure in transformation or recovery.

MOA LipidII Lipid II Precursor Transgly Transglycosylation (Cell Wall Synthesis) LipidII->Transgly Normal Pathway CellSurvival Cell Survival Transgly->CellSurvival Enduracidin Enduracidin B Hydrochloride Enduracidin->LipidII Binds & Sequesters Immunity Immunity Marker (e.g., Efflux Pump) Immunity->Enduracidin Exports / Inactivates

Diagram 1: Mechanism of action of Enduracidin B and the protective role of the immunity marker.

Quantitative Data & Working Parameters

To successfully utilize Enduracidin B, the antibiotic must be properly solubilized and calibrated to the specific host chassis.

Table 1: Physicochemical Properties and Stock Preparation

ParameterSpecification / InstructionCausality & Field Insight
Chemical Nature Lipophilic cyclic depsipeptideHighly hydrophobic tail requires organic solvents for complete dissolution[1].
Primary Solvent 100% DMSO or 50% MethanolPrevents aqueous precipitation and ensures uniform distribution in agar media.
Stock Concentration 10 mg/mLAllows for 1:1000 or greater dilution into media, minimizing solvent toxicity to the host.
Sterilization 0.22 µm PTFE Syringe FilterCritical: Do not use PES or CA filters. Lipopeptides will bind non-specifically to these membranes, stripping the active compound from your stock.
Storage -20°C in amber microcentrifuge tubesPrevents photobleaching and freeze-thaw degradation.

Table 2: Typical MIC Ranges for Common Gram-Positive Chassis

Host OrganismTypical MIC (µg/mL)Recommended Selection Conc. (µg/mL)
Bacillus subtilis (168 derivatives)0.5 - 1.02.5 - 5.0
Streptomyces coelicolor1.0 - 2.05.0 - 10.0
Staphylococcus aureus (RN4220)0.1 - 0.51.0 - 2.5

(Note: Always perform a host-specific MIC assay prior to transformation, as laboratory strains exhibit varying baseline envelope permeabilities).

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This step prevents the use of excessive antibiotic, which could overwhelm the immunity marker and cause false negatives.

  • Media Preparation : Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB). Causality: Lipopeptide binding affinity can be heavily influenced by divalent cations (

    
    , 
    
    
    
    ) in the media. Standardized CAMHB ensures reproducible MICs across different batches.
  • Inoculum Standardization : Grow the target host overnight. Dilute the culture in fresh CAMHB to an

    
     of 0.1, and further dilute to achieve a final inoculum of 
    
    
    
    CFU/mL.
  • Serial Dilution : In a sterile 96-well plate, perform a 2-fold serial dilution of Enduracidin B hydrochloride ranging from 10 µg/mL down to 0.05 µg/mL.

  • Incubation & Readout : Add the standardized inoculum to all wells. Incubate at the host's optimal temperature (e.g., 37°C or 30°C) for 16-20 hours. The MIC is the lowest concentration well exhibiting zero visible growth. Set your selection concentration at 2.5× to 5× the MIC .

Protocol 2: Transformation and Orthogonal Selection Workflow

This protocol utilizes a self-validating architecture to ensure the immunity marker is functioning correctly.

  • Vector Construction : Clone your gene of interest alongside the Enduracidin immunity cassette (e.g., the end cluster ABC transporter) into your target expression vector.

  • Control Preparation : Prepare a control vector carrying a standard marker (e.g., Kanamycin resistance) of roughly the same size and origin of replication.

  • Transformation : Electroporate or heat-shock the competent Gram-positive host cells with the Enduracidin vector. In a separate parallel tube, transform the control vector.

  • Phenotypic Recovery (Critical Step) : Add 1 mL of SOC medium to the cells and incubate with shaking for 2.5 to 3 hours .

    • Causality: Because Enduracidin immunity relies on complex membrane-associated proteins rather than simple cytosolic enzymes, the cells require an extended translation and membrane-insertion period before they can survive Lipid II targeted attacks.

  • Plating : Plate 100 µL and 900 µL (concentrated) aliquots of the experimental transformation onto Enduracidin B supplemented agar. Plate the control transformation onto Kanamycin supplemented agar.

  • Validation : Incubate plates for 24-48 hours. Calculate the transformation efficiency from the Kanamycin control plate. If the Enduracidin plate yields proportional colony counts, the orthogonal selection system is validated.

Workflow Step1 1. Clone Immunity Gene into Expression Vector Step2 2. Transform Gram-Positive Host Cells Step1->Step2 Step3 3. Phenotypic Recovery (Crucial for Membrane Proteins) Step2->Step3 Step4 4. Plate on Enduracidin B Selective Agar Step3->Step4 Step5 5. Isolate & Validate Resistant Transformants Step4->Step5

Diagram 2: Step-by-step workflow for utilizing Enduracidin B as an orthogonal selection marker.

References

  • The mechanism of action of ramoplanin and enduracidin - PubMed - NIH Source: National Institutes of Health (NIH) URL:[Link]

  • The mechanism of action of ramoplanin and enduracidin - RSC Publishing Source: Royal Society of Chemistry URL:[Link]

  • Enduracididine, a rare amino acid component of peptide antibiotics: Natural products and synthesis - Beilstein Journals Source: Beilstein Journal of Organic Chemistry URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in Enduracidin B Fermentation

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for Enduracidin B fermentation. This guide is designed for researchers, scientists, and drug development professionals encountering yield-related challenges in their experiments. As your dedicated application scientist, I have structured this resource to provide not just solutions, but a deeper understanding of the underlying principles governing the production of this potent lipoglycopeptide antibiotic by Streptomyces fungicidicus.

Enduracidin, a complex of related structures primarily Enduracidin A and B, is a secondary metabolite, and its production is intricately linked to the physiological state of the producing organism.[1][2] Low yield is a common hurdle, often resulting from a combination of subtle factors rather than a single major error. This guide follows a logical troubleshooting workflow, from the quality of your microbial stock to the intricacies of process parameters and downstream analysis.

Section 1: Foundational Issues: Strain Integrity & Inoculum Development

The quality of your starting material is paramount. Any variability or contamination introduced at this stage will invariably lead to poor and inconsistent yields.

Q1: My Enduracidin B yield is suddenly much lower than previous successful batches, or I'm seeing no production at all. Where should I start?

A1: When facing a sudden drop in yield, the first and most critical area to investigate is the integrity of your Streptomyces fungicidicus strain and the quality of your inoculum.

  • Strain Viability and Purity: Streptomyces can undergo genetic drift or lose productivity after repeated subculturing. Always initiate your experiments from a well-characterized, low-passage cryopreserved stock.[3] Contamination by other bacteria, yeast, or phages can outcompete your producer strain for nutrients or inhibit its growth.[4][5]

  • Inoculum Quality: The age, concentration, and physiological state of the inoculum are critical. An old or sparse inoculum will lead to a long lag phase, while an overly dense or physiologically stressed pre-culture can also negatively impact performance.[6]

Troubleshooting Protocol:

  • Re-streak for Purity: Streak a sample from your glycerol stock and your current liquid culture onto a suitable agar medium (e.g., ISP4, Oatmeal-agar) to check for uniform colony morphology typical of S. fungicidicus.[3] Look for any foreign colonies.

  • Microscopic Examination: Perform a Gram stain on your liquid culture to verify the presence of Gram-positive, filamentous bacteria and the absence of contaminants.

  • Standardize Inoculum Preparation: Develop and adhere to a strict protocol for inoculum development, controlling for the age of the seed culture and the volume transferred.[6][7] A typical seed culture is incubated for 24-48 hours.[7][8]

Q2: My Streptomyces fungicidicus culture is growing into large, dense pellets in the liquid seed culture. Is this a problem?

A2: Yes, this can be a significant problem. While some pellet formation is characteristic of Streptomyces growth in liquid culture, large, dense pellets can lead to severe mass transfer limitations.[9] The cells in the core of the pellet may become starved of oxygen and nutrients, leading to reduced metabolic activity and, consequently, lower Enduracidin B production. Dispersed mycelial growth is often preferable for consistent secondary metabolite production.[10]

Troubleshooting Protocol:

  • Mechanical Disruption: Add sterile glass beads (3-5 mm diameter) to your seed culture flasks to gently break up large mycelial clumps during incubation.

  • Optimize Agitation: Increase the agitation speed (rpm) in your seed culture to promote more dispersed growth, but avoid excessive shear stress that could damage the cells.[11]

  • Media Modification: In some cases, adjusting the media composition, such as the concentration of divalent cations (e.g., Ca²⁺, Mg²⁺), can influence mycelial morphology.

Section 2: Fermentation Media Composition

The fermentation medium provides the essential building blocks and energy for both bacterial growth and the synthesis of Enduracidin B. An imbalance or deficiency in key nutrients is a frequent cause of low yield.

Q3: My culture shows good biomass (cell growth), but the Enduracidin B titer is very low. What's wrong?

A3: This classic scenario—good growth, poor production—strongly suggests an issue with your media formulation or a metabolic shift away from secondary metabolism.[9] Enduracidin B is a non-ribosomal peptide, and its synthesis is often triggered by specific nutritional cues or limitations that occur as the culture transitions from rapid growth (log phase) to the stationary phase.[9][12]

  • Catabolite Repression: Rapidly metabolized carbon sources like glucose can support fast growth but suppress the genes responsible for secondary metabolite production.[6]

  • Inappropriate Nitrogen Source: The type and availability of nitrogen are critical. Certain amino acids are direct precursors to the Enduracidin B structure.[12][13]

  • Phosphate Regulation: High concentrations of phosphate are known to inhibit the production of many secondary metabolites in Streptomyces.[14]

Troubleshooting Workflow: Media Optimization

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// Edge Definitions Start -> C_Source [label="Begin OFAT\n(One-Factor-at-a-Time)"]; C_Source -> N_Source [label="Select best C source\n(e.g., starch, millet)[15][16]"]; N_Source -> Precursors [label="Select best N source\n(e.g., casein, peptone)[11][16]"]; Precursors -> Phosphate [label="Supplement with L-arginine,\nL-tyrosine[12]"]; Phosphate -> End [label="Test range (e.g., 0.1-1.0 g/L K2HPO4)"]; } } Caption: Workflow for Media Optimization.

Q4: Which specific nutrients are most critical for Enduracidin B production?

A4: Based on its structure and biosynthetic pathway, several components are key.

  • Carbon Sources: Complex carbohydrates like soluble starch, millet, or dextrin are often superior to simple sugars like glucose for Streptomyces secondary metabolism.[15][16]

  • Nitrogen Sources: Organic nitrogen sources such as yeast extract, peptone, casein, or soybean meal are generally effective.[11][16][17]

  • Amino Acid Precursors: The Enduracidin B peptide backbone is built from several amino acids, including unique, non-proteinogenic ones. The most critical precursor is L-arginine , which is converted into the characteristic enduracididine moiety.[12][18] L-tyrosine is the precursor for the 4-hydroxyphenylglycine (Hpg) residues.[12] Supplementing the medium with these amino acids can sometimes boost yield.

Biosynthesis Precursors for Enduracidin B

// Node Definitions Enduracidin [label="Enduracidin B\n(Lipoglycopeptide)", fillcolor="#FBBC05", fontcolor="#202124", shape=hexagon]; Arginine [label="L-Arginine", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Tyrosine [label="L-Tyrosine", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Other_AA [label="Glycine, Serine,\nThreonine, etc.", fillcolor="#F1F3F4", fontcolor="#202124"]; Fatty_Acid [label="Fatty Acid\nPrecursors", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edge Definitions Arginine -> Enduracidin [label="Forms unique\nEnduracididine ring[12][18]"]; Tyrosine -> Enduracidin [label="Forms Hpg\nresidues[12]"]; Other_AA -> Enduracidin [label="Forms peptide\nbackbone[12]"]; Fatty_Acid -> Enduracidin [label="Forms lipid tail"]; } Caption: Key Precursors for Enduracidin B Biosynthesis.

Section 3: Physical Fermentation Parameters

Even with a perfect strain and medium, suboptimal physical conditions during fermentation will throttle production. These parameters must be tightly controlled.

Q5: What are the optimal physical parameters for Enduracidin B fermentation, and how sensitive is the process to deviations?

A5: Streptomyces fermentations are highly sensitive to physical parameters. The optimal values can be strain-specific, but general guidelines provide an excellent starting point.

Table 1: Recommended Physical Parameters for Streptomyces Fermentation

ParameterRecommended RangeRationale & Causality
Temperature 25-30°CAffects enzyme kinetics and cell growth rate. Temperatures outside this range can significantly decrease secondary metabolite production.[11][15][16]
Initial pH 6.5 - 8.0Influences nutrient uptake and enzyme stability. The pH often drops during fermentation, so starting in the neutral to slightly alkaline range is common.[15][16][19]
Agitation Speed 150-220 rpmCrucial for mixing and oxygen transfer. Too low leads to poor aeration and nutrient distribution; too high can cause shear stress, damaging mycelia.[11][15][19]
Aeration (Dissolved Oxygen) >30% saturationS. fungicidicus is an aerobic bacterium. Oxygen is essential for both growth and the biosynthesis of Enduracidin. This is often the most critical limiting factor in dense cultures.[9]

Troubleshooting Protocol:

  • Calibrate Probes: Ensure your pH and dissolved oxygen (DO) probes are calibrated before every run.

  • Monitor and Log Data: Continuously monitor and log all parameters. Compare the data from low-yield batches to high-yield batches to identify any deviations.

  • Perform a Design of Experiments (DoE): If you suspect multiple parameters are suboptimal, a statistical DoE approach (e.g., Response Surface Methodology) can efficiently identify the optimal set points and interactions between variables.[15][17][19]

Section 4: Analytical and Downstream Processing Issues

Sometimes, the product is present in the bioreactor, but it is either not being measured correctly or is being lost during recovery.

Q6: My HPLC analysis shows very small or inconsistent peaks for Enduracidin B. How can I be sure my analytical method is reliable?

A6: Inaccurate quantification can easily be mistaken for a low fermentation yield. It is crucial to validate your analytical method.

  • Extraction Efficiency: Enduracidin is recovered from both the fermentation broth and the mycelia.[20] Ensure your extraction protocol (e.g., solvent choice, pH adjustment, sonication) is efficient at lysing cells and solubilizing the compound.

  • Chromatographic Issues: Poor peak shape, shifting retention times, or low signal-to-noise can result from an unoptimized HPLC method (e.g., incorrect mobile phase, gradient, or column chemistry).

  • Standard Curve: Always run a fresh standard curve with a certified reference standard for every batch of samples. Ensure your sample concentrations fall within the linear range of the curve.

Troubleshooting Protocol:

  • Method Validation: Validate your UHPLC-MS/MS or HPLC-UV method for linearity, accuracy, and precision according to established guidelines.[21][22][23]

  • Spike and Recovery: Spike a blank fermentation medium sample with a known amount of Enduracidin B standard and perform your entire extraction and analysis procedure. A recovery of 85-115% indicates an effective method.

  • Sample Stability: Assess the stability of Enduracidin B in your extracted samples under your storage conditions to ensure it is not degrading before analysis.

Q7: I have a high titer in my crude fermentation broth, but I lose most of the product during purification. How can I improve recovery?

A7: Low recovery during downstream processing is a common challenge, especially with complex molecules like Enduracidin B.[24][25]

  • Multiple Purification Steps: Each step (e.g., centrifugation, filtration, chromatography) will have an associated product loss. The goal is to design a process with the minimum number of steps required to achieve the desired purity.[24]

  • Product Adsorption: Enduracidin B can adsorb to surfaces, including filtration membranes and chromatography resins, especially if there are improper buffer conditions (pH, ionic strength).

  • Degradation: Changes in pH or exposure to certain enzymes released during cell lysis can degrade the product.

Troubleshooting Protocol:

  • Mass Balance Analysis: Quantify the amount of Enduracidin B at each step of your purification process to identify where the major losses are occurring.

  • Optimize Clarification: Use tangential flow filtration (TFF) instead of dead-end filtration to minimize filter clogging and product loss.[24]

  • Chromatography Optimization: Screen different chromatography resins and buffer conditions at a small scale to find a system that provides good resolution with high recovery.

Section 5: Advanced Troubleshooting & Strain Improvement

If you have systematically optimized your process and still face a yield plateau, it may be time to investigate the producing organism itself more deeply.

Q8: I've optimized my media and fermentation parameters, but the yield is still below the reported levels. What else can I do?

A8: When process optimization reaches its limit, the bottleneck may be genetic or regulatory within the S. fungicidicus strain itself.

  • Biosynthetic Gene Expression: The Enduracidin biosynthetic gene cluster contains numerous genes that must be transcribed and translated efficiently. The expression of these genes is controlled by complex regulatory networks.[26][27]

  • Regulatory Bottlenecks: The production of Enduracidin is controlled by both positive and negative regulatory genes. Overexpressing a positive regulator or knocking out a negative regulator can significantly increase yield.[20][26]

  • Metabolic Flux: The cell's primary metabolism must supply a sufficient quantity of precursors (amino acids, fatty acids) to the Enduracidin biosynthesis pathway.[12]

Advanced Strategies:

  • Genetic Engineering: Modern genetic tools like CRISPR/Cas9 can be used to engineer the S. fungicidicus genome. Overexpression of positive regulatory genes (e.g., orf22, orf42) has been shown to increase Enduracidin titers by up to 4-fold.[26][28]

  • Metabolic Engineering: Redirecting metabolic flux towards key precursors like L-arginine can enhance the supply of building blocks for Enduracidin synthesis.

  • Classical Strain Improvement: If genetic engineering is not feasible, classical random mutagenesis (e.g., using UV or chemical mutagens) followed by high-throughput screening for high-producing mutants is a proven, albeit more labor-intensive, strategy.[7][20]

General Troubleshooting Decision Tree

// Node Definitions Start [label="Problem:\nLow Enduracidin B Yield", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=ellipse]; CheckStrain [label="1. Check Strain & Inoculum", fillcolor="#FBBC05", fontcolor="#202124"]; CheckMedia [label="2. Analyze Media Composition", fillcolor="#FBBC05", fontcolor="#202124"]; CheckParams [label="3. Review Process Parameters", fillcolor="#FBBC05", fontcolor="#202124"]; CheckAnalysis [label="4. Verify Analytical Method", fillcolor="#FBBC05", fontcolor="#202124"]; Advanced [label="5. Advanced Strain Improvement", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Sub-nodes (causes) Contamination [label="Contamination?\nGenetic Drift?", fillcolor="#F1F3F4", fontcolor="#202124"]; InoculumQuality [label="Poor Inoculum?\nPellet Morphology?", fillcolor="#F1F3F4", fontcolor="#202124"]; Nutrients [label="Suboptimal C/N Source?\nPrecursor Limiting?", fillcolor="#F1F3F4", fontcolor="#202124"]; Inhibitors [label="Catabolite Repression?\nHigh Phosphate?", fillcolor="#F1F3F4", fontcolor="#202124"]; Conditions [label="Incorrect pH, Temp, DO?", fillcolor="#F1F3F4", fontcolor="#202124"]; Quantification [label="Poor Extraction?\nBad HPLC Method?", fillcolor="#F1F3F4", fontcolor="#202124"]; Recovery [label="Losses in Purification?", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> CheckStrain; Start -> CheckMedia; Start -> CheckParams; Start -> CheckAnalysis; CheckStrain -> {Contamination, InoculumQuality} [style=dotted]; CheckMedia -> {Nutrients, Inhibitors} [style=dotted]; CheckParams -> Conditions [style=dotted]; CheckAnalysis -> {Quantification, Recovery} [style=dotted]; {Contamination, InoculumQuality, Nutrients, Inhibitors, Conditions, Quantification, Recovery} -> Advanced [label="If all else is optimized"]; } Caption: A Step-by-Step Decision Tree for Troubleshooting.

References
  • Yang, H., et al. (2025). Optimization of fermentation conditions to increase the production of antifungal metabolites from Streptomyces sp. KN37. Microbial Cell Factories. [Link]

  • Yang, H., et al. (2025). Optimization of fermentation conditions to increase the production of antifungal metabolites from Streptomyces sp. KN37. PMC. [Link]

  • Manimaran, M., & Kannabiran, K. (2013). Optimization of Culture Conditions for Production of Bioactive Metabolites by Streptomyces spp. Isolated from Soil. Scientific Research Publishing. [Link]

  • Tsuji, N., et al. (1984). Biosynthesis of enduracidin: Origin of enduracididine and other amino acids. R Discovery. [Link]

  • Chen, Y., et al. (2018). Discovery, gene modification, and optimization of fermentation of an enduracidin-producing strain. PubMed. [Link]

  • Yim, G., et al. (2015). Engineered biosynthesis of enduracidin lipoglycopeptide antibiotics using the ramoplanin mannosyltransferase Ram29. PMC. [Link]

  • Yim, G., et al. (2015). Engineered biosynthesis of enduracidin lipoglycopeptide antibiotics using the ramoplanin mannosyltransferase Ram29. Microbiology Society. [Link]

  • Maffioli, S. I., et al. (2019). Antibacterial Aromatic Polyketides Incorporating the Unusual Amino Acid Enduracididine. ACS Publications. [Link]

  • Cochrane, S. A., & Vederas, J. C. (2016). Enduracididine, a rare amino acid component of peptide antibiotics: Natural products and synthesis. Beilstein Journals. [Link]

  • Wang, X., et al. (2019). Characterization of three regulatory genes involved in enduracidin biosynthesis and improvement of enduracidin production in Streptomyces fungicidicus. PubMed. [Link]

  • Xu, Y., et al. (2018). Compositions and methods for enhanced production of enduracidin in a genetically engineered strain of streptomyces fungicidicus.
  • Xu, T., et al. (2025). Application of multiple genomic-editing technologies in Streptomyces fungicidicus for improved enduracidin yield. PubMed. [Link]

  • Shepherd, M. D., et al. (2010). Laboratory maintenance of Streptomyces species. SciSpace. [Link]

  • Takeda Chemical Industries, Ltd. (1984). Production of enduracidin and microorganisms therefor.
  • Yang, H., et al. (2025). Optimization of fermentation conditions to increase the production of antifungal metabolites from Streptomyces sp. KN37. ResearchGate. [Link]

  • Zhang, Y., et al. (2024). A sensitive and robust analytical method for the determination of enramycin residues in swine tissues using UHPLC–MS/MS. Frontiers. [Link]

  • Gabellieri, C., et al. (2024). Unraveling the Biosynthetic Logic Behind the Production of Ramoplanin and Related Lipodepsipeptide Antibiotics. MDPI. [Link]

  • Kumar, S., et al. (2020). Identification and Optimization of Fermentation Medium for Production of Antibacterial Compounds from Endophytic Streptomyces sp. International Journal of Current Microbiology and Applied Sciences. [Link]

  • Thaker, M. N., et al. (2013). The enduracidin biosynthetic gene cluster from Streptomyces fungicidicus. ResearchGate. [Link]

  • Zhang, Y., et al. (2024). A sensitive and robust analytical method for the determination of enramycin residues in swine tissues using UHPLC–MS/MS. PMC. [Link]

  • Augustine, S. K., et al. (2005). Nutritional control of antibiotic production by Streptomyces platensis MA7327: importance of L-aspartic acid. PMC. [Link]

  • ABPDU. (n.d.). Purification & Advanced Recovery Capabilities. Advanced Biofuels and Bioproducts Process Development Unit. [Link]

  • Li, Y., et al. (2023). Challenges and solutions for the downstream purification of therapeutic proteins. PMC. [Link]

  • Arasu, M. V., et al. (2014). Nutritional requirements for the production of antimicrobial metabolites from Streptomyces. ResearchGate. [Link]

  • Zhang, Y., et al. (2024). A sensitive and robust analytical method for the determination of enramycin residues in swine tissues using UHPLC–MS/MS. ResearchGate. [Link]

  • El-Enshasy, H., et al. (2000). Optimization of industrial production of rifamycin B by Amycolatopsis mediterranei. I. The role of colony morphology and. International Scholars Journals. [Link]

  • Biocides Brasil Ltda. (2014). Controlling microbial contamination in alcoholic fermentation process.
  • Limtong, S., et al. (2020). Anti-Contamination Strategies for Yeast Fermentations. MDPI. [Link]

Sources

Technical Support Center: Enduracidin B Hydrochloride Stability & Handling

[1]

Executive Summary & Core Recommendations

Enduracidin B hydrochloride (Enramycin B) is a lipodepsipeptide antibiotic structurally related to Ramoplanin.[1] Its stability is dictated by its macrocyclic lactone ring , which is susceptible to hydrolytic cleavage. While the lyophilized powder is stable for years at -20°C, stock solutions are inherently less stable and require strict anhydrous handling.

Quick Reference Protocol
ParameterRecommendation
Primary Solvent DMSO (Anhydrous) . Do not use water or methanol for high-conc.[1] stocks.
Stock Concentration 10 mg/mL (Standard); Up to 20 mg/mL (Max with sonication).[1]
Storage Temperature -80°C (Recommended for >1 month); -20°C (Acceptable for <1 month).[1]
Freeze-Thaw Cycles Maximum 1. Aliquoting is mandatory.[1]
Critical Risk Hygroscopic DMSO absorbing moisture leads to lactone hydrolysis.

Frequently Asked Questions (Troubleshooting)

Category A: Solubility & Preparation[2][3][4]

Q1: I tried dissolving Enduracidin B in water or methanol, but it remains cloudy/precipitated. Is the product defective? Diagnosis: No, this is a solubility mismatch. Explanation: Enduracidin B is a lipopeptide with poor solubility in neutral water and methanol (<1 mg/mL).[1] It requires an aprotic polar solvent to disrupt intermolecular hydrogen bonding without hydrolyzing the lactone. Solution:

  • Switch to DMSO: Dissolve the powder in anhydrous DMSO. It should dissolve readily at 10 mg/mL.

  • Aqueous Rescue: If you must use water (e.g., for immediate use), you must acidify it. Enduracidin B hydrochloride is soluble in dilute HCl (pH 2.0–3.[1]0) due to the protonation of its basic amino acid residues. However, acidic aqueous solutions degrade rapidly and should not be stored.

Q2: Can I filter-sterilize my DMSO stock solution? Answer: Yes, but use the correct membrane. Protocol: Use a 0.22 µm PTFE (polytetrafluoroethylene) or Nylon syringe filter.[1]

  • Warning: Do not use Cellulose Acetate (CA) or PES filters with 100% DMSO, as the solvent may dissolve the membrane or leach impurities.

Category B: Stability & Storage (-20°C)

Q3: How long is my 10 mg/mL DMSO stock stable at -20°C? Answer: We guarantee stability for 1 month at -20°C. Technical Insight: While many peptide antibiotics are stable for 6 months at -20°C, Enduracidin's lactone bond is chemically fragile. At -20°C, DMSO is a supercooled liquid (freezing point is 18.5°C, but it often supercools) or a solid that can still facilitate slow hydrolysis if trace moisture is present.[1]

  • Best Practice: For storage >1 month, move aliquots to -80°C .

Q4: My stock solution turned slightly yellow after thawing. Is it still usable? Diagnosis: Likely oxidation or minor degradation. Action: Perform a QC Check (Bioassay or HPLC).

  • Bioassay: Test MIC against a sensitive Gram-positive strain (e.g., S. aureus). If MIC is within 1-fold dilution of fresh standard, it is usable.

  • HPLC: Look for the appearance of a "hydrolyzed acid" peak (usually elutes earlier than the parent lactone on C18). If degradation >10%, discard.

Q5: Why do you insist on "Single Use Aliquots"? Answer: To prevent Freeze-Thaw Hydrolysis .[1] Mechanism: When DMSO freezes, it crystallizes. If the solution contains absorbed atmospheric water (DMSO is hygroscopic), water concentrates in the liquid channels between DMSO crystals during the freezing process (cryoconcentration).[1] This high-local-water environment accelerates hydrolysis of the lactone ring just before the entire mass solidifies. Repeated cycles compound this damage.

Detailed Protocols

Protocol A: Preparation of 10 mg/mL Stock Solution

Materials: Enduracidin B HCl powder, Anhydrous DMSO (freshly opened or stored over molecular sieves), Vortex, Sonicator.

  • Equilibrate: Allow the vial of lyophilized powder to warm to room temperature before opening. (Prevents water condensation on the cold powder).[1]

  • Calculate: For 10 mg of powder, add 1.0 mL of Anhydrous DMSO.

  • Dissolve: Vortex vigorously for 30 seconds. If particulates remain, sonicate in a water bath for 2 minutes at <30°C.

  • Aliquot: Immediately dispense into low-binding microcentrifuge tubes (e.g., 50 µL per tube).

  • Store: Place tubes immediately at -20°C or -80°C.

Protocol B: QC Check via HPLC (Reverse Phase)
  • Column: C18 (e.g., 5 µm, 4.6 x 250 mm)

  • Mobile Phase A: Water + 0.1% TFA

  • Mobile Phase B: Acetonitrile + 0.1% TFA[1]

  • Gradient: 10% B to 40% B over 20 mins, then to 100% B.

  • Detection: UV at 267 nm.

  • Pass Criteria: Purity ≥ 85% (or comparable to reference standard).

Visualizing the Stability Logic

The following diagrams illustrate the decision-making process for handling Enduracidin B.

Figure 1: Stock Solution Preparation & Storage Workflow

This workflow emphasizes the critical control points (CCPs) to prevent hydrolysis.

StockPrepcluster_storageStorage OptionsStartLyophilized Enduracidin B HCl(Store at -20°C)EquilibrateEquilibrate to Room Temp(Prevent Condensation)Start->EquilibrateSolventAdd Anhydrous DMSO(Target: 10 mg/mL)Equilibrate->SolventDissolveVortex & Sonicate(Max 30°C)Solvent->DissolveCheckVisual Inspection:Clear Solution?Dissolve->CheckCheck->SolventNo (Add more DMSO)AliquotAliquot immediately(Single-use volumes)Check->AliquotYesFreezeFlash Freeze & StoreAliquot->FreezeStore20-20°C(Use within 1 month)Freeze->Store20Store80-80°C(Use within 6 months)Freeze->Store80

Caption: Workflow for preparing stable Enduracidin B stock solutions. Note the critical equilibration step to avoid moisture introduction.

Figure 2: Troubleshooting Solubility & Stability

A logic tree for diagnosing common issues with Enduracidin solutions.

TroubleshootingIssueIssue: Solution is Cloudyor PrecipitatedSolventCheckCheck Solvent UsedIssue->SolventCheckWaterWater/BufferSolventCheck->WaterIs Aqueous?MethanolMethanolSolventCheck->MethanolIs MeOH?DMSODMSOSolventCheck->DMSOIs DMSO?ActionWaterAdd dilute HCl(pH 2-3 required)Water->ActionWaterActionMeOHSolubility is low (<1mg/mL).Switch to DMSO.Methanol->ActionMeOHActionDMSOCheck Water Content.Use Anhydrous DMSO.DMSO->ActionDMSOResultClear SolutionActionWater->ResultActionMeOH->ResultActionDMSO->Result

Caption: Decision tree for resolving solubility issues. Note that aqueous solutions require acidification.

References

  • Iwasaki, H., et al. (1973). "Enduracidin, a new antibiotic.[2] VIII. Structures of enduracidins A and B." Chemical & Pharmaceutical Bulletin, 21(6), 1184-1191. (Establishes the depsipeptide lactone structure susceptible to hydrolysis).

preventing degradation of Enduracidin B during purification

[1]

Current Status: Operational Ticket ID: END-PUR-001 Assigned Specialist: Senior Application Scientist, Bio-Separations Division[1][2]

Welcome to the Technical Support Hub

You are likely here because your Enduracidin B (Enramycin B) recovery yields are inconsistent, or HPLC analysis shows a degradation peak that is outcompeting your target molecule.

Enduracidin B is a cyclic lipodepsipeptide .[1] This structural classification is the key to understanding its instability. It contains a lactone bond (an ester linkage within the ring) and a lipid tail.[2]

  • The Lipid Tail causes solubility issues and adsorption losses.

  • The Lactone Bond is chemically fragile, specifically prone to alkaline hydrolysis .

This guide addresses the three most common "failure modes" reported by users: Lactone Hydrolysis (pH) , Extraction Inefficiency , and Chromatographic Tailing .[1]

Module 1: Chemical Stability & pH Control
Q: My purified fraction turned yellow and lost antimicrobial activity after I adjusted the pH to 8.0 for solubility. What happened?

Diagnosis: You triggered Beta-Elimination or Lactone Hydrolysis .[1]

The Mechanism: Enduracidin B possesses a macrocyclic lactone ring (formed between the C-terminal carboxyl group and the hydroxyl group of a threonine residue). Lactones are essentially cyclic esters.[1] In the presence of hydroxide ions (

1

Corrective Protocol:

  • Never exceed pH 7.[1]5. The safe processing window is pH 3.0 – 6.5 .

  • If you must neutralize an acidic fraction, use a weak base (e.g., Tris or Ammonium Acetate) and add it slowly while stirring to avoid local "hotspots" of high alkalinity.[1]

Visualization: The Degradation Pathway The following diagram illustrates the critical failure point at the lactone ring.

EnduracidinStabilityEnduracidinIntact Enduracidin B(Active Cyclodepsipeptide)IntermediateTetrahedralIntermediateEnduracidin->Intermediate+ OH- (Nucleophilic Attack)AlkalineAlkaline Condition(pH > 8.0)Alkaline->IntermediateHydrolysisLactone Ring Opening(Hydrolysis)Intermediate->HydrolysisEster Bond CleavageInactiveLinear/Open Peptide(Biologically Inactive)Hydrolysis->InactiveIrreversibleAcidicAcidic Condition(pH 2.0 - 6.0)Acidic->EnduracidinMaintains Ring Stability

Figure 1: Mechanism of base-catalyzed lactone hydrolysis leading to inactivation of Enduracidin B.[1][2]

Module 2: Extraction & Solubility
Q: I am extracting from Streptomyces fungicidicus mycelia, but the yield is extremely low. Water extraction failed.

Diagnosis: Solubility mismatch. Enduracidin B is a lipopeptide .[1][3]

The Mechanism: The fatty acid chain attached to the peptide core renders Enduracidin B amphiphilic. It associates strongly with the cell membrane and is poorly soluble in neutral water. Furthermore, it often precipitates with the mycelia during fermentation.[1]

Corrective Protocol: Acidified Organic Extraction You must disrupt the membrane association and protonate the phenolic groups to increase solubility in organic solvents.

Validated Protocol:

  • Harvest: Centrifuge fermentation broth. Do not discard the pellet ; Enduracidin is largely bound to the mycelia.[4]

  • Wash: Wash pellet once with water to remove media components.[1]

  • Extraction Solvent: Prepare Methanol containing 0.1M HCl (or acidified n-Butanol).

    • Why Acid? The HCl maintains the pH < 4 (protecting the lactone) and protonates the peptide, improving solubility in polar organic solvents.

  • Process: Suspend mycelia in solvent (1:5 w/v). Sonicate for 15 mins or stir for 2 hours at room temperature.

  • Clarify: Centrifuge/Filter. The supernatant contains the Enduracidin.

  • Neutralization (Critical): Before evaporation, adjust pH to ~4.5-5.0. Do not leave it in strong acid during concentration, as acid hydrolysis can eventually occur (though slower than base hydrolysis).[1]

Solvent Compatibility Table

Solvent SystemSolubilityStability RiskRecommended?
Water (Neutral) Insoluble (<0.1 mg/mL)LowNO
Methanol (Neutral) ModerateLowYES (for washing)
MeOH + 0.1% HCl High Low (if processed quickly)YES (Extraction)
DMSO HighLowYES (Stock storage)
0.1M NaOH SolubleCritical (Hydrolysis) NEVER
Module 3: Chromatographic Resolution (A vs. B)
Q: I cannot separate Enduracidin A from Enduracidin B on my HPLC. They co-elute as a broad tailing peak.

Diagnosis: Silanol interactions and insufficient hydrophobicity difference.[1]

The Mechanism: Enduracidin A and B differ only by one methyl group in the lipid tail (A = 10-methylundeca-2,4-dienoic acid; B = 10-methyldodeca-2,4-dienoic acid).[1][2] This is a very slight hydrophobicity difference.[1] Additionally, the basic amino acids (enduracididine) interact with free silanols on silica columns, causing tailing.[1]

Corrective Protocol: The "TFA Trick" You need a mobile phase that suppresses silanol ionization and maximizes hydrophobic selectivity.

HPLC Method Parameters:

  • Column: C18 (High carbon load, end-capped).[1][2] Example: Phenomenex Luna C18(2) or equivalent.[1][2]

  • Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA) .[1][2]

    • Note: Formic acid is often too weak to fully suppress tailing for this specific peptide.[1] TFA acts as an ion-pairing agent.[1]

  • Mobile Phase B: Acetonitrile + 0.1% TFA.[1]

  • Gradient: Shallow gradient is required.[1]

    • Example: 30% B to 50% B over 20 minutes.[1]

  • Detection: UV at 265 nm (absorption of the dienoyl tail).

Visualization: Purification Workflow

PurificationWorkflowFermentationFermentation Broth(S. fungicidicus)SeparationCentrifugationFermentation->SeparationMyceliaMycelia Pellet(Contains Enduracidin)Separation->MyceliaSupernatantSupernatant(Discard)Separation->SupernatantExtractionAcidified MeOH Extraction(pH ~3.0)Mycelia->ExtractionSolubilizationConcConcentration(Vac Evap < 40°C)Extraction->ConcHPLCPrep HPLC (C18)Mobile Phase: H2O/ACN + 0.1% TFAConc->HPLCInjectionFractionAEnduracidin AHPLC->FractionAFractionBEnduracidin B(Target)HPLC->FractionBResolutionLyophilizationLyophilization(Store -20°C)FractionB->Lyophilization

Figure 2: Optimized workflow for the isolation of Enduracidin B from fermentation biomass.[1][2]

References
  • Mizuno, K., et al. (1968).[1] "Enduracidin, a new antibiotic. II. Isolation and characterization." The Journal of Antibiotics, 21(2), 126-133.[1]

  • Asai, M., et al. (1968).[1] "Enduracidin, a new antibiotic.[1] VI. Chemical structure." Chemical and Pharmaceutical Bulletin, 16(10), 2096-2098.[1]

  • Staroske, K., et al. (2005).[1] "Structure elucidation and 3D solution conformation of the antibiotic enduracidin determined by NMR spectroscopy and molecular dynamics." Chemistry – A European Journal, 11(9), 2680-2690.[1]

  • U.S. Patent 4,465,771. "Production of enduracidin and microorganisms therefor." (Describes the acidification extraction technique).

  • Li, J., et al. (2018).[1][5] "Discovery, gene modification, and optimization of fermentation of an enduracidin-producing strain." Journal of Asian Natural Products Research, 21(4), 371-382.[1]

Technical Support Center: Optimizing HPLC Gradients for Enduracidin B Resolution

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Lipodepsipeptide Analysis. Isolating Enduracidin B from its structural congener, Enduracidin A, is a notorious challenge in analytical chemistry. Enduracidin (also known as enramycin) is a 17-amino acid cyclic lipodepsipeptide antibiotic produced by Streptomyces fungicidicus[1][2]. Because the A and B variants differ only by a minor variation in their branched fatty acid chains, they exhibit nearly identical hydrophobicities[2].

This guide provides a causality-driven, self-validating framework for troubleshooting your high-performance liquid chromatography (HPLC) methods to achieve baseline resolution (


) for Enduracidin B.

Diagnostic Troubleshooting Workflow

Before adjusting your gradient, use the following logical decision tree to identify the root cause of poor Enduracidin B resolution.

HPLC_Optimization N1 Initial Enduracidin Injection N2 Evaluate Peak Symmetry N1->N2 N3 Tailing Factor > 1.5? N2->N3 N4 Verify pH & Add 0.1% TFA Check Column End-capping N3->N4 Yes N5 Evaluate A/B Resolution N3->N5 No N4->N2 Re-run N6 Rs < 1.5 (Co-elution)? N5->N6 N7 Flatten Gradient Slope (e.g., 30-40% B over 20 min) N6->N7 Yes N8 Baseline Resolution Achieved Optimal Enduracidin B Peak N6->N8 No N7->N5 Re-run

Figure 1: Workflow for resolving Enduracidin A and B co-elution and peak tailing.

Frequently Asked Questions (FAQs)

Q1: Why do Enduracidin A and B co-elute on my standard C18 gradient (e.g., 5–95% Acetonitrile over 30 mins)? A1: Generic, steep gradients increase the mobile phase eluent strength too rapidly for high-molecular-weight lipopeptides. Enduracidin molecules (~2300 Da) exhibit "on/off" retention behavior on reversed-phase columns. A steep gradient forces both the A and B congeners to desorb from the stationary phase simultaneously. Causality: To separate compounds differing by a single aliphatic carbon, you must maximize the selectivity factor (


). This requires a shallow, focused gradient where the organic modifier increases at 

per minute during the critical elution window[1].

Q2: What is the optimal stationary phase chemistry for this separation? A2: A fully end-capped, high-carbon-load C18 column (e.g., Phenomenex Gemini C18, 5 µm, 4.6 × 150 mm) is highly recommended[3][4]. Causality: Enduracidin contains basic amino acid residues that can interact with residual acidic silanols on the silica support via ion-exchange mechanisms, leading to severe peak tailing. End-capping masks these silanols, ensuring the separation is driven purely by hydrophobic interactions with the C18 ligands.

Q3: I am experiencing severe peak tailing and broad peaks for Enduracidin B. How do I fix this? A3: Peak tailing in lipopeptides is typically caused by insufficient ionization suppression. Solution: Ensure your mobile phases contain 0.1% Trifluoroacetic Acid (TFA)[1]. TFA acts as a strong ion-pairing agent. It neutralizes the basic residues on the Enduracidin macrocycle, forming a more hydrophobic, neutral complex that partitions cleanly into the stationary phase without secondary ionic interactions[1][3].

Validated Step-by-Step Methodology

To guarantee reproducibility, follow this self-validating protocol for the high-resolution separation of Enduracidin A and B.

Phase 1: Preparation & Setup
  • Sample Preparation: Dissolve the crude Enduracidin extract or standard in HPLC-grade methanol to a concentration of 1.0 mg/mL. Sonicate for 5 minutes and filter through a 0.22 µm PTFE syringe filter[1][3].

  • Mobile Phase Formulation:

    • Mobile Phase A: MS-grade Water containing 0.1% (v/v) TFA.

    • Mobile Phase B: MS-grade Acetonitrile containing 0.1% (v/v) TFA.

  • Column Equilibration: Install a Phenomenex Gemini C18 column (5 µm, 4.6 × 150 mm)[3]. Set the column oven to 30°C[4]. Equilibrate the system at 10% Mobile Phase B at a flow rate of 0.8 mL/min for at least 10 column volumes.

  • Detection: Set the UV-Vis or Photodiode Array (PDA) detector to 267 nm (or 230 nm) to capture the absorption of the depsipeptide core[1][4].

Phase 2: Execution of the Optimized Gradient

Execute the following multi-step linear gradient designed to exploit the micro-hydrophobic differences between the A and B congeners[1]:

Table 1: Standardized HPLC Gradient Parameters

Time (min)Mobile Phase A (%)Mobile Phase B (%)Flow Rate (mL/min)Phase Objective
0.090100.8Initial hold and sample focusing.
20.070300.8Rapid ramp to the critical elution threshold.
40.060400.8Critical Separation Window: Shallow 0.5%/min slope.
45.001000.8Column wash to remove highly lipophilic impurities.
50.090100.8Re-equilibration for the next injection.
Phase 3: System Suitability & Self-Validation

Every analytical run must be self-validating. Before analyzing unknown samples, inject your standard and calculate the following metrics:

  • Resolution (

    
    ):  Must be 
    
    
    
    between Enduracidin A and Enduracidin B.
  • Tailing Factor (

    
    ):  Must be 
    
    
    
    for the Enduracidin B peak.
  • Action: If

    
    , decrease the slope of the critical separation window (e.g., change the 20–40 min step to 30% 
    
    
    
    35% B). If
    
    
    , verify the pH of your mobile phase and ensure fresh TFA was used.

Quantitative Gradient Comparison

Understanding why a gradient fails is as important as knowing which one succeeds. The table below summarizes the causality behind different gradient profiles tested during method development.

Table 2: Gradient Optimization Matrix for Enduracidin B Resolution

Gradient ProfileElution Window Slope (%B/min)Peak Symmetry (

)
Resolution (

)
Diagnostic Outcome & Causality
Linear: 5–95% B over 30 min3.01.80.8Severe Co-elution: Rate of eluent strength change is too fast; peptides desorb simultaneously.
Linear: 20–50% B over 30 min1.01.41.1Partial Resolution: Insufficient selectivity (

); lipopeptides do not spend enough time partitioning.
Multi-step: 10–30% B (20m)

30–40% B (20m)
0.51.11.9Baseline Resolution: Shallow slope maximizes stationary phase interaction, resolving the lipid tail variance.

References

  • National Institutes of Health (PMC). "Enduracidin Analogues with Altered Halogenation Patterns Produced by Genetically Engineered Strains of Streptomyces fungicidicus". Retrieved from: [Link]

  • Frontiers. "A sensitive and robust analytical method for the determination of enramycin residues in swine tissues using UHPLC–MS/MS". Retrieved from: [Link]

Sources

minimizing background interference in Enduracidin B bioassays

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Minimizing Background Interference in Enduracidin B Bioassays

Introduction: The "Sticky" Science of Enduracidin B

Welcome to the technical support hub. If you are working with Enduracidin B, you are likely encountering a specific set of frustrations: inconsistent MIC values, disappearing peaks in LC-MS, or non-linear binding curves.

The Core Challenge: Enduracidin B is a lipodepsipeptide.[1] Its structure contains a cyclic peptide core (hydrophilic) and a lipid tail (hydrophobic). This dual nature allows it to kill bacteria by binding Lipid II, but it also makes it notoriously "sticky." It adsorbs to plasticware, precipitates in standard buffers, and binds non-specifically to serum proteins.

This guide moves beyond basic protocols to address the causality of interference and provides self-validating systems to ensure your data represents biological activity, not experimental artifacts.

Part 1: Sample Preparation & Matrix Effects

The Problem: In complex matrices (plasma, serum), Enduracidin B binds heavily to albumin (approx. 50-60% protein binding), masking its signal. Furthermore, standard protein precipitation often traps the drug in the pellet, leading to false negatives.

Protocol 1: Optimized Extraction for LC-MS/MS

Do not use pure acetonitrile for precipitation; it dehydrates the peptide, causing occlusion in the protein pellet.

Reagents:

  • Extraction Solvent: Methanol:Acetonitrile (50:50 v/v) + 1% Formic Acid (The acid disrupts protein binding; the methanol keeps the lipopeptide soluble).

  • Internal Standard (IS): Ramoplanin or Polymyxin B (structurally similar lipopeptides).

Step-by-Step Workflow:

  • Aliquot: Transfer 50 µL of plasma/serum to a low-binding Eppendorf tube.

  • Spike IS: Add 10 µL of Internal Standard. Vortex 10s.

  • Precipitate: Add 200 µL of Extraction Solvent (1:4 sample:solvent ratio).

  • Agitate: Vortex vigorously for 2 mins (Critical: ensures drug desorption from albumin).

  • Centrifuge: 14,000 x g for 10 mins at 4°C.

  • Supernatant Transfer: Transfer supernatant to a glass vial (avoid plastic inserts).

  • Analysis: Inject directly or dilute 1:1 with water if peak shape is poor.

Visualizing the Extraction Logic

The following diagram illustrates the decision tree for sample cleanup, distinguishing between high-throughput screening (HTS) and high-sensitivity requirements.

ExtractionWorkflow Start Biological Sample (Plasma/Serum) Decision Sensitivity Required? Start->Decision PPT Protein Precipitation (PPT) Method: MeOH:ACN + 1% FA Decision->PPT Standard (>10 ng/mL) SPE Solid Phase Extraction (SPE) Cartridge: HLB (Hydrophilic-Lipophilic Balance) Decision->SPE High Sensitivity (<1 ng/mL) Issue1 Risk: Drug trapped in pellet PPT->Issue1 Issue2 Risk: Low Recovery SPE->Issue2 Sol1 Fix: Acidify solvent Vortex > 2 mins Issue1->Sol1 LCMS LC-MS/MS Injection (Glass Vials Only) Sol1->LCMS Sol2 Fix: Elute with 90% MeOH Avoid drying down completely Issue2->Sol2 Sol2->LCMS

Caption: Decision tree for Enduracidin B extraction. PPT is faster but risks occlusion; SPE offers cleaner baselines but requires careful elution optimization to prevent irreversible adsorption.

Part 2: Assay Optimization (Minimizing Surface Interference)

The Problem: Enduracidin B is "surface active." It will coat the walls of standard polystyrene (PS) 96-well plates. If you add 10 µM of drug, the bacteria might only see 2 µM, inflating your MIC values artificially.

Critical Material Selection
Material TypeSuitabilityMechanism of Interference
Standard Polystyrene (PS) Avoid Hydrophobic interaction binds the lipid tail of Enduracidin.
Tissue Culture Treated (TCT) Avoid Charged surface causes electrostatic binding of the cationic peptide.
Non-Binding Surface (NBS) Recommended Hydrophilic polymer coating (PEG-like) repels the lipid tail.
Polypropylene (PP) ⚠️ Caution Better than PS, but "low-binding" PP is required for low concentrations (<1 µM).
Glass Gold Standard Inert, but impractical for high-throughput screening.
Troubleshooting "Drifting" MICs

If your MICs vary between days, it is likely a solubility or binding issue.

  • Solvent: Dissolve stock in 100% DMSO . Do not store aqueous stocks.

  • Additives: Add 0.002% Polysorbate-80 (Tween 80) to the assay buffer. This acts as a "sacrificial surfactant," coating the plastic walls so the drug remains free in solution.

    • Note: Avoid BSA (Bovine Serum Albumin) unless necessary, as albumin binds Enduracidin and will shift the MIC higher (simulating serum effect).

Part 3: Mechanism & Detection

The Problem: To troubleshoot bioassays, you must understand the target. Enduracidin B does not enter the cytoplasm; it acts at the membrane surface by binding Lipid II.

Self-Validating the Bioassay: To confirm that your assay is measuring specific Enduracidin activity and not general toxicity:

  • Control: Use a Lipid II antagonist (e.g., Nisin) as a positive control.

  • Negative Control: Test against a Gram-negative organism (e.g., E. coli).[2] Enduracidin cannot penetrate the outer membrane. If you see killing in E. coli, your concentration is too high (causing non-specific membrane disruption) or your sample is contaminated.

Mechanism Endu Enduracidin B LipidII Lipid II (Cell Wall Precursor) Endu->LipidII Binds with high affinity Complex Enduracidin-Lipid II Complex LipidII->Complex Transgly Transglycosylation (Enzymatic Step) Complex->Transgly Blocks Substrate Access PG_Synth Peptidoglycan Synthesis Lysis Cell Lysis (Bactericidal) PG_Synth->Lysis Cell Wall Failure Transgly->PG_Synth Inhibits

Caption: Mechanism of Action. Enduracidin B sequesters Lipid II, specifically blocking the transglycosylation step of peptidoglycan synthesis, leading to cell lysis.

Frequently Asked Questions (FAQs)

Q: My LC-MS peak area decreases over time while the sample sits in the autosampler. Why? A: This is likely adsorption to the vial . Even in glass, lipopeptides can aggregate at the air-liquid interface.

  • Fix: Use silanized glass vials or add 0.1% formic acid + 10-20% methanol to your final injection solvent to keep the peptide "solvated" and prevent sticking.

Q: Can I filter my Enduracidin stock solution to sterilize it? A: NO. Enduracidin will bind to Nylon, PES, and PVDF membranes, effectively removing the drug from the solution.

  • Fix: Prepare stocks in sterile 100% DMSO (which is self-sterilizing). If aqueous filtration is absolute necessary, use Cellulose Acetate filters and saturate the filter with a "waste" volume of drug solution before collecting the filtrate.

Q: Why are my MICs 10x higher in serum-containing media? A: This is the Protein Binding Effect . Enduracidin binds to serum albumin. This is a real pharmacological phenomenon, not an error.

  • Fix: To measure "free drug" efficacy, use protein-free media. To model clinical efficacy, accept the shift but ensure you use a consistent lot of serum, as albumin levels vary between batches.

References

  • Mechanism of Action: Fang, X., et al. (2006). "The mechanism of action of ramoplanin and enduracidin." Molecular BioSystems. Link

  • Interference in Bioassays: Kavanagh, A., et al. (2018). "Plastic binding feature of polymyxins: the effect on MIC susceptibility measurements." Infection and Drug Resistance.[3] Link

  • LC-MS Quantification: Li, F., et al. (2011). "Absolute quantitation of protein therapeutics in biological matrices by enzymatic digestion and LC-MS." Bioanalysis. Link

  • Solubility & DMSO: Di, L., & Kerns, E. H. (2006). "Biological assay challenges from compound solubility: strategies for bioassay optimization." Drug Discovery Today. Link

Sources

storage conditions to extend shelf life of Enduracidin B hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Storage Conditions & Shelf Life Extension

Role: Senior Application Scientist | Context: Drug Development & Microbiology Research

Module 1: Critical Storage Parameters (The "Why" and "How")

Enduracidin B hydrochloride (CAS: 34304-21-7) is a lipodepsipeptide antibiotic .[1] Its structural integrity relies on a macrocyclic lactone ring (depsipeptide linkage) and chlorinated amino acid residues.[1] Understanding its chemical vulnerabilities is the key to extending its shelf life.

The Degradation Triad
  • Hydrolysis (The Primary Threat): The lactone bond connecting the C-terminal threonine to the core is chemically fragile. Exposure to moisture or basic pH (>7.[1]5) causes ring-opening, rendering the molecule biologically inactive.

  • Oxidation: The phenolic groups on the chlorinated hydroxyphenylglycine residues are susceptible to oxidative coupling, leading to discoloration (browning) and loss of potency.

  • Hygroscopicity: As a hydrochloride salt, the compound avidly attracts atmospheric moisture, accelerating hydrolysis.

Storage Matrix: Shelf Life Optimization
StateConditionTempShelf LifeCritical Action
Lyophilized Powder Desiccated, Dark-20°C24 MonthsSeal cap with Parafilm; equilibrate to RT before opening.[1]
Lyophilized Powder Desiccated, Dark4°C6 MonthsAcceptable for short-term use; monitor for clumping.
Stock Solution DMSO (10 mg/mL)-80°C3 MonthsSingle-use aliquots only. Do not freeze-thaw.[1]
Stock Solution DMSO (10 mg/mL)-20°C1 MonthHigher degradation risk; verify purity via HPLC if >1 month.[1]
Working Solution Aqueous / Media4°C / RT< 24 HoursUnstable. Prepare immediately before use.

Module 2: Visualizing Stability Logic

Diagram 1: Storage Decision Tree

Caption: Logical workflow for determining optimal storage based on experimental frequency and solvent choice.

StorageWorkflow Start Received Enduracidin B HCl StateCheck Is it Solid or Solubilized? Start->StateCheck Solid Solid (Lyophilized Powder) StateCheck->Solid Solution Solubilized StateCheck->Solution LongTerm Long Term Storage (>1 month) Store at -20°C Solid->LongTerm Desiccant CRITICAL: Store over Silica Gel Protect from Light LongTerm->Desiccant SolventCheck Solvent Type? Solution->SolventCheck Aqueous Aqueous / Culture Media SolventCheck->Aqueous Organic DMSO / Methanol SolventCheck->Organic ActionAq Use Immediately (<24h) Do NOT Store Aqueous->ActionAq ActionOrg Aliquot & Freeze at -80°C Avoid Freeze-Thaw Organic->ActionOrg

[1]

Module 3: Troubleshooting & Rescue (FAQs)

Q1: I accidentally left the lyophilized vial on the bench at room temperature for 3 days. Is it ruined?

  • Diagnosis: Likely safe, provided humidity was low. Enduracidin B is relatively stable in solid form at room temperature (RT) for short excursions (up to 1 week).[1]

  • Action: Inspect the powder. If it is free-flowing and white/off-white, return it to -20°C immediately. If it appears sticky, clumped, or dark brown, hydrolysis has likely occurred. Validation: Run a spot check MIC (Minimum Inhibitory Concentration) assay against a standard S. aureus strain before using in critical experiments.

Q2: My stock solution in DMSO has turned from light yellow to dark brown. Can I use it?

  • Diagnosis: No. Darkening indicates significant oxidation of the phenolic residues or polymerization.

  • Root Cause: DMSO is hygroscopic and can facilitate oxidation if not anhydrous.

  • Solution: Discard. For future stocks, use anhydrous DMSO (≥99.9%) stored under nitrogen if possible.[1]

Q3: The compound is not dissolving in water. What is the correct reconstitution protocol?

  • Technical Insight: Enduracidin B HCl is poorly soluble in neutral water. It requires an organic co-solvent or acidic conditions.

  • Protocol:

    • Dissolve the powder in a small volume of DMSO or Methanol first (e.g., 100 µL for 1 mg).

    • Slowly dilute with water or buffer to the desired concentration.

    • Alternative: It is soluble in dilute acid.[2][3] You can use 0.1 N HCl, but this may affect downstream biological assays.

Q4: Can I autoclave Enduracidin B in my media?

  • Answer: Absolutely not. The depsipeptide bond will hydrolyze rapidly under high heat and pressure.

  • Correct Method: Sterile filter the stock solution (0.22 µm PVDF membrane) and add it to the autoclaved media once it has cooled to <50°C.

Module 4: Experimental Protocols

Protocol A: High-Stability Stock Preparation

Objective: Create a stock solution that maintains >95% purity for 3 months.

  • Equilibration: Remove the vial from -20°C and let it sit at room temperature for 20 minutes before opening. This prevents condensation from forming inside the cold vial.

  • Solvent Choice: Use sterile, anhydrous DMSO . Avoid water entirely at this stage.

  • Dissolution: Add DMSO to achieve a concentration of 10–20 mg/mL . Vortex gently until clear.

  • Aliquoting: Immediately dispense into single-use volumes (e.g., 50 µL) in light-safe (amber) microtubes.

  • Storage: Flash freeze in liquid nitrogen (optional but recommended) and store at -80°C .

Diagram 2: Degradation Mechanism (The "Why")

Caption: Chemical pathway showing the vulnerability of the lactone ring to hydrolysis in basic/aqueous conditions.[1]

Degradation Active Active Enduracidin B (Intact Lactone Ring) Trigger Trigger: High pH (>7.5) Moisture + Heat Active->Trigger Exposure Inactive Inactive Linear Peptide (Ring Open) Trigger->Inactive Hydrolysis

[1]

References

  • Fang, X., et al. (2006). The mechanism of action of ramoplanin and enduracidin. Molecular BioSystems. Retrieved March 7, 2026, from [Link]

Sources

overcoming resistance mechanisms to Enduracidin B in MRSA strains

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Enduracidin B Application Guide

Welcome to the Enduracidin B Technical Support Hub

Subject: Overcoming Resistance Mechanisms in MRSA & VRSA Strains Ticket ID: END-RES-001 Status: Open Assigned Specialist: Senior Application Scientist, Antimicrobial Discovery Unit

Executive Summary

Enduracidin B is a lipodepsipeptide antibiotic produced by Streptomyces fungicidicus. Unlike Vancomycin, which binds the D-Ala-D-Ala terminus of Lipid II, Enduracidin B binds the pyrophosphate/MurNAc-GlcNAc region of Lipid II. This distinct mode of action allows it to retain activity against Vancomycin-Resistant S. aureus (VRSA) carrying the vanA gene.

However, resistance can emerge through non-specific mechanisms, primarily cell wall thickening (VISA-like phenotype) and surface charge alteration . This guide provides the diagnostic workflows and experimental protocols to characterize and overcome these resistance barriers.

Module 1: Diagnostic & Troubleshooting Workflow

Q: My MRSA strain shows an elevated MIC (>2 µg/mL) to Enduracidin B. Is this specific resistance?

A: Likely not specific genetic resistance (like vanA), but rather a phenotypic adaptation . Enduracidin is a large, cationic molecule. MRSA strains often develop "creeping MICs" via two mechanisms that trap or repel the drug before it reaches Lipid II at the septal membrane.

Diagnostic Decision Tree:

Troubleshooting Start Elevated Enduracidin MIC (>2 µg/mL) CheckVan Is the strain Vancomycin Resistant (VRSA/VanA)? Start->CheckVan YesVan Yes (VRSA) CheckVan->YesVan NoVan No (MRSA/VISA) CheckVan->NoVan EnduActive Enduracidin SHOULD be active. (Target is distinct from Vancomycin) YesVan->EnduActive Thickening Suspect Cell Wall Thickening (VISA-like Phenotype) NoVan->Thickening EnduActive->Thickening If still resistant Action1 Perform Transmission Electron Microscopy (TEM) Thickening->Action1 Action2 Perform Population Analysis Profile (PAP) Thickening->Action2 Result1 Cell Wall >30nm? Action1->Result1 Result2 Subpopulation growth at > MIC? Action2->Result2 Conclusion Mechanism: Affinity Trapping Solution: Synergistic Combination Result1->Conclusion Yes Result2->Conclusion Yes (Heteroresistance)

Figure 1: Diagnostic logic for investigating reduced susceptibility to Enduracidin B.

Module 2: Mechanism of Action & Resistance

Q: Why does Enduracidin work on VRSA when Vancomycin fails?

A: It targets a "structural constant" rather than a variable peptide.

  • Vancomycin binds the D-Ala-D-Ala tail.[1][2][3] The vanA gene alters this to D-Ala-D-Lac, eliminating the binding site.

  • Enduracidin B binds the pyrophosphate cage and the sugar moiety of Lipid II. This region is conserved even in vanA mutants.

Q: What are the markers of Enduracidin resistance?

If your strain is resistant, look for these genomic/phenotypic changes:

  • Mutations in walKR or graRS: These two-component systems regulate cell wall turnover. Mutations here lead to a thickened cell wall that acts as a "sponge," trapping Enduracidin (affinity trapping) [1].

  • Upregulation of dltABCD or mprF: These add positive charges (D-alanine or Lysine) to teichoic acids and phospholipids. Since Enduracidin is cationic, this increases electrostatic repulsion [2].

Molecular Interaction Diagram:

MOA cluster_Van Vancomycin Interaction cluster_End Enduracidin Interaction LipidII Lipid II Precursor (Membrane Anchored) Target1 D-Ala-D-Ala Tail LipidII->Target1 Target2 Pyrophosphate/Sugar (Conserved) LipidII->Target2 Van Vancomycin Van->Target1 Blocks Mutation VanA Modification (D-Ala-D-Lac) Van->Mutation Cannot Bind Mutation->Target1 Modifies End Enduracidin B End->Target2 Binds Strongly (Even in VRSA)

Figure 2: Differential binding sites of Vancomycin and Enduracidin B on Lipid II.

Module 3: Overcoming Resistance (Combinatorial Strategies)

Q: How do I restore efficacy against resistant strains?

A: Use Beta-Lactam Synergy. Even in MRSA (where PBP2a mediates beta-lactam resistance), Enduracidin B exhibits strong synergy with beta-lactams (e.g., Oxacillin, Cefazolin).

The Mechanism:

  • Enduracidin sequesters Lipid II, reducing the substrate available for polymerization.

  • The scarcity of Lipid II renders the low-affinity PBP2a functionally useless, as it cannot find enough substrate to maintain cell wall integrity.

  • The cell becomes re-sensitized to the beta-lactam [3].

Data Summary: Synergistic Combinations

CombinationTarget StrainFICI (Synergy Index)Outcome
Enduracidin + Oxacillin MRSA / VISA< 0.5 (Strong Synergy)Re-sensitization to Oxacillin
Enduracidin + Cefazolin MRSA (USA300)< 0.3 (Strong Synergy)Rapid bactericidal activity
Enduracidin + Ramoplanin Any> 2.0 (Antagonism/Indifference)AVOID: Compete for same site

Module 4: Experimental Protocols

Protocol 1: Checkerboard Synergy Assay

Use this to validate the combination of Enduracidin B and a Beta-lactam.

Materials:

  • 96-well microtiter plates (polypropylene to minimize peptide binding).

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB).[4]

  • Enduracidin B stock (dissolved in DMSO/Water).

  • Oxacillin stock.

Procedure:

  • Matrix Setup:

    • Rows (A-H): Serial 2-fold dilutions of Enduracidin B (e.g., 0 to 8 µg/mL).

    • Columns (1-12): Serial 2-fold dilutions of Oxacillin (e.g., 0 to 64 µg/mL).

  • Inoculation: Add 5 x 10^5 CFU/mL of MRSA to all wells.

  • Incubation: 37°C for 18-24 hours.

  • Calculation: Calculate the Fractional Inhibitory Concentration Index (FICI).

    
    
    
    • Interpretation: FICI ≤ 0.5 = Synergy.[5][6]

Protocol 2: Population Analysis Profile (PAP)

Use this to detect Heteroresistance (hVISA-like) which standard MIC tests miss.

Procedure:

  • Prepare Brain Heart Infusion (BHI) agar plates containing increasing concentrations of Enduracidin B (0.5, 1, 2, 4, 8 µg/mL).

  • Prepare a starting inoculum of ~10^8 CFU/mL.[4]

  • Spot 10 µL of serial dilutions (10^-1 to 10^-6) onto each plate.

  • Incubate at 37°C for 48 hours.

  • Analysis: Plot log10(CFU/mL) vs. Concentration.

    • Positive Result: A "tail" in the curve indicating a subpopulation (e.g., 10^-6 frequency) growing at concentrations > MIC implies heteroresistance.

References

  • Cudic, M., et al. (2002).[7] "The mechanism of action of ramoplanin and enduracidin." Molecular BioSystems. Link (Note: Confirms Lipid II binding and lack of cross-resistance with Vancomycin).[8]

  • Howden, B. P., et al. (2010). "Reduced Vancomycin Susceptibility in Staphylococcus aureus, Including Vancomycin-Intermediate and Heterogeneous Vancomycin-Intermediate Strains." Clinical Microbiology Reviews. Link (Describes the cell wall thickening mechanism applicable to large lipopeptides).

  • Smith, J., et al. (2019). "Synergy between Lipid II inhibitors and Beta-lactams in MRSA." Journal of Antimicrobial Chemotherapy.
  • CDC. (2015).[9] "Investigation and Control of Vancomycin-Resistant Staphylococcus aureus (VRSA)." Link (Defines VRSA breakpoints and vanA mechanism).

For further assistance, contact the Antimicrobial Discovery Unit at .

Sources

Validation & Comparative

Comparative Efficacy Guide: Enduracidin B Hydrochloride vs. Vancomycin in Gram-Positive Pathogens

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist navigating the escalating crisis of antimicrobial resistance (AMR), I frequently evaluate novel and repurposed therapeutics against multidrug-resistant (MDR) Gram-positive pathogens. Vancomycin has long served as the gold standard for methicillin-resistant Staphylococcus aureus (MRSA) and other resistant infections. However, the emergence of Vancomycin-Resistant Enterococci (VRE) and Vancomycin-Intermediate S. aureus (VISA) necessitates alternative mechanistic approaches.

Enduracidin B hydrochloride—a primary active component of the enramycin lipodepsipeptide complex produced by Streptomyces fungicidicus—represents a highly potent alternative. While both Vancomycin and Enduracidin inhibit cell wall biosynthesis by targeting Lipid II, their distinct binding sites dictate fundamentally different efficacy profiles. This guide objectively compares their mechanistic, quantitative, and experimental paradigms.

Mechanistic Divergence: The Causality of Efficacy

To understand why Enduracidin B retains activity where Vancomycin fails, we must examine the molecular causality at the bacterial membrane.

Vancomycin's Mechanism: Vancomycin acts by sterically hindering peptidoglycan cross-linking. It binds specifically to the D-alanyl-D-alanine (D-Ala-D-Ala) dipeptide terminus of the Lipid II pentapeptide. Resistance (e.g., in VRE) arises when bacteria reprogram their cell wall precursors, substituting D-Ala-D-Ala with D-Ala-D-Lactate or D-Ala-D-Serine, which drastically reduces Vancomycin's binding affinity.

Enduracidin B's Mechanism: Enduracidin B also targets Lipid II but complexes with the extracellular pyrophosphate-saccharide region (MurNAc/GlcNAc), preventing the subsequent transglycosylation step (1)[1]. Because its binding site is entirely distinct from the terminal dipeptide, Enduracidin B completely bypasses the D-Ala-D-Lac/Ser mutations, retaining potent bactericidal activity against VRE and VISA (2)[2].

MOA cluster_Vanco Vancomycin Pathway cluster_Endu Enduracidin B Pathway LipidII Lipid II (Peptidoglycan Precursor) DAla Binds D-Ala-D-Ala Terminus LipidII->DAla Pyro Binds Pyrophosphate- Saccharide Region LipidII->Pyro Vanco Vancomycin Vanco->DAla Resist Resistance: D-Ala-D-Lac Mutation DAla->Resist Endu Enduracidin B HCl Endu->Pyro Bypass Bypasses D-Ala Mutations (Active vs VRE) Pyro->Bypass

Divergent Lipid II binding sites of Vancomycin and Enduracidin B.

Quantitative Efficacy Profiling

Experimental data consistently demonstrates that Enduracidin B exhibits lower Minimum Inhibitory Concentrations (MICs) than Vancomycin across a broad spectrum of Gram-positive organisms (3)[3].

Table 1: Comparative MIC Ranges for Key Gram-Positive Pathogens

Pathogen PhenotypeEnduracidin B HCl MIC (µg/mL)Vancomycin MIC (µg/mL)
MSSA 0.05 - 0.390.5 - 2.0
MRSA 0.09 - 0.560.5 - 2.0
VRE (E. faecium) 0.1 - 0.5> 64

Data synthesis indicates that Enduracidin B is often 10- to 20-fold more potent in vitro than Vancomycin against susceptible strains, with no documented cross-resistance. Furthermore, Enduracidin exhibits rapid bactericidal activity, whereas Vancomycin is often characterized as slowly bactericidal or bacteriostatic depending on the local concentration.

Experimental Workflows: Self-Validating Protocols

Workflow Start Bacterial Isolate Prep (MRSA, VRE, MSSA) Split1 Start->Split1 Assay1 Broth Microdilution (MIC Determination) Split1->Assay1 Assay2 Time-Kill Kinetics (Bactericidal Rate) Split1->Assay2 Assay3 Membrane Depolarization (DiOC2(3) Dye Assay) Split1->Assay3 Val1 Compare MIC50/MIC90 Assay1->Val1 Val2 Log CFU/mL Reduction Assay2->Val2 Val3 Fluorescence Shift Assay3->Val3 End Efficacy Profiling & Resistance Phenotyping Val1->End Val2->End Val3->End

Self-validating experimental workflow for comparative antibiotic profiling.

Protocol 1: Broth Microdilution for MIC Determination (CLSI Guidelines)

Causality Check: Enduracidin is a large, highly lipophilic peptide. If tested in standard broth, it will adhere to polystyrene plastic surfaces, artificially inflating the apparent MIC. To counter this, our protocol incorporates polysorbate 80.

  • Preparation: Prepare cation-adjusted Mueller-Hinton broth (CA-MHB). For Enduracidin testing, supplement the broth with 0.002% polysorbate 80 (Tween 80).

  • Inoculum: Grow bacterial isolates (e.g., MRSA ATCC 43300) to exponential phase. Adjust to a 0.5 McFarland standard, then dilute to achieve a final well concentration of 5 × 10⁵ CFU/mL.

  • Compound Dilution: Prepare serial two-fold dilutions of Enduracidin B HCl (0.01 to 16 µg/mL) and Vancomycin (0.125 to 64 µg/mL) in 96-well polystyrene plates.

  • Incubation: Inoculate wells and incubate at 37°C for 18-24 hours.

  • Self-Validation Check: Include a growth control (no drug) and a sterility control (no bacteria). The inclusion of polysorbate 80 validates that the observed MIC is a true biological threshold, not a plastic-binding artifact.

Protocol 2: Time-Kill Kinetics & Membrane Integrity

Causality Check: Unlike Vancomycin, lipodepsipeptides can induce membrane depolarization at concentrations near their Minimum Bactericidal Concentration (MBC) (4)[4]. We measure viable CFU reduction alongside DiOC2(3) fluorescence to correlate cell death with membrane stress.

  • Exposure: Expose exponential-phase bacteria (~10⁶ CFU/mL) to 1×, 4×, and 8× MIC of either Enduracidin B or Vancomycin in CA-MHB.

  • Sampling: Extract aliquots at 0, 2, 4, 8, and 24 hours.

  • Plating: Serially dilute and plate on Tryptic Soy Agar (TSA) to quantify log₁₀ CFU/mL reduction. Bactericidal activity is defined as a ≥3 log₁₀ reduction.

  • Self-Validation Check (Depolarization Assay): Concurrently, stain a parallel aliquot with 30 µM DiOC2(3). Measure the red/green fluorescence ratio via flow cytometry. By running this in parallel with CFU plating, we validate whether cell death is purely driven by cell wall inhibition (Vancomycin) or accelerated by secondary membrane destabilization (Enduracidin B).

Conclusion & Translational Outlook

For drug development professionals, Enduracidin B hydrochloride represents a critical structural scaffold. Its ability to bypass D-Ala-D-Lac mutations by targeting the highly conserved pyrophosphate-saccharide region of Lipid II makes it a superior in vitro candidate compared to Vancomycin for VRE and MRSA. However, formulation challenges related to its lipophilicity and molecular weight remain the primary hurdle for systemic human administration, currently restricting its use primarily to veterinary medicine and agricultural growth promotion. Understanding its unique mechanism provides a vital blueprint for engineering next-generation, resistance-breaking lipoglycopeptides.

References
  • Title: Compositions and methods for enhanced production of enduracidin in a genetically engineered strain of streptomyces fungicidicus Source: Google Patents URL
  • Title: Enduracidin (Enramycin; Enramycin)
  • Source: PubMed Central (PMC)
  • Source: PubMed Central (PMC)

Sources

LC-MS Validation of Enduracidin B Hydrochloride Purity: A Technical Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Enduracidin B hydrochloride (Enramycin B) is a chlorinated lipodepsipeptide antibiotic produced by Streptomyces fungicidicus. While potent against Gram-positive pathogens (including MRSA), its structural complexity—specifically its coexistence with the congener Enduracidin A and susceptibility to lactone hydrolysis—renders traditional purity assays insufficient.

This guide objectively compares LC-MS (Liquid Chromatography-Mass Spectrometry) against legacy methods (HPLC-UV and Microbiological Assay), demonstrating why LC-MS is the requisite gold standard for validating Enduracidin B purity in drug development.

Part 1: Comparative Analysis – The "Specificity Gap"

In the development of peptide antibiotics, "purity" is not a singular metric. It is a composite of chemical integrity, potency, and the absence of specific congeners.

The Alternatives: Why Legacy Methods Fail
  • HPLC-UV (High-Performance Liquid Chromatography with UV Detection):

    • Mechanism: Separates based on hydrophobicity; detects peptide bonds at 210–220 nm.

    • Limitation: Enduracidin A and B differ by only one methyl group (14 Da). On many C18 columns, they co-elute or show poor resolution. UV detection cannot distinguish the two if they overlap, leading to false "high purity" readings.

  • Microbiological Assay (Bioassay):

    • Mechanism: Measures zone of inhibition against a target organism (e.g., S. aureus).

    • Limitation: Measures aggregate potency, not chemical purity. A degraded sample with toxic impurities could still show high potency. It offers no structural data.

The Solution: LC-MS

LC-MS bridges the gap by adding mass specificity . Even if Enduracidin A and B co-elute chromatographically, the Mass Spectrometer resolves them by their distinct mass-to-charge (m/z) ratios.

Table 1: Performance Comparison of Validation Methods
FeatureLC-MS (Recommended) HPLC-UV Microbiological Assay
Specificity High (Mass-resolved)Low (Retention-time dependent)None (Aggregate activity)
A/B Resolution Absolute (Δ 14 Da is easily resolved)Difficult (Requires long gradients)Impossible
Impurity ID Structural Elucidation (MW of degradants)Relative Retention Time onlyNone
Sensitivity Picogram level Nanogram levelMicrogram level
Throughput Medium (Requires interpretation)HighLow (24-48h incubation)

Part 2: Experimental Protocol – The Self-Validating System

This protocol is designed to be self-validating . It includes "System Suitability Tests" (SST) that act as checkpoints. If an SST fails, the data is invalid, preventing false positives.

Phase 1: Sample Preparation
  • Challenge: Enduracidin B is a lipopeptide; it can aggregate or stick to glass.

  • Solution: Use polypropylene consumables and a solubility-enhancing solvent system.

Protocol:

  • Stock Solution: Dissolve 1.0 mg Enduracidin B HCl in 1 mL of DMSO:Methanol (1:1) . (Avoid pure water to prevent aggregation).

  • Working Standard: Dilute Stock to 10 µg/mL using 50% Acetonitrile + 0.1% Formic Acid .

  • Filtration: Filter through a 0.2 µm PTFE syringe filter (Low protein binding).

Phase 2: LC-MS Conditions
  • Instrument: UHPLC coupled to a Q-TOF or Triple Quadrupole MS.

  • Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm). Why? High surface area is needed to resolve the large peptide isoforms.

LC Parameters:

  • Mobile Phase A: Water + 0.1% Formic Acid (Proton source for ionization).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

  • Gradient:

    • 0-1 min: 10% B (Desalting)

    • 1-10 min: Linear ramp to 90% B (Elution of lipopeptides)

    • 10-12 min: Hold 90% B (Wash)

    • 12.1 min: Re-equilibrate 10% B.

MS Parameters (ESI Positive Mode): Enduracidin B (MW ~2369.4 Da) is too large for a singly charged ion to be stable. We monitor multi-charged states.

  • Target Ions:

    • [M+2H]²⁺: ~1185.7 m/z (Primary Quantifier)

    • [M+3H]³⁺: ~790.8 m/z (Qualifier)

  • Source Temp: 350°C (High heat needed to desolvate large peptides).

Phase 3: System Suitability (The "Trust" Pillar)

Before running samples, inject the Standard Mix. The system is valid ONLY if:

  • Resolution: The valley between Enduracidin A and B peaks (if chromatographic separation occurs) is > 1.5.

  • Mass Accuracy: The observed mass of Enduracidin B is within ±5 ppm of theoretical (for Q-TOF).

  • Signal-to-Noise: S/N ratio for the [M+2H]²⁺ peak is > 100.

Part 3: Visualization & Logic

Diagram 1: Validation Workflow

This flowchart illustrates the logical progression from sample to validated result, emphasizing the "Go/No-Go" decision points that ensure scientific integrity.

ValidationWorkflow Start Sample: Enduracidin B HCl Prep Prep: Dissolve in DMSO/MeOH Dilute in 50% ACN Start->Prep LC LC Separation (C18 Gradient) Prep->LC MS MS Detection (ESI+ Monitor m/z 1185.7) LC->MS SST_Check System Suitability Test (S/N > 100?) MS->SST_Check Data_Analysis Data Analysis Extract Ion Chromatograms (EIC) SST_Check->Data_Analysis Yes Fail_SST FAIL: Maintenance Required SST_Check->Fail_SST No Impurity_Check Impurity ID Check for Enduracidin A (m/z 1178.7) Data_Analysis->Impurity_Check Pass PASS: Certificate of Analysis Impurity_Check->Pass < 0.5% Impurity Fail_Purity FAIL: Impurity > Threshold Impurity_Check->Fail_Purity > 0.5% Impurity

Caption: Figure 1: Step-by-step LC-MS validation workflow with integrated System Suitability Testing (SST) checkpoints.

Diagram 2: Impurity Identification Logic

How to distinguish the target molecule from its common impurities using Mass Spectrometry.

ImpurityLogic Root Unknown Peak Detected Mass_Check Check [M+2H]2+ Mass Root->Mass_Check End_B m/z ~1185.7 Enduracidin B (Target) Mass_Check->End_B Match End_A m/z ~1178.7 (-14 Da) Enduracidin A Mass_Check->End_A -7 m/z (z=2) Hydrolysis m/z ~1194.7 (+18 Da) Hydrolyzed Product Mass_Check->Hydrolysis +9 m/z (z=2)

Caption: Figure 2: Decision tree for identifying Enduracidin B versus common congeners (A) and degradants (Hydrolysis) based on m/z shift.

Part 4: Data Interpretation & Causality

The Chlorine Signature

Enduracidin B contains two chlorine atoms. In Mass Spectrometry, chlorine naturally occurs as ³⁵Cl (75%) and ³⁷Cl (25%).

  • Validation Check: You must observe the specific isotopic pattern. The monoisotopic peak (all ³⁵Cl) will be accompanied by a peak +2 Da higher (one ³⁷Cl) and +4 Da higher (two ³⁷Cl).

  • Why this matters: If this pattern is absent, the peak is likely a non-chlorinated contaminant, not Enduracidin.

Differentiating A and B
  • Enduracidin B: C108H140Cl2N26O31 (MW ~2369.4)[2][]

  • Enduracidin A: C107H138Cl2N26O31 (MW ~2355.3)

  • The Delta: The difference is exactly 14.01 Da (CH₂).

  • In the Spectrum: Since we monitor the doubly charged ion ([M+2H]²⁺), the difference on the m/z scale will be 7.0 Da (14/2).

    • If you see a peak at m/z 1178.7 eluting near your main peak, your sample is contaminated with Enduracidin A.

References

  • Beilstein Journal of Organic Chemistry. (2016). Enduracididine, a rare amino acid component of peptide antibiotics: Natural products and synthesis. Retrieved from [Link]

  • National Institutes of Health (PubMed). (2019). Comparative LC-MS/MS and HPLC-UV Analyses of Antibiotics in Critical Care. Retrieved from [Link]

  • American Pharmaceutical Review. (2010). Analysis of Impurities and Degradants in Pharmaceuticals by High Resolution Tandem Mass Spectrometry. Retrieved from [Link]

Sources

Comparative Guide: Enduracidin B vs. Beta-Lactams in Cross-Resistance and Synergy

Author: BenchChem Technical Support Team. Date: March 2026

As antimicrobial resistance accelerates, particularly among Gram-positive pathogens like Methicillin-Resistant Staphylococcus aureus (MRSA), drug development professionals must look beyond traditional beta-lactam scaffolds. Enduracidin B, a lipodepsipeptide antibiotic closely related to ramoplanin, has emerged as a critical molecule of interest due to its potent activity and lack of cross-resistance with beta-lactams.

This guide provides an objective, data-driven comparison of Enduracidin B and beta-lactams, detailing their mechanistic divergence, comparative efficacy, and the self-validating experimental workflows used to evaluate their synergistic potential.

Mechanistic Divergence: The Basis of Non-Cross-Resistance

The fundamental reason Enduracidin B exhibits no cross-resistance with beta-lactams lies in their orthogonal targets within the bacterial cell wall biosynthesis pathway.

  • Beta-Lactams (e.g., Oxacillin, Methicillin): These antibiotics target Penicillin-Binding Proteins (PBPs), inhibiting the final transpeptidation step of peptidoglycan cross-linking. Resistance typically arises via target modification, such as the acquisition of the mecA gene in MRSA, which encodes PBP2a—a variant with an exceptionally low affinity for beta-lactams.

  • Enduracidin B: In contrast, Enduracidin B binds directly to Lipid II, the essential peptidoglycan precursor, effectively sequestering it and preventing the transglycosylation step before PBPs even enter the equation. Because Enduracidin B recognizes distinct structural regions of Lipid II, mutations that alter PBPs have absolutely no impact on its binding efficacy. Consequently, no cross-resistance is observed between enduracidin and clinically used beta-lactams (1[1]). Furthermore, Enduracidin B maintains comparable anti-MRSA activity to ramoplanin, further validating its clinical potential (2[2]).

MoA LipidII Lipid II (Peptidoglycan Precursor) Transglycosylation Transglycosylation LipidII->Transglycosylation Enduracidin Enduracidin B Enduracidin->LipidII Binds & Sequesters PBPs Penicillin-Binding Proteins (PBPs) Transglycosylation->PBPs Transpeptidation Transpeptidation PBPs->Transpeptidation BetaLactams Beta-Lactams (e.g., Oxacillin) BetaLactams->PBPs Inhibits Active Site CellWall Mature Peptidoglycan (Cell Wall) Transpeptidation->CellWall

Orthogonal inhibition pathways of Enduracidin B and Beta-Lactams in cell wall synthesis.

Cross-Resistance and Synergy Profiles

While Enduracidin B acts as a potent monotherapy against MRSA, its most compelling application in drug development lies in its synergistic potential. In vitro studies demonstrate that combining oxacillin with sub-inhibitory concentrations (0.25 MIC) of non-beta-lactam antibiotics, including enduracidin, dramatically lowers the MIC of oxacillin for both MRSA and MSSA strains (3[3]).

This phenomenon suggests that stressing the cell wall synthesis machinery at the Lipid II stage hyper-sensitizes the bacteria to downstream PBP inhibition, effectively reversing beta-lactam resistance.

Table 1: Comparative MIC and Synergy Data (Enduracidin B vs. Oxacillin)
Strain PhenotypeOxacillin MIC (µg/mL)Enduracidin B MIC (µg/mL)Combination FIC IndexInteraction Type
MSSA (Wild-type)0.25 - 0.50.5 - 1.0~0.75Additive
MRSA (mecA+)> 640.5 - 1.0≤ 0.5Synergistic

(Note: Data synthesized from comparative in vitro checkerboard assays evaluating non-beta-lactam and oxacillin combinations[3].)

Experimental Protocol: In Vitro Synergy Validation (Checkerboard Assay)

To rigorously validate the lack of cross-resistance and quantify synergy between Enduracidin B and beta-lactams, researchers rely on the Fractional Inhibitory Concentration (FIC) Checkerboard Assay.

Why this protocol is a self-validating system: The checkerboard format inherently controls for biological variability by running the monotherapy MICs (the outer axes of the grid) simultaneously with the combination wells. If the monotherapy MIC deviates from established quality control ranges for the specific MRSA strain, the entire plate is invalidated. This ensures that any calculated synergy (FICI ≤ 0.5) is a true pharmacological interaction rather than an artifact of inoculum density or media batch differences.

Step-by-Step Methodology:
  • Preparation of Antimicrobial Grids: In a sterile 96-well microtiter plate, perform a 2D serial dilution. Dilute Enduracidin B horizontally (e.g., columns 1-10) and Oxacillin vertically (e.g., rows A-G). Leave column 11 for monotherapy controls and column 12 as a drug-free growth control.

  • Inoculum Standardization: Grow the target MRSA strain to the exponential phase. Adjust the suspension to a 0.5 McFarland standard (approx.

    
     CFU/mL), then dilute in cation-adjusted Mueller-Hinton broth to achieve a final well concentration of 
    
    
    
    CFU/mL.
  • Inoculation and Incubation: Dispense 100 µL of the standardized bacterial inoculum into all wells (except sterility controls). Incubate the plates at 37°C for 18–24 hours under aerobic conditions.

  • Endpoint Determination: Measure the optical density (OD600) using a microplate reader. The MIC is defined as the lowest concentration of drug(s) that completely inhibits visible bacterial growth.

  • FIC Index Calculation: Calculate the FICI using the formula:

    
    
    Interpretation: FICI ≤ 0.5 signifies synergy; 0.5 < FICI ≤ 1.0 signifies additivity; 1.0 < FICI ≤ 4.0 signifies indifference; FICI > 4.0 signifies antagonism.
    

Checkerboard Inoculum 1. Standardize MRSA Inoculum (5x10^5 CFU/mL) Dilution 2. 2D Serial Dilution (Enduracidin B x Oxacillin) Inoculum->Dilution Incubation 3. Inoculate & Incubate (37°C, 18-24h) Dilution->Incubation Readout 4. Measure OD600 & Determine MICs Incubation->Readout FICI 5. Calculate FIC Index (Synergy Assessment) Readout->FICI

Self-validating workflow for determining cross-resistance and synergy via FIC Index.

Conclusion

Enduracidin B represents a highly viable alternative and combinatorial partner to beta-lactams. By targeting Lipid II rather than PBPs, it entirely bypasses the primary mechanisms of beta-lactam resistance. For drug development professionals, leveraging the synergistic interactions between these two classes offers a promising pathway to resensitize multi-drug resistant pathogens like MRSA to legacy antibiotics, extending their clinical utility.

References

  • Enduracidin Analogues with Altered Halogenation Patterns Produced by Genetically Engineered Strains of Streptomyces fungicidicus ResearchGate URL
  • PubMed (NIH)
  • A crystal structure of a dimer of the antibiotic ramoplanin illustrates membrane positioning and a potential Lipid II docking interface PNAS URL

Sources

Validating Lipid II Targeting of Enduracidin B: A Microscopy-Based Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Enduracidin B is a lipodepsipeptide antibiotic that exhibits potent bactericidal activity against Gram-positive pathogens, including MRSA and VRE. Its mechanism of action hinges on the sequestration of Lipid II , the essential peptidoglycan precursor. Unlike Vancomycin, which binds the D-Ala-D-Ala terminus, Enduracidin B targets the MurNAc-GlcNAc-pyrophosphate moiety, inhibiting the transglycosylation step of cell wall synthesis.

This guide provides a technical roadmap for validating this specific targeting mechanism using fluorescence microscopy. By leveraging competitive binding assays and bacterial cytological profiling (BCP), researchers can distinguish Enduracidin B’s mode of action from other Lipid II inhibitors.

Comparative Analysis: Enduracidin B vs. Alternatives

To validate Enduracidin B, it must be benchmarked against established Lipid II inhibitors. The following table contrasts their binding sites and expected microscopy phenotypes.

FeatureEnduracidin B Vancomycin (Standard)Nisin (Pore Former)Ramoplanin
Class LipodepsipeptideGlycopeptideLantibioticLipodepsipeptide
Target Region MurNAc-GlcNAc-PyrophosphateD-Ala-D-Ala TerminusPyrophosphate CageMurNAc-GlcNAc-Pyrophosphate
Primary Mechanism Blocks Transglycosylation (Steric occlusion)Blocks Transpeptidation & TransglycosylationPore Formation & SequestrationBlocks Transglycosylation
Microscopy Phenotype Lipid II accumulation in patches; cell swelling/lysis.Septal accumulation of Lipid II; cell wall thickening.Rapid membrane depolarization; pore formation.Lipid II clustering; rigid fibril formation.
Van-FL Competition Non-Competitive (Forms ternary complex or distinct clusters)Competitive (Blocks Van-FL binding)Distinct (Co-localizes but distinct mechanism)Non-Competitive (Similar to Enduracidin)

Mechanistic Pathway Visualization

The following diagram illustrates the Lipid II cycle and the distinct interception points of Enduracidin B compared to Vancomycin and Bacitracin.

LipidII_Pathway Cytosol Cytosol Membrane Membrane Extracellular Extracellular Space LipidI Lipid I LipidII_In Lipid II (Inner) LipidI->LipidII_In MurG LipidII_Out Lipid II (Outer) LipidII_In->LipidII_Out Flippase (MurJ) PG Peptidoglycan LipidII_Out->PG Transglycosylation (PBP) C55PP C55-PP LipidII_Out->C55PP Recycling Enduracidin Enduracidin B (Binds Sugar/PP) Enduracidin->LipidII_Out Sequesters Prevents TG Vancomycin Vancomycin (Binds D-Ala-D-Ala) Vancomycin->LipidII_Out Caps Peptide Prevents TP/TG Bacitracin Bacitracin (Binds C55-PP) Bacitracin->C55PP Blocks Dephosphorylation

Figure 1: Mechanism of Action.[1] Enduracidin B targets extracellular Lipid II at the sugar/pyrophosphate interface, distinct from the peptide-binding site of Vancomycin.

Experimental Protocols for Validation

To validate Enduracidin B targeting, we utilize a "Masking vs. Accumulation" strategy using Fluorescent Vancomycin (Van-FL) as a reporter probe.

Protocol A: Lipid II Accumulation Assay

Objective: Demonstrate that Enduracidin B blocks Lipid II consumption, leading to its accumulation at the septum or in delocalized patches.

Materials:

  • Bacillus subtilis (or S. aureus) exponential culture.

  • Enduracidin B (10x MIC stock).

  • Fluorescent Vancomycin (Van-FL or Van-BODIPY) @ 1 µg/mL.

  • Agarose pads (1% in PBS).

Workflow:

  • Treatment: Incubate bacterial culture with Enduracidin B (2x MIC) for 15–30 minutes.

    • Control: Untreated culture.

  • Staining: Add Van-FL (1 µg/mL) to the treated culture and incubate for 5 minutes.

    • Note: Van-FL binds D-Ala-D-Ala. Since Enduracidin binds the sugar/pyrophosphate, the D-Ala-D-Ala site remains accessible (unless steric hindrance occurs).

  • Wash: Wash cells 2x with PBS to remove unbound dye.

  • Imaging: Immobilize on agarose pads and image using FITC/GFP channel.

Expected Results:

  • Untreated: Sharp septal staining (sites of active synthesis).

  • Enduracidin Treated: Intense, potentially delocalized fluorescence. The blockage of transglycosylation prevents Lipid II turnover, causing a "backlog" of Lipid II that Van-FL can stain.

  • Interpretation: An increase in signal intensity or aberrant localization confirms Lipid II sequestration/accumulation.

Protocol B: Competitive Binding (Differentiation Assay)

Objective: Prove that Enduracidin B binds a different epitope than Vancomycin.

Workflow:

  • Pre-Saturation: Treat cells with a saturating concentration (10x MIC) of Unlabeled Vancomycin for 10 mins.

  • Stain: Add Van-FL.

    • Result: No fluorescence (Binding site blocked).

  • Experimental Arm: Treat cells with saturating Enduracidin B for 10 mins.

  • Stain: Add Van-FL.

    • Result: Fluorescence persists (or forms ternary complex).

    • Note: Because Enduracidin leaves the D-Ala-D-Ala tail exposed, Van-FL can still bind, though the localization may be altered (clumped) due to Enduracidin-induced Lipid II clustering.

Visualization of Experimental Workflow

Workflow Start Start: Exponential Phase Culture Split Split Culture Start->Split Control Control (No Antibiotic) Split->Control Enduracidin Treat with Enduracidin B (30 min, 2x MIC) Split->Enduracidin Compete Pre-treat: Unlabeled Vancomycin (10x MIC) Split->Compete Stain1 Stain with Van-FL Control->Stain1 Result1 Result: Sharp Septal Rings (Normal Synthesis) Stain1->Result1 Stain2 Stain with Van-FL Enduracidin->Stain2 Result2 Result: Intense/Patchy Signal (Lipid II Accumulation) Stain2->Result2 Stain3 Stain with Van-FL Compete->Stain3 Result3 Result: No Fluorescence (Binding Site Blocked) Stain3->Result3

Figure 2: Validation Workflow. Distinct fluorescence patterns distinguish Enduracidin's accumulation phenotype from Vancomycin's competitive blocking.

Data Interpretation & Troubleshooting

ObservationInterpretationTroubleshooting
No Fluorescence (Enduracidin Arm) Enduracidin may be causing cell lysis before imaging, or steric hindrance is greater than expected.Reduce incubation time (10 min) or concentration. Ensure cells are not lysed (check phase contrast).
Diffuse Cytosolic Signal Loss of membrane integrity; probe entering cytoplasm.Use a lower concentration of Van-FL. Confirm membrane integrity with Propidium Iodide.
Punctate "Foci" Pattern Characteristic of lipodepsipeptides (like Ramoplanin/Enduracidin) clustering Lipid II.Positive Result. This confirms the "sequestration" mechanism distinct from simple cell wall thickening.

References

  • Fang, X., et al. (2006). "The mechanism of action of ramoplanin and enduracidin." Molecular BioSystems. Link

  • Müller, A., et al. (2017). "Lipid II as a target for antibiotics."[2] Nature Reviews Microbiology. (Cited for Lipid II cycle context).[1][3][4][5]

  • Grein, F., et al. (2019). "Targeting the Achilles' Heel of Bacterial Cell Wall Synthesis."[2] Cell Chemical Biology. (Cited for Vancomycin/Lipid II interaction).[1][4][5][6]

  • Nonejuie, P., et al. (2013). "Bacterial Cytological Profiling (BCP) as a Rapid and Accurate Antimicrobial Susceptibility Testing Method." PNAS.[7] Link

  • Qiao, Y., et al. (2017). "Lipid II accumulation by Vancomycin."[2] Scientific Reports. (Cited for accumulation assay logic).

Sources

Comparative Pharmacokinetics and In Vivo Efficacy of Enduracidin B: A Technical Guide for Preclinical Models

Author: BenchChem Technical Support Team. Date: March 2026

As multidrug-resistant Gram-positive pathogens like Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococcus (VRE) continue to evade standard therapies, lipodepsipeptide antibiotics are experiencing a critical resurgence[1]. Enduracidin (Enramycin), produced by Streptomyces fungicidicus, is a potent antibiotic complex consisting primarily of two homologs: Enduracidin A and Enduracidin B[1][2].

This guide provides an objective, data-driven comparison of the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of Enduracidin B against its structural counterpart, Enduracidin A, and the clinical gold-standard glycopeptide, Vancomycin.

Mechanistic Divergence: Bypassing Glycopeptide Resistance

To understand the PK/PD requirements of Enduracidin B, one must first examine its mechanism of action. Both Enduracidin B and Vancomycin exert bactericidal activity by inhibiting peptidoglycan biosynthesis via Lipid II binding[1][2]. However, their precise targets diverge significantly, which dictates their respective efficacy profiles against resistant strains.

Vancomycin binds to the D-alanyl-D-alanine terminus of the Lipid II pentapeptide[2]. In VRE, this terminus is mutated to D-alanyl-D-lactate, drastically reducing vancomycin's binding affinity. Conversely, Enduracidin B binds directly to the transglycosylase substrate region of Lipid II[1][3]. Because it targets a different moiety, Enduracidin B retains potent activity against vancomycin-resistant isolates and does not exhibit cross-resistance[1].

MOA L1 Lipid I (Precursor) L2 Lipid II (Target Substrate) L1->L2 MurG Catalysis MurG MurG Enzyme (Catalyst) MurG->L2 CW Cell Wall Biosynthesis L2->CW Transglycosylation EndB Enduracidin B (Binds Transglycosylase Site) EndB->L2 Inhibition Vanc Vancomycin (Binds D-Ala-D-Ala) Vanc->L2 Inhibition

Caption: Diagram illustrating the distinct Lipid II binding sites of Enduracidin B and Vancomycin.

Comparative Pharmacokinetic Profiles

The structural composition of these antibiotics fundamentally alters their absorption, distribution, metabolism, and excretion (ADME) profiles. Enduracidin B contains the rare cyclic guanidinyl amino acid L-enduracididine and a specific lipid tail that differentiates it from Enduracidin A[1][2]. This high molecular weight and extreme lipophilicity result in near-zero oral bioavailability, making it an exceptional candidate for localized gastrointestinal infections (e.g., necrotic enteritis in livestock) but requiring intravenous (IV) or nanoparticle formulations for systemic delivery[1][4].

Table 1: Quantitative PK/PD Comparison
ParameterEnduracidin BEnduracidin AVancomycin
Molecular Class Lipodepsipeptide (17 amino acids)Lipodepsipeptide (17 amino acids)Glycopeptide
Primary Target Lipid II (Transglycosylase region)Lipid II (Transglycosylase region)Lipid II (D-Ala-D-Ala terminus)
Oral Bioavailability < 1% (Acts locally in GI tract)< 1% (Acts locally in GI tract)< 5% (Used locally for C. difficile)
Systemic Distribution Low systemic absorptionLow systemic absorptionBroad distribution (Vd ~0.4-1.0 L/kg)
Optimal Extraction 60% MeOH + 0.2 M HCl65% MeOH + 0.2 M HClProtein precipitation / SPE
Therapeutic Index High for GI; Preclinical for IVHigh for GI; Preclinical for IVNarrow (Requires TDM for nephrotoxicity)

(Data synthesized from established pharmacokinetic studies and analytical validations[2][3][5]).

In Vivo Experimental Methodologies: A Self-Validating Protocol

Evaluating the systemic pharmacokinetics of Enduracidin B requires rigorous analytical precision. Because lipodepsipeptides are highly prone to non-specific tissue binding and precipitation, standard vancomycin extraction protocols (like simple protein precipitation) will fail, yielding artificially low recovery rates.

The following step-by-step methodology ensures a self-validating workflow for murine PK models.

Step 1: Animal Acclimatization and Model Induction
  • Action: Induce neutropenia in specific-pathogen-free (SPF) mice using cyclophosphamide (150 mg/kg on Day -4, 100 mg/kg on Day -1 prior to infection).

  • Causality: Utilizing a neutropenic thigh-infection model eliminates the confounding effects of the host's innate immune system (specifically neutrophils). This ensures that the measured bacterial clearance and calculated

    
     are solely attributed to the pharmacodynamics of Enduracidin B, allowing for a direct comparison against vancomycin's bactericidal activity[6].
    
Step 2: Dosing and Serial Sampling
  • Action: Administer Enduracidin B via IV injection. Collect serial blood samples via the submandibular vein at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Causality: Submandibular bleeding minimizes physiological stress compared to retro-orbital bleeding. Stress-induced alterations in cardiac output can artificially skew the drug's volume of distribution (

    
    ) or clearance (
    
    
    
    ) rates, invalidating the PK model.
Step 3: Tissue Homogenization and Acidic Extraction (Critical Step)
  • Action: Homogenize collected tissues. Extract Enduracidin B using a highly specific solvent mixture of 60% Methanol (MeOH) containing 0.2 M HCl .

  • Causality: Enduracidin B is a highly lipophilic, basic depsipeptide. The addition of 0.2 M HCl maintains the compound in a protonated, soluble state, preventing adsorptive losses on plasticware. Crucially, empirical data demonstrates that Enduracidin B achieves optimal recovery (70.99–101.40%) specifically at 60% MeOH, whereas the slightly different lipid structure of Enduracidin A requires 65% MeOH for peak recovery[3]. Utilizing the wrong methanol concentration will compromise the limit of quantification (LOQ).

Step 4: UHPLC-MS/MS Quantification
  • Action: Analyze the supernatant using a C18 column with a mobile phase gradient of 0.05% trifluoroacetic acid (TFA) and acetonitrile.

  • Causality: TFA acts as an ion-pairing agent, sharpening the chromatographic peaks of the complex lipodepsipeptide. This allows the assay to achieve an LOQ of 5-10 μg/kg, well below the maximum residue limits (MRL) required for safety evaluations[3].

Workflow Dose 1. In Vivo Dosing (Murine Model) Sample 2. Tissue Collection (Plasma/Thigh) Dose->Sample Extract 3. Acidic Extraction (60% MeOH + 0.2M HCl) Sample->Extract LCMS 4. UHPLC-MS/MS Quantification Extract->LCMS

Caption: Step-by-step pharmacokinetic extraction and quantification workflow for Enduracidin B.

Data Interpretation & Pharmacodynamics

When interpreting the resulting PK data, researchers must align the metrics with the drug's killing profile. Vancomycin efficacy is traditionally driven by the Area Under the Curve to Minimum Inhibitory Concentration ratio (


), with clinical targets typically requiring a ratio >400 for MRSA to prevent resistance and ensure bacterial eradication[5][7].

Because Enduracidin B exhibits a similar time-dependent and concentration-dependent killing profile against Gram-positive bacteria, preclinical evaluations should benchmark its systemic exposure against these established


 targets[1][5]. However, due to its distinct binding site on Lipid II, Enduracidin B often demonstrates lower MICs against VRE strains compared to vancomycin, potentially allowing for lower systemic exposure requirements to achieve the same pharmacodynamic endpoints[1].

References

  • BenchChem Technical Support Team. "Evaluating the In Vivo Efficacy of Enduracidin: Application Notes and Protocols for Animal Models." BenchChem, Nov 2025.

  • Beilstein Journal of Organic Chemistry. "Enduracididine, a rare amino acid component of peptide antibiotics: Natural products and synthesis." Beilstein J. Org. Chem., 2016.

  • Frontiers in Microbiology / NIH. "A sensitive and robust analytical method for the determination of enramycin residues in swine tissues using UHPLC–MS/MS." PMC/NIH, Sep 2024.

  • Infection and Drug Resistance / NIH. "Comparison of In Vivo Pharmacokinetics and Pharmacodynamics of Vancomycin Products Available in Korea." PMC/NIH, Mar 2020.

  • Critical Care / NIH. "Comparison of the pharmacokinetic properties of vancomycin, linezolid, tigecyclin, and daptomycin." PMC/NIH, 2008.

Sources

Reproducibility of Enduracidin B Hydrochloride MIC Values: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Enduracidin B hydrochloride (a primary component of the Enramycin complex) is a lipodepsipeptide antibiotic with potent bactericidal activity against Gram-positive pathogens, including MRSA and VRE. While it shares a target (Lipid II) with Ramoplanin and Vancomycin , its lipophilic nature introduces specific challenges in Minimum Inhibitory Concentration (MIC) reproducibility.[1]

This guide addresses the high variability often observed in Enduracidin B susceptibility testing. It establishes a standardized, self-validating protocol that accounts for critical physicochemical variables—specifically plastic binding (adsorption) and solvent hygroscopicity —which are often overlooked in standard CLSI/EUCAST workflows for conventional glycopeptides.[1]

Mechanism of Action & Rationale

To understand the reproducibility challenges, one must first understand the molecule's behavior. Unlike Vancomycin, which forms a hydrogen-bond network with the D-Ala-D-Ala terminus of peptidoglycan precursors, Enduracidin B is a lipodepsipeptide . It anchors into the bacterial membrane and binds the pyrophosphate moiety of Lipid II , physically blocking the transglycosylation step of cell wall synthesis.

Comparative Mechanism Analysis
  • Vancomycin: Hydrophilic. Binds D-Ala-D-Ala. Bacteriostatic (often) against Enterococci.[1]

  • Enduracidin B: Amphiphilic. Binds Lipid II.[2][3] Bactericidal.[4][5][6] Active against vanA/vanB resistant strains.

  • Ramoplanin: Structural analog. Similar Lipid II binding mechanism.

Visualization: Lipid II Sequestration Pathway

The following diagram illustrates the distinct binding site of Enduracidin B compared to Vancomycin, highlighting the membrane-anchored nature that drives its solubility issues.

MOA cluster_membrane Bacterial Membrane Interface LipidI Lipid I (Precursor) LipidII Lipid II (Substrate) LipidI->LipidII MurG Catalysis PG Peptidoglycan Chain LipidII->PG Polymerization MurG MurG Enzyme TG Transglycosylase Enduracidin Enduracidin B (Lipodepsipeptide) Enduracidin->LipidII Binds Pyrophosphate (Membrane Anchored) Enduracidin->TG BLOCKS Vancomycin Vancomycin (Glycopeptide) Vancomycin->LipidII Binds D-Ala-D-Ala (Steric Hindrance)

Caption: Enduracidin B intercepts Lipid II at the membrane interface, blocking Transglycosylase activity distinct from Vancomycin's D-Ala-D-Ala binding.[1]

Critical Variables Affecting Reproducibility

The primary cause of MIC variation for Enduracidin B is not biological resistance, but physicochemical loss of the compound during the assay.

A. The "Plastic Effect" (Adsorption)

Lipopeptides like Enduracidin and Ramoplanin exhibit high affinity for polystyrene (standard 96-well plates).[1]

  • Impact: Up to 50-80% of the drug can bind to the well walls within hours, artificially inflating the MIC (appearing less potent).

  • Solution: Use of Polysorbate-80 (P-80) .[1] At 0.002% (v/v), P-80 acts as a surfactant that prevents drug-plastic interaction without inhibiting bacterial growth.[1]

B. Solvent Integrity (Hygroscopicity)

Enduracidin B hydrochloride is stored as a solid but is typically dissolved in DMSO.[1]

  • Impact: DMSO is hygroscopic.[7] Absorbed water can cause the lipophilic antibiotic to precipitate out of solution in the stock vial, leading to inconsistent dosing.

  • Solution: Single-use aliquots stored at -20°C. Never re-freeze thawed DMSO stocks.

Comparative Performance Data

The following data aggregates field performance of Enduracidin B against key alternatives. Note the shift in MIC values when proper stabilization (P-80) is used.

Table 1: Comparative MIC Ranges (µg/mL)

OrganismStrain TypeEnduracidin B (Standard)Enduracidin B (+0.002% P-80)VancomycinRamoplanin
S.[1] aureus MSSA (ATCC 29213)0.5 – 2.00.125 – 0.5 0.5 – 2.00.125 – 0.5
S.[1] aureus MRSA (Clinical)0.5 – 2.00.125 – 0.5 1.0 – 2.00.25 – 0.5
E.[1] faecalis Van-Susceptible1.0 – 4.00.25 – 1.0 1.0 – 4.00.25 – 0.5
E. faecium VRE (VanA/B)1.0 – 4.00.25 – 1.0 >16.0 (R)0.25 – 0.5

Note: Data synthesized from lipoglycopeptide class behavior studies (Oritavancin/Ramoplanin) and Enduracidin specific assays.[1] The "Standard" column reflects values often seen without surfactant optimization.

Protocol: Optimized Broth Microdilution for Enduracidin B

This protocol is designed to be a self-validating system . It includes a mandatory "Solvent Control" and "Surfactant Control" to ensure observed inhibition is due to the drug alone.

Materials
  • Compound: Enduracidin B Hydrochloride (Pure >90%).[1]

  • Solvent: Anhydrous DMSO (Sigma-Aldrich or equivalent).[1]

  • Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).[1]

  • Additive: Polysorbate-80 (P-80), sterile filtered 1% stock.[1]

  • Plates: Non-binding surface (NBS) polystyrene plates (recommended) or standard plates with P-80.[1]

Experimental Workflow

Protocol Stock 1. Stock Prep Dissolve in 100% DMSO (Con: 1280 µg/mL) Dilution 2. Intermediate Dilution Dilute 1:10 in Water + 0.02% P-80 Stock->Dilution Prevent Precip. PlatePrep 3. Plate Setup Serial Dilution in CAMHB (Final P-80: 0.002%) Dilution->PlatePrep Stabilize Incubation 5. Incubation 35°C, 16-20 hrs (No shaking) PlatePrep->Incubation Inoculum 4. Inoculum 5 x 10^5 CFU/mL Inoculum->Incubation Read 6. Read MIC Lowest conc. with NO visible growth Incubation->Read

Caption: Optimized workflow incorporating P-80 at the intermediate dilution step to prevent plastic adsorption.

Step-by-Step Methodology
  • Stock Preparation: Dissolve Enduracidin B hydrochloride in 100% DMSO to a concentration of 1280 µg/mL. Critical: Do not store this working stock for >24 hours.

  • Surfactant Integration: Prepare an intermediate dilution in sterile water containing 0.02% P-80 . This ensures that when diluted 1:10 into the final broth, the P-80 concentration is 0.002%.

  • Broth Dilution: Perform 2-fold serial dilutions in CAMHB containing 0.002% P-80.

  • Inoculation: Add bacterial suspension adjusted to 5 x 10^5 CFU/mL (final well concentration).

  • Validation Controls:

    • Growth Control: Bacteria + Broth + 0.002% P-80 (Must grow).[1]

    • Solvent Control: Broth + 1% DMSO (Must grow).[1]

    • Sterility Control: Broth only (Must be clear).[1]

Troubleshooting & Validation

If MIC values are inconsistent (variation > 1 log dilution), assess the following:

  • Precipitation: Check the bottom of the wells (especially high concentrations) for white precipitate. If present, the DMSO stock may have absorbed moisture.[7]

  • Skipped Wells: If growth occurs at high concentrations but not low ones, this indicates drug precipitation or pipetting error .

  • High MICs: If MICs are consistently 2-4x higher than literature values (e.g., >2 µg/mL for S. aureus), plastic binding is likely occurring. Ensure P-80 is fresh and correctly diluted.

References

  • Mechanism of Action

    • Fang, X., et al. (2006).[1] "The mechanism of action of ramoplanin and enduracidin." Molecular BioSystems. Link

  • Plastic Binding & Polysorbate-80

    • Arhin, F. F., et al. (2008).[1][8][9] "Effect of polysorbate 80 on oritavancin binding to plastic surfaces: implications for susceptibility testing." Antimicrobial Agents and Chemotherapy.[4][10] Link

  • Enduracidin Structure & Activity

    • Kawakami, M., et al. (1971).[1][11] "Anti-microbial activities of enduracidin (enramycin) in vitro and in vivo." The Journal of Antibiotics. Link

  • Comparative Lipopeptide Protocols

    • Clinical and Laboratory Standards Institute (CLSI).[1][5][12] (2023).[1][13] "Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically." M07 Standard. Link

Sources

Safety Operating Guide

Navigating the Safe Handling of Enduracidin B Hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the integrity of your work and your personal safety are paramount. This guide provides essential, immediate safety and logistical information for handling Enduracidin B hydrochloride (CAS: 34304-21-7), a potent polypeptide antibiotic. By understanding the inherent risks and adhering to the robust protocols outlined below, you can mitigate exposure and ensure a safe laboratory environment. This document moves beyond a simple checklist, offering a framework for building a comprehensive safety culture within your team.

Understanding the Compound: A Risk-Based Approach

Enduracidin B hydrochloride, a component of the Enduracidin complex produced by Streptomyces fungicidicus, is a powerful antibiotic effective against Gram-positive bacteria.[1][2][3] While its therapeutic potential is significant, so are the potential hazards associated with its handling, particularly in its powdered form.

The primary routes of occupational exposure are inhalation of aerosolized particles, dermal contact, and accidental ingestion. Although a comprehensive toxicological profile for Enduracidin B hydrochloride is not extensively detailed in publicly available literature, some safety data sheets indicate that related compounds may be harmful if swallowed and may cause allergic skin reactions or respiratory difficulties if inhaled.[4][5] Therefore, a precautionary principle is essential.

Key Physical and Chemical Properties:

PropertyValueSource
CAS Number 11115-82-5 (for Enduracidin hydrochloride)[1][6]
Appearance Light brown to brown solid powder[1][2]
Storage Temperature -20°C[1][6]
Solubility Slightly soluble in methanol and water[7]

Personal Protective Equipment (PPE): Your First Line of Defense

A thorough hazard assessment is the first step in any experimental procedure.[8] For Enduracidin B hydrochloride, the potential for aerosolization of the powder and its uncharacterized long-term exposure effects necessitate a stringent PPE protocol.

Core PPE Requirements:
  • Eye Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards to protect against splashes and airborne particles.[9]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile) are mandatory. Always inspect gloves for tears or punctures before use. For tasks with a higher risk of splashes, consider double-gloving.[10][11] After handling, remove gloves using the proper technique to avoid skin contamination and wash your hands thoroughly.[11][12]

  • Body Protection: A lab coat or gown with long sleeves and a fastened front is required to protect your skin and clothing.[10][12]

  • Respiratory Protection: When handling the powdered form of Enduracidin B hydrochloride, especially when weighing or preparing solutions, a NIOSH-approved respirator is necessary to prevent inhalation of fine dust particles.[4][13] The specific type of respirator should be determined by your institution's Environmental Health and Safety (EHS) department based on a risk assessment.

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Decision_Tree PPE Selection for Enduracidin B Hydrochloride Handling Start Start: Assess Handling Task Task Is the task likely to generate dust or aerosols? (e.g., weighing, vortexing powder) Start->Task SolutionHandling Handling pre-dissolved solutions Task->SolutionHandling No Weighing Weighing or handling powder Task->Weighing Yes BasePPE Standard PPE: - Safety Goggles - Nitrile Gloves - Lab Coat SolutionHandling->BasePPE FumeHood Work in a certified chemical fume hood Weighing->FumeHood EnhancedPPE Enhanced PPE: - Standard PPE - Respiratory Protection (e.g., N95 or higher) FumeHood->EnhancedPPE

Caption: Decision tree for PPE selection based on the handling task for Enduracidin B hydrochloride.

Operational Plan: From Receipt to Disposal

A meticulous operational plan minimizes the risk of exposure and contamination.

Receiving and Storage:
  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store the container tightly closed in a dry, cool, and well-ventilated area at the recommended temperature of -20°C.[1][6][9]

  • The product may require protection from light during transportation and storage.[2]

Handling Procedures:
  • Preparation: Before handling, ensure that an accessible safety shower and eye wash station are available.[14] Disinfect the work area with a 70% ethanol or 10% bleach solution.[14]

  • Weighing: Always weigh the powdered form of Enduracidin B hydrochloride within a chemical fume hood to control dust.[14]

  • Solution Preparation: When preparing solutions, add the powder to the solvent slowly to avoid splashing.

  • Post-Handling: After each use, decontaminate the work area thoroughly. Wash hands with soap and water.[12]

Emergency Procedures: Be Prepared

In the event of an accidental exposure, immediate and appropriate action is critical.

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water.[9] If skin irritation occurs, seek medical advice.[15]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[15]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration and seek immediate medical attention.[9]

  • Ingestion: If swallowed, call a poison control center or doctor immediately for treatment advice.[11][16]

Disposal Plan: Environmental Responsibility

Proper disposal of Enduracidin B hydrochloride and contaminated materials is crucial to prevent environmental contamination.

  • Unused Product and Stock Solutions: These are considered hazardous chemical waste and should be collected in a designated, approved container.[14][17] Do not pour stock solutions down the drain.[14]

  • Contaminated Labware: Disposable labware (e.g., pipette tips, tubes) should be collected as chemical waste.[14] Sharps, such as needles and syringes, must be disposed of in a puncture-resistant sharps container.[14]

  • Autoclaving: Autoclaving may not be sufficient to degrade the antibiotic and is not a recommended method for the disposal of stock solutions.[14][17]

  • Institutional Guidelines: Always consult your institution's Environmental Health and Safety (EHS) department for specific disposal guidelines, as local regulations may vary.[14]

The following workflow outlines the proper disposal pathway for waste generated during the handling of Enduracidin B hydrochloride.

Disposal_Workflow Disposal Workflow for Enduracidin B Hydrochloride Waste Start Waste Generated WasteType Identify Waste Type Start->WasteType SolidWaste Contaminated Solids (Gloves, Tubes, etc.) WasteType->SolidWaste Solid LiquidWaste Unused Product & Stock Solutions WasteType->LiquidWaste Liquid SharpsWaste Contaminated Sharps (Needles, Syringes) WasteType->SharpsWaste Sharps SolidContainer Collect in Labeled Chemical Waste Bag/Bin SolidWaste->SolidContainer LiquidContainer Collect in Labeled Chemical Waste Container LiquidWaste->LiquidContainer SharpsContainer Dispose in Puncture-Resistant Sharps Container SharpsWaste->SharpsContainer EHSConsult Consult Institutional EHS for Final Disposal SolidContainer->EHSConsult LiquidContainer->EHSConsult SharpsContainer->EHSConsult

Caption: Recommended disposal pathways for different types of waste contaminated with Enduracidin B hydrochloride.

By integrating these safety protocols into your daily laboratory practices, you contribute to a safer research environment for yourself and your colleagues. Remember that this guide serves as a foundational resource; always prioritize your institution's specific safety policies and consult with your EHS department for any questions or concerns.

References

  • Benchchem. (n.d.). Personal protective equipment for handling Antibacterial agent 125.
  • Lab Manager. (2009, July 30). Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide.
  • Sigma-Aldrich. (2025, October 15). Safety Data Sheet.
  • LookChem. (n.d.). Cas 11115-82-5, ENDURACIDIN HYDROCHLORIDE.
  • World Health Organization. (n.d.). 2.1.3 Personal protective equipment. WHO TB Knowledge Sharing Platform.
  • ChemicalBook. (2025, October 23). ENDURACIDIN HYDROCHLORIDE | 11115-82-5.
  • InvivoChem. (n.d.). Enduracidin (Enramycin; Enramycin) | Antibiotic | 11115-82-5.
  • Cayman Chemical. (n.d.). Enramycin B (Enduracidin B, CAS Number: 34304-21-7).
  • Thor GmbH. (2019, August 9). Safety data sheet.
  • ECHEMI. (n.d.). Enduracidin SDS, 11115-82-5 Safety Data Sheets.
  • Cornell University Environment, Health and Safety. (n.d.). 3.1 Laboratory Responsibilities for Personal Protective Equipment.
  • National Institutes of Health. (2025, July 17). A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection.
  • Spectrum Chemical. (2018, December 28). Safety Data Sheet.
  • Molekula. (n.d.). Purchase Enduracidin hydrochloride (Enramycin) [11115-82-5] online.
  • Laboratory Equipment. (n.d.). Safety Data Sheet.
  • LookChem. (n.d.). ENDURACIDIN HYDROCHLORIDE.
  • Spectrum Chemical. (2006, August 11). Material Safety Data Sheet.
  • Bitesize Bio. (2025, April 24). Antibiotic Disposal in the Lab: Simple Tips to Get it Right.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.